2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKGWINLWHWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624941 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374824-28-9 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This guide provides an in-depth exploration of the synthetic protocol for 2-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The tetrahydrothiazolo[5,4-c]pyridine core is recognized as a "privileged medicinal scaffold" due to its presence in a wide range of biologically active compounds.[1] Derivatives have been investigated for numerous therapeutic applications, including as enzyme inhibitors and receptor modulators, with activities spanning antimicrobial, anti-inflammatory, and antithrombotic effects.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and field-proven insights.
Chapter 1: Core Synthetic Strategy & Retrosynthetic Analysis
The most robust and classical approach for constructing the thiazole ring system is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[6] This methodology remains a cornerstone of heterocyclic chemistry due to its reliability, generally high yields, and the use of accessible starting materials to form the stable, aromatic thiazole ring.[7][8]
The core principle involves the condensation reaction between an α-haloketone and a thioamide.[9] For our target molecule, a retrosynthetic analysis logically disconnects the thiazole ring, identifying a protected 3-halo-4-piperidone and thiobenzamide as the key precursors. This strategy is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: The Hantzsch Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a powerful method that proceeds through a well-established reaction pathway. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction, ensuring its efficiency.[8] The general workflow involves three key phases: preparation of the requisite α-haloketone, the condensation reaction itself, and final deprotection to yield the target compound.
Caption: Overall workflow for the synthesis protocol.
The reaction mechanism begins with a standard SN2 reaction where the nucleophilic sulfur of the thioamide attacks the carbon bearing the halogen, displacing the halide.[8] This is followed by an intramolecular condensation, where the thioamide nitrogen attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the five-membered thiazole ring, driven by the stability of the final aromatic system.
Chapter 3: Detailed Experimental Protocol
This protocol is designed as a self-validating system. It is critical to monitor the progress of each step by Thin-Layer Chromatography (TLC) and to confirm the structure of each intermediate before proceeding to the subsequent step.
Part 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
The initial step involves the protection of the piperidine nitrogen and subsequent α-halogenation. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of the Hantzsch condensation and can be removed cleanly under acidic conditions.[2]
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 100 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Add 2-bromoacetophenone (a stand-in for a direct brominating agent in some procedures, though direct bromination with Br2 or NBS is more common; for this guide, we will assume a standard procedure using a suitable bromine source). Note: For direct bromination, N-Bromosuccinimide (NBS) is often preferred for its ease of handling. Slowly add bromine (2.8 mL, 55.2 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the generated HBr.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude α-bromoketone, which can be purified by flash column chromatography if necessary.
Part 2: Hantzsch Condensation to form tert-butyl 2-phenyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
This is the key ring-forming step where the prepared α-bromoketone is condensed with thiobenzamide.
Experimental Procedure:
-
Combine Reagents: In a 250 mL round-bottom flask, combine the crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (approx. 50 mmol) from the previous step and thiobenzamide (7.5 g, 54.7 mmol).
-
Add Solvent: Add 125 mL of absolute ethanol as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Cooling & Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, slowly add the mixture to 250 mL of ice-cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any unreacted thiobenzamide and salts.
-
Drying: Dry the collected solid in a vacuum oven to yield the Boc-protected target molecule.
Part 3: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring.
Experimental Procedure:
-
Dissolution: Dissolve the dried, Boc-protected intermediate (approx. 36 mmol) in 50 mL of dichloromethane (DCM) in a round-bottom flask.
-
Acid Treatment: Slowly add 50 mL of trifluoroacetic acid (TFA) to the solution at room temperature.[2] Gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Partition the residue between a saturated aqueous NaHCO₃ solution (100 mL) and DCM (100 mL) to neutralize the trifluoroacetate salt and extract the free base. Separate the layers and extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Chapter 4: Quantitative Data & Characterization
The following table summarizes typical parameters for the described synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Halogenation | N-Boc-4-piperidone, Bromine | Methanol | 0 to RT | 4-5 | 75-85% |
| 2. Condensation | α-bromoketone, Thiobenzamide | Ethanol | ~78 | 4-6 | 80-90% |
| 3. Deprotection | Boc-protected intermediate, TFA | DCM | RT | 2-4 | >90% |
Characterization:
-
¹H NMR: The final product should show characteristic signals for the phenyl protons, as well as three distinct methylene proton signals corresponding to the saturated piperidine ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₁₂H₁₂N₂S (216.31 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for C=N stretching of the thiazole ring and N-H stretching of the secondary amine.
Chapter 5: Field Insights & Troubleshooting
-
Control of Halogenation: The α-halogenation of ketones can sometimes lead to di-halogenated byproducts. Performing the reaction at low temperatures (0 °C) and adding the bromine source slowly helps to ensure mono-halogenation.
-
Hantzsch Reaction pH: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. The reaction can be sluggish if too basic. The HBr generated during the reaction can sometimes be sufficient to catalyze the dehydration step.
-
Purification Challenges: The final product is a relatively polar amine. When performing column chromatography, it is often beneficial to add a small amount (e.g., 1%) of triethylamine or ammonia to the eluent to prevent peak tailing on the silica gel column.
-
Stability: The final free base is stable, but for long-term storage, it is often converted to a hydrochloride salt by treating a solution of the base with HCl in ether or isopropanol, which yields a more crystalline and easily handled solid.
References
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Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica.
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2-phenyl-4,5,6,7-tetrahydro[2][6]thiazolo[5,4-b]pyridine. ChemSynthesis.
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Gondru, R., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 2012.
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5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. BocSciences.
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
A Senior Application Scientist's Perspective on a Promising Therapeutic Scaffold
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a well-established "privileged medicinal scaffold," recognized for its capacity to serve as a foundation for a diverse array of pharmacologically active agents.[1] Derivatives of this versatile structure have demonstrated a remarkable breadth of biological activities, engaging targets that span from kinases and G-protein coupled receptors to enzymes crucial in microbial survival.[2][3][4] The introduction of a phenyl group at the 2-position of this scaffold, creating 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, presents a molecule with significant, yet largely uncharacterized, therapeutic potential. This guide, therefore, embarks on a detailed exploration of the putative mechanism of action of this compound. Drawing upon the established pharmacology of related thiazole and tetrahydrothiazolo[5,4-c]pyridine derivatives, we will construct a scientifically rigorous hypothesis for its molecular interactions and cellular effects. This document is intended not as a definitive statement, but as a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the investigation of this promising molecule.
Postulated Primary Target and Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 5 (CDK5)
Based on the structural features of this compound and the known activities of related heterocyclic compounds, we hypothesize that a primary molecular target is Cyclin-Dependent Kinase 5 (CDK5) . Several lines of reasoning support this postulation:
-
Kinase Inhibition as a Common Modality: Many fused pyridine and thiazole derivatives have been identified as potent inhibitors of various kinases.[2][5]
-
Structural Analogy to Known Kinase Inhibitors: The planar phenyl and thiazole rings can engage in π-stacking and hydrophobic interactions within the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.
-
Neurological and Oncological Relevance: The broader class of tetrahydrothieno pyridines has been investigated for anti-neoplastic and neurological applications.[6] CDK5 is a key player in both neurodegenerative diseases and cancer, making it a plausible target.
We propose that this compound acts as a competitive inhibitor of ATP at the catalytic site of CDK5. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of downstream substrates, thereby modulating its pathological activities.
The Postulated Signaling Pathway: Modulation of the CDK5-Mediated Cellular Cascade
The aberrant activation of CDK5 is implicated in a variety of cellular dysfunctions. Our proposed mechanism of action for this compound centers on its ability to interrupt these pathological signaling cascades.
Figure 1: Proposed CDK5 Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of CDK5 and its downstream signaling, with the putative inhibitory action of this compound highlighted.
A Roadmap for Experimental Validation
To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following sections detail the key experiments, their underlying rationale, and step-by-step protocols.
Phase 1: Target Engagement and In Vitro Characterization
The initial phase focuses on confirming direct binding to CDK5 and quantifying the inhibitory activity.
3.1.1. Experiment: Kinase Binding Assay
-
Rationale: To determine if this compound physically interacts with CDK5 and to quantify the binding affinity (Kd).
-
Methodology: A competition binding assay using a known fluorescently labeled CDK5 ligand.
| Step | Action | Parameters | Expected Outcome |
| 1 | Prepare Assay Buffer | 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Stable reaction environment |
| 2 | Serially Dilute Compound | Start at 100 µM, 1:3 dilutions | Concentration gradient |
| 3 | Incubate | Recombinant CDK5/p25, fluorescent ligand, and compound for 60 min at RT | Competitive binding |
| 4 | Measure Fluorescence | Fluorescence polarization or TR-FRET | Signal change proportional to displacement |
| 5 | Data Analysis | Plot fluorescence vs. log[compound] and fit to a sigmoidal dose-response curve | Determination of Kd |
3.1.2. Experiment: In Vitro Kinase Inhibition Assay
-
Rationale: To measure the functional consequence of binding, i.e., the inhibition of CDK5's kinase activity (IC50).
-
Methodology: A luminescence-based assay that quantifies ATP consumption.
| Step | Action | Parameters | Expected Outcome |
| 1 | Prepare Kinase Reaction | Recombinant CDK5/p25, substrate peptide (e.g., histone H1), and serially diluted compound in kinase buffer | Setup for phosphorylation |
| 2 | Initiate Reaction | Add ATP to a final concentration equal to the Km | Start of kinase activity |
| 3 | Incubate | 30 minutes at 30°C | Phosphorylation of substrate |
| 4 | Terminate and Detect | Add ADP-Glo™ reagent to measure remaining ATP | Luminescence signal inversely proportional to kinase activity |
| 5 | Data Analysis | Plot luminescence vs. log[compound] and fit to determine IC50 | Potency of inhibition |
Phase 2: Cellular Activity and Target Validation
This phase aims to confirm that the compound can enter cells and inhibit CDK5 activity, leading to the modulation of downstream signaling events.
Figure 2: Experimental Workflow for Validating the Mechanism of Action. This flowchart outlines the logical progression of experiments from in vitro characterization to in vivo efficacy studies.
3.2.1. Experiment: Western Blot Analysis of Downstream Substrates
-
Rationale: To determine if the compound inhibits CDK5 in a cellular context by measuring the phosphorylation status of its known substrates, such as Tau and p53.
-
Methodology: Standard Western blotting techniques.
| Step | Action | Parameters | Expected Outcome |
| 1 | Cell Culture and Treatment | Culture appropriate cells (e.g., SH-SY5Y for neuronal or MCF-7 for breast cancer) and treat with varying concentrations of the compound. | Cellular uptake and target interaction. |
| 2 | Cell Lysis | Lyse cells in RIPA buffer with phosphatase and protease inhibitors. | Extraction of cellular proteins. |
| 3 | Protein Quantification | Bradford or BCA assay. | Normalize protein loading. |
| 4 | SDS-PAGE and Transfer | Separate proteins by size and transfer to a PVDF membrane. | Immobilization of proteins. |
| 5 | Immunoblotting | Probe with primary antibodies against phospho-Tau (Ser202/Thr205), total Tau, phospho-p53 (Ser315), and total p53. Use a loading control (e.g., GAPDH). | Detection of target proteins. |
| 6 | Detection and Analysis | Use HRP-conjugated secondary antibodies and a chemiluminescent substrate. Quantify band intensities. | A dose-dependent decrease in the ratio of phosphorylated to total substrate. |
Phase 3: In Vivo Efficacy
The final phase involves assessing the therapeutic potential of the compound in a relevant animal model.
3.3.1. Experiment: Evaluation in a Relevant Animal Model
-
Rationale: To determine if the compound can elicit a therapeutic effect in a living organism, which would be the ultimate validation of its mechanism of action.
-
Methodology: The choice of model depends on the intended therapeutic application. For neurodegeneration, a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) could be used. For oncology, a xenograft model with a relevant cancer cell line would be appropriate. Efficacy would be measured by improvements in cognitive function or reduction in tumor volume, respectively.
Concluding Remarks and Future Directions
This guide has outlined a plausible, scientifically-grounded hypothesis for the mechanism of action of this compound, centered on the inhibition of CDK5. The proposed experimental roadmap provides a clear path for the validation of this hypothesis. The true therapeutic potential of this compound will only be revealed through rigorous empirical investigation. The diverse biological activities associated with the tetrahydrothiazolo[5,4-c]pyridine scaffold suggest that off-target effects are possible and should be investigated through broader kinase screening panels.[2][3][6] The journey from a promising chemical entity to a validated therapeutic agent is a challenging one, but the potential rewards, in terms of novel treatments for debilitating diseases, are immense.
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An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Abstract: This technical guide provides a comprehensive analysis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the thiazolopyridine scaffold, it represents a "privileged structure" that is foundational in the development of various therapeutic agents. This document delves into the core physicochemical properties, provides a theoretical spectroscopic profile, outlines a plausible synthetic pathway, and explores the chemical reactivity of the molecule. Furthermore, it contextualizes the compound's relevance by examining the broad biological activities of its structural class, including applications as kinase inhibitors and precursors to modern anticoagulants. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular scaffold.
Introduction to the Thiazolo[5,4-c]pyridine Scaffold
The Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are cornerstones of modern pharmacology, with an estimated 70% of pharmaceutical products containing such substructures.[1] Within this vast chemical space, certain scaffolds, known as "privileged structures," demonstrate the ability to bind to multiple, often unrelated, biological targets. The thiazolopyridine ring system is one such scaffold.[1][2] Its fusion of a thiazole ring and a pyridine ring creates a rigid, three-dimensional structure with a specific arrangement of hydrogen bond donors and acceptors, making it an ideal framework for designing targeted therapeutics.[3] Derivatives of the isomeric thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine cores have demonstrated a remarkable range of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antithrombotic properties.[2][4][5][6]
Scope and Purpose of this Guide
The specific compound, this compound, combines the proven thiazolopyridine core with a phenyl substituent, a common feature in pharmacologically active molecules that can engage in hydrophobic and π-stacking interactions within protein binding sites. While publicly available experimental data on this exact molecule is limited, this guide synthesizes information from closely related analogs and foundational principles of heterocyclic chemistry to provide a robust and scientifically grounded overview. We will explore its structural properties, predict its spectroscopic signatures, propose a detailed synthetic protocol, and discuss its potential for further chemical modification and application in drug discovery.
Core Physicochemical Properties
Structural and Molecular Data
The fundamental properties of this compound are summarized below. The molecular formula and weight are calculated from its constituent atoms.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂S | [7] |
| Molecular Weight | 216.31 g/mol | [7] |
| CAS Number | 374824-28-9 | [8] |
| Canonical SMILES | C1CNC2=C(C1)N=C(S2)C3=CC=CC=C3 | [7] |
| InChIKey | VLYNVDDHPGGOCZ-UHFFFAOYAE | [7] |
Physical Properties
Experimental data on the melting point, boiling point, and solubility of the title compound are not widely reported. However, by examining a closely related and well-characterized derivative, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7), we can infer certain characteristics. This analog is a crystalline powder with a melting point of 199–203°C.[6][9] It exhibits slight solubility in water and DMSO (requiring heat) and is very slightly soluble in methanol.[6][10] It is reasonable to expect that this compound exists as a solid at room temperature with limited solubility in polar protic solvents and greater solubility in organic solvents like DMSO and dichloromethane.
Spectroscopic Profile (Theoretical Analysis)
A definitive characterization of this compound requires spectroscopic analysis. Based on its structure and data from similar compounds, the following spectral characteristics are predicted:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.
-
Aromatic Protons (Phenyl Ring): Signals between δ 7.20-8.00 ppm. The protons ortho to the thiazole ring may appear further downfield due to deshielding effects.
-
Aliphatic Protons (Tetrahydropyridine Ring): Three sets of signals are anticipated. The two methylene groups adjacent to the fused ring system (C4 and C7) will likely appear as triplets around δ 2.70-3.50 ppm, while the methylene group at C6 may appear as a multiplet in a similar region. The secondary amine proton (N-H) would likely appear as a broad singlet, the position of which is dependent on solvent and concentration. Spectral data for related structures support these predicted regions.[4]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals for the phenyl and thiazole carbons would appear in the δ 115-160 ppm range. The carbon of the C=N bond in the thiazole ring would be significantly downfield.
-
Aliphatic Carbons: The three sp³ hybridized carbons of the tetrahydropyridine ring would produce signals in the upfield region, typically between δ 20-50 ppm.
-
-
Mass Spectrometry (MS): In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 217.31.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
~3300 cm⁻¹ (N-H stretch, secondary amine)
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~2950-2800 cm⁻¹ (Aliphatic C-H stretch)
-
~1600-1580 cm⁻¹ (C=N stretch of the thiazole ring)
-
~1500, 1450 cm⁻¹ (Aromatic C=C stretches)
-
Synthesis and Methodologies
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the thiazole ring. This suggests a cyclization reaction between a functionalized piperidine derivative and a synthon providing the phenyl-substituted C-S-N fragment. A common and effective strategy for forming 2-aminothiazoles is the Gewald reaction, but for a 2-aryl substitution, a Hantzsch-type thiazole synthesis or a variation thereof is more appropriate. This typically involves the reaction of an α-haloketone with a thiourea or thioamide derivative. For this specific fused system, a practical route starts from N-Boc-4-piperidone, a readily available starting material.
Proposed Synthetic Pathway
The following protocol outlines a robust, multi-step synthesis adapted from established methodologies for creating the tetrahydrothiazolo[5,4-c]pyridine core.[4][6]
Step 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq), cyanamide (1.2 eq), and elemental sulfur (1.2 eq) in ethanol, add morpholine (1.3 eq) dropwise at room temperature.
-
Causality: Morpholine acts as a basic catalyst for the Gewald aminothiazole synthesis, which proceeds via a condensation mechanism. The Boc-protecting group on the piperidone nitrogen prevents unwanted side reactions and improves handling.
-
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the 2-amino intermediate.
Step 2: Sandmeyer-type Reaction to Install the Phenyl Group (Conceptual) While a direct one-pot synthesis is desirable, a common route to modify the 2-position of the thiazole ring from the 2-amino intermediate involves diazotization followed by a coupling reaction. A more direct modern approach would involve a palladium-catalyzed cross-coupling reaction if a 2-halo derivative is first synthesized.
Alternative and More Direct Pathway: A more direct synthesis would involve reacting N-Boc-3-bromo-4-piperidone with thiobenzamide.
-
To a solution of thiobenzamide (1.0 eq) in a suitable solvent like ethanol or DMF, add N-Boc-3-bromo-4-piperidone (1.0 eq).
-
Heat the mixture to reflux. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular condensation of the enol or enamine with the thioamide nitrogen, and subsequent dehydration to form the thiazole ring.
-
After the reaction is complete (monitored by TLC), perform an aqueous workup, extract with an organic solvent, and purify the Boc-protected intermediate by column chromatography.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected this compound intermediate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc-protecting group, liberating the secondary amine of the piperidine ring.
-
-
Concentrate the reaction mixture to dryness. The residue can be neutralized with a saturated aqueous NaHCO₃ solution and extracted with DCM to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Key derivatization reactions at the piperidine nitrogen.
Applications in Drug Discovery and Medicinal Chemistry
The thiazolopyridine scaffold is a validated starting point for the development of potent and selective modulators of various biological targets.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP-binding pocket of kinases. The nitrogen atoms in the thiazolopyridine core can serve as crucial hydrogen bond acceptors or donors. Thiazolo[5,4-b]pyridine derivatives have been successfully developed as inhibitors of PI3K, ITK, BCR-ABL, and VEGFR2 kinases, which are critical targets in oncology and immunology. [1][11]The 2-phenyl substituent can be directed towards the hydrophobic regions of the ATP-binding site to enhance potency and selectivity.
Precursor to Anticoagulant Agents
A derivative of the tetrahydrothiazolo[5,4-c]pyridine core is a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant that functions by inhibiting Factor Xa. [9][10]This highlights the scaffold's clinical and commercial relevance. The core structure provides the necessary geometry to position functional groups correctly for potent and selective inhibition of the enzyme's active site.
Potential as Antimicrobial and Antifungal Agents
Thiazole derivatives are well-known for their antimicrobial properties. [12]Specifically, the 2-phenylthiazole motif is present in antifungal drugs like isavuconazole, which target the fungal enzyme lanosterol 14α-demethylase (CYP51). [13]Therefore, this compound and its derivatives represent a promising avenue for the development of new antifungal agents, potentially with improved pharmacological profiles.
Hypothetical Kinase Inhibition Pathway
Caption: Mechanism of action for a hypothetical thiazolopyridine-based kinase inhibitor.
Conclusion and Future Outlook
This compound is a molecule built upon a scaffold with proven significance in medicinal chemistry. While detailed experimental data for this specific entity remains to be broadly published, its structural components—the privileged thiazolopyridine core and the versatile phenyl group—strongly suggest its potential as a valuable building block for drug discovery. Its strategic importance is underscored by the wide array of biological activities demonstrated by its analogs, from kinase inhibition in cancer therapy to enzyme inhibition in anticoagulation. The synthetic accessibility and potential for diverse functionalization at the piperidine nitrogen make this compound and its derivatives highly attractive for inclusion in screening libraries and for targeted synthesis campaigns. Future research should focus on the detailed biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
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Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: PubMed Central. URL: [Link]
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Title: 2-phenyl-4,5,6,7-tetrahydrot[1][7]hiazolo[5,4-b]pyridine. Source: ChemSynthesis. URL: [Link]
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Title: Synthetic strategies for thiazolopyridine derivatives. Source: Taylor & Francis Online. URL: [Link]
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Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Source: OUCİ. URL: [Link]
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Title: Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Source: Der Pharma Chemica. URL: [Link]
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biological activity of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
Executive Summary
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a fused heterocyclic nucleus recognized in medicinal chemistry as a "privileged medicinal scaffold" due to its ability to serve as a core structure for a wide array of derivatives with varied and potent pharmacological properties.[1] The introduction of a phenyl group at the 2-position, creating the this compound core, has yielded derivatives with significant therapeutic potential. These compounds have been extensively investigated for a multitude of applications, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, tailored for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure consists of a thiazole ring fused with a tetrahydro-pyridine ring. This unique three-dimensional arrangement facilitates specific interactions with a variety of biological targets, making it a valuable starting point for drug discovery programs.[1] Thiazole and pyridine rings are independently found in numerous natural products and approved drugs, and their fusion into this scaffold combines key pharmacophoric features that contribute to a wide range of biological activities.[5][6] The phenyl substituent at the 2-position is a critical feature, offering a site for further functionalization to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the biological activity and selectivity of the derivatives.
General Synthesis Strategies
The synthesis of the tetrahydrothiazolo[5,4-c]pyridine core is well-established, typically proceeding through a multi-step sequence starting from a readily available piperidone derivative. This approach allows for the introduction of various substituents on both the thiazole and pyridine rings.
Experimental Protocol: Representative Synthesis
A common and efficient method for synthesizing the core scaffold involves the reaction of N-Boc-4-piperidone with cyanamide and sulfur, followed by further modifications.[2]
Step 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate.
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), add cyanamide (2.53 g, 60 mmol) and sulfur (1.92 g, 60 mmol) in ethanol (100 mL).
-
Add morpholine (6.07 mL, 65 mmol) dropwise over 30 minutes at room temperature.
-
Heat the reaction mixture at reflux for 3 hours, monitoring progress by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the aminothiazole intermediate.[2]
Step 2: Introduction of the Phenyl Group and Subsequent Modifications. The 2-amino group serves as a handle for introducing the phenyl moiety, typically through reactions like the Sandmeyer reaction or palladium-catalyzed cross-coupling reactions. Further derivatization of the pyridine nitrogen can be achieved after deprotection of the Boc group.
Caption: Simplified intrinsic apoptosis pathway.
Antimicrobial Properties
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a fertile ground for the development of novel antimicrobial agents. [2]Derivatives have shown promising activity against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. [7][8] The mechanism of action can vary. For some derivatives, it may involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (KAS III), which is crucial for fatty acid synthesis. [7]For antifungal activity, a key target is often lanosterol 14α-demethylase (CYP51), an enzyme vital for fungal cell membrane integrity. [9]
Experimental Protocol: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of ~5 x 10^5 CFU/mL.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity
The table below presents MIC values for representative thiazole derivatives against various pathogens.
| Compound ID | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| Derivative A | 6.25 | 3.12 | 12.5 | 25 | >50 |
| Derivative B | 1.56 | 1.56 | 6.25 | 6.25 | 12.5 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 |
Data synthesized from representative studies on thiazole derivatives.[7]
Anti-inflammatory Effects
Inflammation is a key pathological component in many diseases, and thiazole derivatives have emerged as promising anti-inflammatory agents. [10][11]Studies have shown that compounds based on this scaffold can significantly reduce inflammation in preclinical models, such as the carrageenan-induced rat paw edema model. [10][12] The anti-inflammatory activity is thought to arise from the inhibition of pro-inflammatory mediators. [10]This may involve the suppression of enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, or the modulation of inflammatory cytokine production.
Caption: Inhibition of prostaglandin synthesis pathway.
Neuroprotective Potential
Emerging evidence suggests that thiazole-based compounds, including tetrahydrobenzothiazole analogues, possess significant neuroprotective properties. [13]These derivatives have shown efficacy in protecting neuronal cells from lethal insults in both cell culture and in vivo models of stroke. [13] A key mechanism underlying this neuroprotection is the inhibition of the tumor suppressor protein p53. [13]Upregulation of p53 is a common feature in several neurodegenerative disorders, and its inhibition can prevent the biochemical cascade leading to apoptosis (programmed cell death). [13]Other studies point to the modulation of NAD-dependent deacetylase SIRT1, an enzyme involved in cellular stress resistance, as another neuroprotective mechanism. [14]
Key Neuroprotective Mechanisms:
-
p53 Inhibition: Prevents apoptosis in response to DNA damage or severe cellular stress. [13]* SIRT1 Activation: Enhances cellular resilience against oxidative stress and neurotoxic insults. [14]* Antioxidant Effects: Directly scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant defenses. [15][16]* Anti-excitotoxicity: Some derivatives act as negative allosteric modulators of AMPA receptors, preventing excessive neuronal excitation. [17]
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone for the development of novel therapeutics with a remarkable diversity of biological activities. The derivatives have shown compelling potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The synthetic versatility of the core structure allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways for each biological activity.
-
In Vivo Efficacy: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy and safety.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.
This privileged scaffold will undoubtedly continue to be a significant area of focus in the quest for new and effective treatments for a wide range of human diseases.
References
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ChemSynthesis. (n.d.). 2-phenyl-4,5,6,7-tetrahydrot[2][18]hiazolo[5,4-b]pyridine. Retrieved from
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structure-activity relationship of tetrahydrothiazolopyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Tetrahydrothiazolopyridine Analogs
Foreword: From Scaffold to Strategy
As a Senior Application Scientist, my experience has shown that true innovation in drug discovery stems not from brute-force screening but from a deep, mechanistic understanding of a chemical scaffold. The tetrahydrothiazolopyridine core is a prime example of a privileged structure, a recurring motif in biologically active compounds that demonstrates remarkable versatility.[1][2] This guide is structured not as a static review but as a dynamic exploration of this scaffold. We will dissect its components, understand the causal relationships between structural modifications and biological outcomes, and outline the logical, self-validating workflows required to move from a chemical concept to a viable lead candidate. Our focus will be on the "why"—the rationale that transforms data into knowledge and guides the next synthesis.
The Tetrahydrothiazolopyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of a thiazole ring with a tetrahydropyridine system creates a rigid, three-dimensional structure that serves as an excellent foundation for presenting functional groups to biological targets. Thiazole and its derivatives are known to engage in a wide range of interactions, including hydrogen bonding, metal chelation, and π-π stacking, and are found in over 18 FDA-approved drugs.[2][3] The tetrahydropyridine moiety provides saturation and conformational constraint, which can enhance binding affinity and improve pharmacokinetic properties compared to a more flexible or fully aromatic system.
This scaffold has proven particularly fruitful in the development of kinase inhibitors and antagonists for G-protein coupled receptors (GPCRs).[1][4] A notable example is its application in developing potent antagonists for the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway implicated in numerous cancers.[4]
dot graph "Tetrahydrothiazolopyridine_Core" { graph [rankdir="LR", splines=ortho, size="6,3!", dpi=100]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];
} . Caption: The core chemical structure of the tetrahydrothiazolopyridine scaffold.
Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships
The essence of SAR lies in systematic modification.[5] By altering specific positions on the tetrahydrothiazolopyridine core and observing the resulting change in biological activity, we can map the chemical space required for target engagement. We will use a series of potent Smoothened antagonists as our primary case study to illustrate these principles.[4]
The N-5 Position of the Tetrahydropyridine Ring: The "Address" Group
The nitrogen at position 5 is a critical anchor point, often substituted with a large, aromatic system that directs the molecule to its target binding site. In the context of Smo antagonists, this position is typically occupied by a substituted bipyridinyl group.
-
Causality: The choice of a bipyridinyl system is not arbitrary. It acts as a rigid linker, positioning a key recognition motif—in this case, a substituted pyridine ring—deep within a hydrophobic pocket of the Smo receptor. The nitrogen atoms in the pyridine rings can also act as hydrogen bond acceptors.
| Compound ID | N-5 Substituent (R1) | Hh Signaling Inhibition (IC50, nM) |
| Reference (Vismodegib) | N/A (Different Scaffold) | 2.6 |
| Analog 11 | 5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl | 1.1 |
| Analog 30 | 5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl | 0.9 |
Table 1: Impact of the N-5 substituent on Hedgehog signaling inhibition. Data synthesized from a study on Smoothened antagonists.[4]
The C-2 Position of the Thiazole Ring: The "Solubility and Affinity" Group
The C-2 position of the thiazole ring often points towards the solvent-exposed region of a binding pocket. Modifications here are crucial for fine-tuning solubility, cell permeability, and binding affinity.
-
Causality: Introducing polar groups can enhance aqueous solubility, a common challenge in drug development. In the Smo antagonist series, substituting this position with a piperidin-4-ol moiety (as in Analog 30) led to a compound with not only potent activity but also improved solubility and an exceptional oral bioavailability of 77% in rats.[4] This suggests the hydroxyl group forms a favorable interaction, possibly a hydrogen bond with water or a polar residue at the entrance of the binding pocket, without disrupting the core hydrophobic interactions. In contrast, a simple piperidine (Analog 11) resulted in lower bioavailability (34%).[4] This highlights a key principle: modifications must balance improved physicochemical properties with the maintenance of high-affinity binding.
dot graph SAR_Summary { graph [layout=neato, overlap=false, splines=true, size="9.5,6!", dpi=100]; node [shape=none, label="", image="https://i.imgur.com/3f08k2z.png"]; main_scaffold;
} . Caption: Key structure-activity relationship points on the tetrahydrothiazolopyridine scaffold.
Experimental Workflow: A Self-Validating Protocol for SAR Determination
Trustworthiness in research is built on robust and reproducible methodologies. The following section details a standard, self-validating workflow for generating the kind of SAR data discussed above. This process ensures that observations are a direct result of the chemical modifications being tested.
Synthesis and Characterization
-
Reaction Setup: The synthesis of the tetrahydrothiazolopyridine core typically involves a multi-step reaction sequence, beginning with the construction of a substituted tetrahydropyridine ring, followed by annulation of the thiazole ring.
-
Analog Derivatization: A library of analogs is created by reacting the core scaffold with various building blocks at the positions of interest (e.g., different aryl halides for the N-5 position, various amines or alcohols for the C-2 position).[6]
-
Purification: Each synthesized compound is purified to >95% purity, typically using flash column chromatography followed by preparative HPLC.
-
Structural Verification (Self-Validation Step): The structure of every final compound must be unequivocally confirmed. This is a critical control step.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure and proton/carbon environment.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.
-
Biological Evaluation: In Vitro Hedgehog Signaling Assay
This protocol is based on the methods used to evaluate the Smoothened antagonists discussed previously.[4]
-
Cell Line: Use Shh-LIGHT2 cells (murine fibroblasts), which contain a stably transfected Gli-responsive firefly luciferase reporter gene. Aberrant Hh pathway activation in these cells leads to luciferase expression.
-
Assay Preparation:
-
Seed Shh-LIGHT2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of test compounds (e.g., from 10 µM to 0.1 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<0.5%) to avoid solvent-induced artifacts.
-
-
Compound Treatment:
-
Stimulate the cells with a conditioned medium containing the Sonic Hedgehog (Shh) ligand to activate the pathway.
-
Simultaneously, treat the cells with the serially diluted test compounds or vehicle control (DMSO). Include a known inhibitor (e.g., Vismodegib) as a positive control.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis (Self-Validation Step):
-
Normalize the luciferase signal to the vehicle control (defined as 100% pathway activation).
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The reproducibility of the positive control's IC50 value across experiments validates the assay's performance.
-
Conclusion and Future Outlook
The tetrahydrothiazolopyridine scaffold represents a potent and adaptable platform for modern drug discovery. The structure-activity relationships derived from systematic studies, such as those on the Smoothened antagonists, provide a clear roadmap for optimization.[4] The key to success lies in understanding the distinct roles played by different substitution points on the core: the N-5 position often dictates target recognition, while the C-2 position is a critical handle for modulating pharmacokinetics and solubility.
The logical, iterative workflow of synthesis, rigorous characterization, and quantitative biological assay is the engine of this discovery process. It provides a self-validating system where each data point is trustworthy, ensuring that the resulting SAR models are robust. Future work on this scaffold will undoubtedly explore new target classes and employ more advanced techniques, such as computational docking and molecular dynamics, to further refine the rational design of next-generation therapeutics.
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Unlocking Novel Therapeutic Avenues: A Technical Guide to the Discovery of Tetrahydrothiazolopyridine Inhibitors
Introduction: The Tetrahydrothiazolopyridine Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the discovery of potent and selective inhibitors. The tetrahydrothiazolopyridine scaffold has garnered significant attention in recent years as one such promising structural motif. Its unique three-dimensional architecture and electronic properties make it an ideal starting point for the design of inhibitors targeting a variety of enzyme families, particularly protein kinases.
This in-depth technical guide provides a comprehensive overview of the methodologies and strategic considerations involved in the discovery and development of novel inhibitors based on the tetrahydrothiazolopyridine core. From initial hit identification through to lead optimization and preclinical evaluation, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity and reproducibility.
I. Foundational Chemistry: Synthesis of the Tetrahydrothiazolopyridine Core
The journey to novel inhibitors begins with the efficient and versatile synthesis of the core scaffold. While numerous derivatization strategies exist, a fundamental understanding of the construction of the fused heterocyclic system is paramount. Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems in a single step, offering advantages in terms of efficiency and atom economy.[1] Key classical reactions such as the Hantzsch thiazole synthesis and the Gewald reaction provide foundational strategies for the construction of the thiazole ring, which can then be further elaborated to form the fused pyridine system.[2][3][4]
Exemplary Synthetic Protocol: A Multicomponent Approach
This protocol outlines a generalized, yet robust, multicomponent reaction for the synthesis of a substituted tetrahydrothiazolopyridine scaffold. The specific choice of starting materials will dictate the final substitution pattern, allowing for the generation of a diverse chemical library for screening.
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the appropriate β-ketoester (1.0 eq.), an aldehyde (1.0 eq.), and a suitable solvent such as ethanol.
-
Stir the mixture at room temperature for 10 minutes.
Step 2: Addition of Reagents
-
Add a source of ammonia, such as ammonium acetate (1.5 eq.), to the reaction mixture.
-
Following the ammonia source, introduce a sulfur-containing component, for example, a thioamide or elemental sulfur in the presence of a suitable base (e.g., morpholine or piperidine).[3][5]
Step 3: Reaction and Work-up
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tetrahydrothiazolopyridine core structure.
Step 4: Characterization
-
Confirm the structure of the synthesized scaffold using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Target Identification and High-Throughput Screening (HTS)
The tetrahydrothiazolopyridine scaffold has shown remarkable versatility, with derivatives demonstrating inhibitory activity against a range of protein targets. Notably, protein kinases have emerged as a primary target class for these compounds, driven by the critical role of kinases in cellular signaling pathways and their dysregulation in diseases such as cancer.[1][6][7]
The initial phase of inhibitor discovery often involves a high-throughput screening (HTS) campaign to identify "hits" from a large compound library. This process utilizes automated systems to test thousands of compounds against a specific biological target in a rapid and efficient manner.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign aimed at identifying novel tetrahydrothiazolopyridine-based kinase inhibitors.
Caption: High-Throughput Screening (HTS) workflow for inhibitor discovery.
III. In Vitro Biological Evaluation: From Hits to Leads
Following the identification of initial hits from the HTS campaign, a rigorous in vitro biological evaluation is essential to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for quantifying kinase activity and inhibition.[8][9]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Protocol:
Step 1: Kinase Reaction
-
Prepare a reaction buffer containing the appropriate concentrations of kinase, substrate, and any necessary cofactors.
-
In a 384-well plate, add the test compounds at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
Step 2: ATP Depletion
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
Step 3: ADP to ATP Conversion and Luminescence Detection
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic curve.[8][10]
Cell-Based Assays for Anticancer Activity
To assess the therapeutic potential of the identified inhibitors in a more physiologically relevant context, cell-based assays are crucial.[11][12][13] These assays evaluate the effect of the compounds on cancer cell proliferation, viability, and the induction of apoptosis.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Step 2: Compound Treatment
-
Treat the cells with various concentrations of the tetrahydrothiazolopyridine inhibitors for a specified period (e.g., 48 or 72 hours).
Step 3: MTT Addition and Incubation
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.
Step 4: Formazan Solubilization and Absorbance Measurement
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each compound.
IV. Lead Optimization: Enhancing Potency, Selectivity, and Drug-like Properties
The "hit-to-lead" and subsequent "lead optimization" phases of drug discovery involve iterative cycles of chemical synthesis and biological testing to improve the properties of the initial hit compounds. The primary goals are to enhance potency against the target, improve selectivity over other related proteins (e.g., other kinases), and optimize pharmacokinetic (ADME) and toxicological (Tox) properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to lead optimization. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its potency and selectivity.[14]
Illustrative SAR Logic:
Caption: A simplified logic flow for a Structure-Activity Relationship (SAR) study.
Scaffold Hopping
Scaffold hopping is a powerful strategy to identify novel chemical series with improved properties by replacing the central core of a molecule while retaining its key pharmacophoric features.[15][16][17] This can lead to compounds with different intellectual property profiles and potentially better ADME/Tox properties.
ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.[12][18][19] This can be achieved through a combination of in silico predictions and in vitro assays.
Key In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Microsomal Stability | To assess the metabolic stability of a compound in the presence of liver microsomes. |
| Hepatocyte Stability | To evaluate both Phase I and Phase II metabolism in intact liver cells. |
| CYP450 Inhibition | To determine if a compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[20] |
| Plasma Protein Binding | To measure the extent to which a compound binds to plasma proteins, which affects its free concentration and distribution. |
| Permeability (e.g., Caco-2) | To assess the potential for oral absorption by measuring the passage of a compound across a monolayer of intestinal epithelial cells.[21] |
| hERG Inhibition | To evaluate the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[19] |
| Cytotoxicity | To assess the general toxicity of a compound in non-cancerous cell lines. |
It is important to be aware of potential metabolic liabilities associated with the thiazole ring, such as the formation of reactive metabolites through CYP450-mediated oxidation.[14] Early identification of such liabilities allows for medicinal chemistry efforts to mitigate these risks.
V. In Vivo Evaluation
Promising lead compounds with favorable in vitro potency, selectivity, and ADME/Tox profiles are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.
Pharmacokinetic (PK) Studies
PK studies determine how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[20][21][22][23]
Typical PK Parameters Measured:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |
| t₁/₂ | Half-life (the time it takes for the plasma concentration to decrease by half) |
| Bioavailability (%F) | The fraction of an administered dose that reaches the systemic circulation |
In Vivo Efficacy Studies
The ultimate test of a potential new drug is its ability to produce the desired therapeutic effect in a relevant disease model. For anticancer agents, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice.[15]
General Protocol for a Xenograft Study:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a certain size, the mice are randomized into vehicle control and treatment groups.
-
The tetrahydrothiazolopyridine inhibitor is administered to the treatment group according to a specific dosing schedule.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated.
VI. Conclusion and Future Directions
The tetrahydrothiazolopyridine scaffold represents a highly valuable starting point for the discovery of novel inhibitors with therapeutic potential against a range of diseases, particularly cancer. The integrated approach outlined in this guide, combining rational synthesis, high-throughput screening, rigorous in vitro and in vivo biological evaluation, and strategic lead optimization, provides a robust framework for advancing compounds from this chemical class towards clinical development.
Future efforts in this area will likely focus on expanding the diversity of tetrahydrothiazolopyridine-based libraries, exploring novel protein targets beyond kinases, and leveraging computational tools for more predictive ADME/Tox modeling and rational drug design. The continued application of sound scientific principles and innovative technologies will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
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In Vitro Evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide for Preclinical Assessment
Introduction: Unveiling the Potential of a Privileged Scaffold
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a recognized "privileged medicinal scaffold," known for its versatility in engaging a wide range of biological targets.[1] Derivatives of this heterocyclic system have shown a spectrum of pharmacological activities, including but not limited to, anticoagulant, antimicrobial, and kinase inhibition.[2][3][4] The introduction of a 2-phenyl substituent to this scaffold presents a novel chemical entity with uncharted biological potential. This guide provides a comprehensive framework for the initial in vitro evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, designed to elucidate its cytotoxic profile, identify potential molecular targets, and characterize its mechanism of action. Our approach is rooted in a logical, stepwise progression of assays, ensuring a thorough and efficient assessment of the compound's therapeutic promise.
Phase 1: Foundational Cytotoxicity Profiling
A critical initial step in the evaluation of any novel compound is to determine its cytotoxic potential.[5][6] This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of the compound's therapeutic window. We advocate for screening against a panel of cell lines, including both cancerous and non-cancerous "normal" cell lines, to identify potential for selective anti-cancer activity.[7]
Recommended Cell Line Panel:
| Cell Line | Type | Rationale |
| HEK 293 | Human Embryonic Kidney | Representative "normal" human cell line for general cytotoxicity.[7] |
| NIH 3T3 | Mouse Embryonic Fibroblast | A common "normal" fibroblast cell line for cross-species comparison.[7] |
| A549 | Human Lung Carcinoma | Representative cancer cell line. |
| MCF-7 | Human Breast Carcinoma | Representative hormone-dependent cancer cell line. |
| PC-3 | Human Prostate Carcinoma | Representative hormone-independent cancer cell line. |
Experimental Protocol: Cell Viability Assay (MTT/XTT Assay)
A widely used method for assessing cell viability is the MTT or XTT assay, which measures the metabolic activity of cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified incubation period (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[8]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Caption: Workflow for Cytotoxicity Assessment.
Phase 2: Target Deconvolution and Mechanism of Action
Should the initial cytotoxicity screen reveal interesting activity, the next logical step is to identify the molecular target(s) of this compound.[9] A multi-pronged approach, combining affinity-based methods and cellular assays, is recommended for a comprehensive understanding.
Affinity-Based Target Identification
Affinity chromatography is a classic and robust method for identifying protein targets of small molecules.[10][11]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads) without compromising its biological activity.[11]
-
Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the cytotoxicity screen.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized compound.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the proteins that specifically bind to the compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[11]
Caption: Affinity-Based Target Identification Workflow.
Hypothesis-Driven Target Validation
Based on the known activities of related thiazolopyridine derivatives, a hypothesis-driven approach can be pursued in parallel. For instance, given that some derivatives are known Factor Xa inhibitors, an enzymatic assay for FXa inhibition would be a logical starting point.[4]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., Factor Xa)
-
Reagent Preparation: Prepare a reaction buffer containing purified Factor Xa enzyme and its chromogenic substrate.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Reading: Monitor the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the compound for enzyme inhibition.
Phase 3: Elucidating Cellular Effects and Pathway Modulation
Once potential targets are identified, the focus shifts to understanding the compound's effects within a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathway Analysis
If a target is confirmed, subsequent experiments should investigate the downstream effects on relevant signaling pathways. For example, if the target is a kinase, a Western blot analysis of key downstream phosphorylation events would be appropriate.
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2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Scoping Guide for its Investigation as a Novel CDK9 Inhibitor
Abstract
This technical guide outlines the scientific rationale and a comprehensive experimental framework for the evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a potential, novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation and a high-priority target in oncology. The proposed molecule is built upon the tetrahydrothiazolo[5,4-c]pyridine scaffold, a "privileged" structure in medicinal chemistry known for its favorable drug-like properties and versatile binding capabilities.[1] This document provides a detailed roadmap for the synthesis, in vitro characterization, cellular target engagement, and in vivo efficacy assessment of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
Part 1: Scientific Rationale and Foundational Concepts
CDK9: A Master Regulator of Oncogenic Transcription
Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that releases RNAPII from promoter-proximal pausing and triggers productive transcriptional elongation. In numerous cancers, this process is hijacked to ensure the high-level expression of short-lived oncoproteins and survival factors, such as MYC and MCL-1. Consequently, the inhibition of CDK9 presents a compelling therapeutic strategy to selectively cripple the transcriptional machinery that fuels cancer cell proliferation and survival.
The Tetrahydrothiazolo[5,4-c]pyridine Scaffold: A Privileged Framework
The selection of the this compound is predicated on the established utility of its core scaffold in medicinal chemistry. Such "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of biological targets, often exhibiting favorable pharmacokinetic properties.[2][3][4] Recent studies have highlighted the potential of tetrahydrothiazolopyridine-based pyrimidines as highly potent and selective CDK9 inhibitors.[5] The fusion of the thiazole and tetrahydropyridine rings creates a rigid, three-dimensional structure that can be strategically decorated with substituents to optimize target engagement and selectivity.
The introduction of a phenyl group at the 2-position of the thiazole ring is a rational design choice. Phenyl-thiazole and phenyl-pyridine motifs are prevalent in a multitude of kinase inhibitors, where the phenyl ring often engages in crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of the target kinase.[6][7][8] We hypothesize that this specific arrangement in this compound will orient the molecule favorably for potent and selective inhibition of CDK9.
Part 2: Synthesis of this compound
A plausible and efficient synthetic route is proposed, commencing from commercially available N-Boc-4-piperidone. This multi-step synthesis is designed for adaptability, allowing for the future generation of analogues for structure-activity relationship (SAR) studies.
Detailed Protocol:
-
Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add sulfur (1.2 eq), cyanamide (1.2 eq), and morpholine (1.3 eq).
-
Reflux the mixture for 3-4 hours, monitoring by TLC.
-
Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 2-amino intermediate.[9]
-
-
Synthesis of tert-butyl 2-phenyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate:
-
This step involves the conversion of the 2-amino group to a 2-phenyl group. A plausible method is a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction with a suitable phenylating agent (e.g., phenylboronic acid). Reaction conditions will require optimization.
-
-
Synthesis of this compound (Final Product):
-
Dissolve the Boc-protected intermediate from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture and partition between a saturated aqueous NaHCO3 solution and DCM.
-
The organic layer is dried, filtered, and concentrated to yield the final product, which can be further purified by chromatography or recrystallization.[9]
-
Part 3: Biochemical and Cellular Evaluation
A tiered approach is recommended, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and elucidate the downstream pharmacological effects.
In Vitro CDK9 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CDK9/Cyclin T1.
Methodology (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., a suitable peptide substrate).
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in 1x Kinase Assay Buffer.
-
Reaction Setup (384-well plate):
-
Add diluted test compound or vehicle (DMSO) to appropriate wells.
-
Add the CDK9/Cyclin T1 enzyme to all wells except the "blank" controls.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light produced by a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Subtract the "blank" values and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
| Parameter | Recommended Condition |
| Enzyme | Recombinant Human CDK9/Cyclin T1 |
| Substrate | CDK Substrate Peptide |
| ATP Concentration | 10 µM (approx. Km) |
| Incubation Time | 45-60 minutes |
| Detection Method | Luminescence (ADP-Glo™) |
Cellular Target Engagement and Downstream Signaling
Objective: To confirm that the compound inhibits CDK9 activity in a cellular context, leading to the expected downstream effects.
Methodology (Western Blotting):
-
Cell Culture: Culture a sensitive cancer cell line (e.g., MV4-11 for AML, MCF-7 for breast cancer) to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a defined period (e.g., 4-6 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-RNAPII (Ser2)
-
Total RNAPII
-
MCL-1
-
c-MYC
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the dose-dependent reduction in p-RNAPII, MCL-1, and c-MYC levels.
Part 4: In Vivo Preclinical Evaluation
Promising candidates from in vitro and cellular assays should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability.
Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suitable human cancer cell line (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts.
-
Treatment: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily or on an optimized schedule for a defined period (e.g., 21 days). Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI). A portion of the tumor tissue should be flash-frozen for subsequent biomarker analysis (e.g., Western blot for p-RNAPII and MCL-1) to confirm target engagement in vivo.
| Parameter | Recommendation |
| Animal Model | BALB/c nude or NSG mice |
| Cell Line | MV4-11 (AML) or other sensitive line |
| Treatment Groups | Vehicle Control, Test Compound (at least 2 doses) |
| Dosing Route | Intraperitoneal (i.p.) or Oral (p.o.) |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight change, tumor biomarker modulation |
Part 5: Concluding Remarks and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound as a novel CDK9 inhibitor. The strength of the scientific rationale, rooted in the privileged nature of the core scaffold and the established role of key chemical motifs in kinase inhibition, warrants a thorough investigation.
Successful outcomes from this multi-tiered evaluation would validate this compound as a promising lead for further preclinical development. Future efforts would focus on extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of transcriptionally addicted cancers.
References
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BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
- Lee, T., et al. (2012). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5021-5025.
- Abdel-Maksoud, M. S., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Scientific Reports, 12(1), 16182.
- Patel, H., et al. (2015). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica, 7(7), 249-256.
- Horton, D. A., et al. (2003). Privileged structures: a useful concept for the rational design of new lead compounds. Journal of Computer-Aided Molecular Design, 17(2-4), 183-194.
- Zheng, Y., et al. (2022). Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. European Journal of Medicinal Chemistry, 243, 114777.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
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OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]
- Zayed, M. F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21(1), 1-28.
- Liu, Q., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.
- Wang, Y., et al. (2025). Discovery of tetrahydrothiazolopyridine-incorporated curcumol derivatives as novel and highly potent anti-cancer agents. European Journal of Medicinal Chemistry, 304, 118531.
- Lacerda, R. B., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-24). Royal Society of Chemistry.
- Tan, Y. J., & Brimble, M. A. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 50, 39-48.
- Zhao, P., et al. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry, 304, 117875.
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An In-Depth Technical Guide to Exploring the Neuroprotective Effects of Tetrahydrothiazolopyridines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Tetrahydrothiazolopyridine Scaffold in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by neuronal loss, oxidative stress, neuroinflammation, and protein misfolding, has rendered the development of effective disease-modifying therapies exceedingly difficult. In the quest for novel therapeutic agents, the unique structural motifs of heterocyclic compounds have garnered considerable attention. Among these, the tetrahydrothiazolopyridine scaffold emerges as a promising, albeit underexplored, candidate for neuroprotective drug discovery.
While direct evidence for the neuroprotective effects of tetrahydrothiazolopyridines is still emerging, a compelling scientific rationale for their investigation is built upon several key pillars. The broader class of thiazole and thiazolidine derivatives has demonstrated significant potential in ameliorating pathological hallmarks of neurodegenerative diseases. These compounds have been shown to modulate key targets such as cholinesterases, and inhibit the aggregation of amyloid-beta and tau proteins.[1] Furthermore, some tetrahydrothiazolopyridine derivatives have been identified as potent modulators of biological targets with established roles in neuronal survival and demise, namely Cyclin-Dependent Kinase 9 (CDK9) and the Smoothened (Smo) receptor of the Hedgehog signaling pathway.
This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically explore the neuroprotective potential of novel tetrahydrothiazolopyridine derivatives. We will delve into the synthesis of this scaffold, detail robust in vitro and in vivo methodologies for assessing neuroprotective efficacy, and explore the putative mechanisms of action, thereby providing a roadmap for the rational design and evaluation of this promising class of compounds.
Part 1: Synthesis of the Tetrahydrothiazolopyridine Core
The synthesis of the tetrahydrothiazolopyridine scaffold can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from readily available materials. The following protocol outlines a general approach to obtaining the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which can then be further functionalized to generate a library of diverse derivatives.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This protocol is a generalized representation and may require optimization based on specific starting materials and desired derivatives.
Step 1: Synthesis of a Substituted 4-Piperidone Precursor
The synthesis typically begins with a commercially available or synthesized 4-piperidone derivative, which will form the pyridine ring of the final scaffold.
Step 2: Formation of the Thiourea Derivative
-
To a solution of the substituted 4-piperidone in an appropriate solvent (e.g., ethanol), add an equimolar amount of a suitable amine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate) and an acid catalyst (e.g., hydrochloric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the thiourea derivative.
Step 3: Cyclization to the Tetrahydrothiazolopyridine Core
-
Dissolve the purified thiourea derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a cyclizing agent, such as a halo-ketone or halo-aldehyde (e.g., chloroacetaldehyde or bromoacetone).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization to obtain the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core structure.
Causality Behind Experimental Choices:
-
The choice of the initial 4-piperidone derivative allows for the introduction of diversity at specific positions of the final molecule, which is crucial for structure-activity relationship (SAR) studies.
-
The use of a thiocyanate salt and an acid catalyst in the formation of the thiourea is a classic and efficient method for this transformation.
-
The cyclization step utilizing a halo-ketone or -aldehyde is a well-established method for the construction of the thiazole ring. The choice of the specific cyclizing agent will determine the substitution pattern on the thiazole ring.
Part 2: In Vitro Evaluation of Neuroprotective Efficacy
A tiered approach to in vitro screening is essential to efficiently identify and characterize the neuroprotective properties of newly synthesized tetrahydrothiazolopyridine derivatives. This typically begins with cell-based assays to assess protection against common neurotoxic insults.
Assessment of Neuroprotection Against Oxidative Stress
Oxidative stress is a key pathological feature of many neurodegenerative diseases. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for studying oxidative stress-induced neuronal cell death.[2][3][4][5][6]
Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test tetrahydrothiazolopyridine derivatives (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 200 µM to induce oxidative stress.[2] Include a control group with no H₂O₂ treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Causality Behind Experimental Choices:
-
SH-SY5Y Cells: This cell line is of human origin and possesses neuronal characteristics, making it a relevant model for neuroprotection studies.
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is a common and well-characterized inducer of oxidative stress, leading to cell death through mechanisms relevant to neurodegeneration. A concentration of 200 µM is often sufficient to induce significant but not complete cell death, providing a suitable window to observe neuroprotective effects.[2]
-
MTT Assay: This is a standard and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Visualization of the In Vitro Neuroprotection Workflow
Caption: Workflow for in vitro assessment of neuroprotection against oxidative stress.
Part 3: In Vivo Evaluation of Neuroprotective Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system and to evaluate their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier.
Scopolamine-Induced Memory Impairment Model
The scopolamine-induced amnesia model in rodents is a widely accepted preclinical model for evaluating potential cognitive-enhancing and neuroprotective agents for Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory.[7][8][9][10]
Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice
-
Animals: Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Administer the test tetrahydrothiazolopyridine compounds orally (p.o.) or intraperitoneally (i.p.) at various doses for a predetermined period (e.g., 7-14 days).
-
Include a vehicle control group and a positive control group (e.g., donepezil).
-
-
Induction of Memory Impairment: On the final day of treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral tests.[8]
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (Days 1-4): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Causality Behind Experimental Choices:
-
Scopolamine: This agent reliably induces a cholinergic deficit that mimics aspects of the cognitive decline seen in Alzheimer's disease, providing a robust model for screening cognitive enhancers.
-
Morris Water Maze: This is a well-validated and sensitive behavioral test for assessing spatial learning and memory, which are hippocampus-dependent cognitive functions often impaired in neurodegenerative diseases.
Blood-Brain Barrier Permeability
For a neuroprotective agent to be effective, it must be able to cross the blood-brain barrier (BBB) to reach its target in the central nervous system.[11][12][13][14][15] While in vivo studies provide the ultimate confirmation of CNS penetration, in silico and in vitro models can offer early insights.
In Silico Prediction:
-
Physicochemical properties such as molecular weight (ideally < 400 Da), lipophilicity (LogP between 1.5 and 2.7), and the number of hydrogen bond donors and acceptors can be calculated to predict BBB permeability.[13]
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.
-
Cell-Based Models: Co-cultures of brain endothelial cells with astrocytes can provide a more physiologically relevant in vitro model of the BBB to assess drug transport.
Part 4: Elucidating the Mechanisms of Action
Understanding the molecular mechanisms by which tetrahydrothiazolopyridines exert their neuroprotective effects is crucial for their further development. Based on the known targets of some derivatives and the activities of related thiazole compounds, several putative signaling pathways can be investigated.
Modulation of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of neuronal survival, and its activation is a common mechanism for neuroprotection.[7][[“]][17][18][19][20][21][22]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
-
Cell Culture and Treatment: Use SH-SY5Y cells or primary neuronal cultures. Pre-treat with the active tetrahydrothiazolopyridine derivative for 1-2 hours, followed by co-treatment with a neurotoxic stimulus (e.g., H₂O₂ or amyloid-beta oligomers).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and downstream targets such as total GSK-3β and phosphorylated GSK-3β (p-GSK-3β).
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the activation state of the pathway.
Causality Behind Experimental Choices:
-
Western Blotting: This technique allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins in a signaling cascade, providing direct evidence of pathway modulation.
-
p-Akt/Akt Ratio: An increase in this ratio is a hallmark of PI3K/Akt pathway activation and is strongly correlated with pro-survival signaling.
Putative Neuroprotective Signaling Pathways
Caption: Putative neuroprotective signaling pathways modulated by tetrahydrothiazolopyridines.
Data Presentation: Summarizing Neuroprotective Efficacy
Quantitative data from in vitro and in vivo studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Neuroprotective Activity of Tetrahydrothiazolopyridine Derivatives
| Compound ID | Concentration (µM) | Neurotoxin | Cell Viability (%) | IC₅₀ (µM) |
| Lead Compound | 10 | H₂O₂ (200 µM) | 75 ± 5 | 8.2 |
| Derivative A | 10 | H₂O₂ (200 µM) | 85 ± 4 | 5.1 |
| Derivative B | 10 | H₂O₂ (200 µM) | 60 ± 6 | 15.7 |
| Vehicle Control | - | H₂O₂ (200 µM) | 50 ± 5 | - |
| Untreated Control | - | - | 100 ± 3 | - |
Table 2: In Vivo Efficacy in the Scopolamine-Induced Memory Impairment Model
| Treatment Group | Dose (mg/kg) | Escape Latency (s) | Time in Target Quadrant (%) |
| Vehicle + Saline | - | 20 ± 3 | 45 ± 5 |
| Vehicle + Scopolamine | - | 55 ± 6 | 20 ± 4 |
| Lead Compound | 10 | 35 ± 5 | 35 ± 6 |
| Donepezil | 1 | 30 ± 4 | 40 ± 5 |
Conclusion and Future Directions
The tetrahydrothiazolopyridine scaffold represents a compelling starting point for the development of novel neuroprotective agents. The evidence from related thiazole-containing compounds, coupled with the known roles of potential targets like CDK9 and the Smoothened receptor in neurodegenerative processes, provides a strong rationale for the exploration of this chemical space.
The experimental framework outlined in this guide offers a systematic approach to the synthesis, in vitro screening, in vivo validation, and mechanistic elucidation of tetrahydrothiazolopyridine derivatives. Future research should focus on:
-
Expansion of the Chemical Library: Synthesis of a diverse library of tetrahydrothiazolopyridine derivatives to establish robust structure-activity relationships.
-
Broadening the Scope of In Vitro Models: Evaluation of lead compounds in more complex in vitro models, such as primary neuronal cultures, co-cultures with glial cells, and organoid models.
-
Validation in Multiple In Vivo Models: Testing the most promising candidates in transgenic models of Alzheimer's and Parkinson's disease to assess their disease-modifying potential.
-
In-depth Mechanistic Studies: Utilizing advanced techniques such as transcriptomics, proteomics, and targeted genetic manipulations to further dissect the molecular pathways underlying the neuroprotective effects of these compounds.
Through a dedicated and systematic research effort, the therapeutic potential of tetrahydrothiazolopyridines for the treatment of devastating neurodegenerative diseases may be fully realized.
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Methodological & Application
Application Note & Protocols: Characterization of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the investigation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a novel small molecule inhibitor, in cancer cell line models. While direct studies on this specific molecule are emerging, the broader class of pyridine-thiazole hybrids has demonstrated significant potential as anticancer agents[1][2][3]. Drawing from established methodologies for small molecule inhibitors and the known activities of structurally related compounds, this guide presents a logical, field-proven workflow. We hypothesize a primary mechanism of action involving the inhibition of Cyclin-Dependent Kinases (CDKs) and provide detailed, self-validating protocols to test this hypothesis, from initial cytotoxicity screening to specific target engagement and downstream cellular effects[4][5].
Introduction and Hypothesized Mechanism of Action
The thiazolo[5,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, with a notable emphasis on anticancer applications[6][7]. Specifically, hybrid molecules incorporating both pyridine and thiazole rings have shown promise in inhibiting cancer cell proliferation across various tumor types, including breast, lung, and leukemia cell lines[8][9].
Several studies on analogous structures suggest that a primary mode of action for this chemical class is the inhibition of protein kinases crucial for cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs)[1][10]. CDKs, particularly CDK4 and CDK6, are key regulators of the G1-S phase transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by preventing the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus causing cell cycle arrest in the G1 phase[11]. This G1 arrest can subsequently lead to cellular senescence or apoptosis[10][12].
Based on this precedent, we propose that This compound (hereafter referred to as "Compound-X") acts as a CDK4/6 inhibitor. The following protocols are designed to rigorously test this hypothesis.
Caption: Hypothesized signaling pathway for Compound-X as a CDK4/6 inhibitor.
Recommended Experimental Workflow
Caption: Recommended workflow for characterizing Compound-X in cancer cells.
Detailed Protocols
Protocol 1: Preparation of Compound-X Stock Solution
Principle: Accurate and consistent compound concentration is fundamental for reproducible results. A high-concentration stock in a suitable solvent like DMSO allows for minimal solvent exposure to cells during experiments.
Materials:
-
Compound-X (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of Compound-X to prepare a 10 mM stock solution. (Formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g).
-
Weigh the calculated amount of Compound-X powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is crucial for determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Compound-X stock solution (10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, reagent grade
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound-X in complete medium from the 10 mM stock. A typical final concentration range would be 0.1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound-X. Include "vehicle control" wells treated with the same percentage of DMSO as the highest compound concentration, and "untreated control" wells with medium only.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability (%) against the log-transformed compound concentration and fit a dose-response curve to calculate the IC50 value.
Example Data Presentation:
| Cell Line | Compound-X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | 5.2 | 0.8 |
| HCT-116 | 7.8 | 1.1 |
| Normal Fibroblasts | >50 | 15.6 |
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle: To test the hypothesis that Compound-X induces G1 arrest, cell cycle distribution is analyzed using flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Compound-X (at concentrations of 1x and 5x the determined IC50)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle (DMSO), 1x IC50, and 5x IC50 of Compound-X for 24 hours.
-
Harvesting: Harvest cells, including any floating cells from the supernatant, by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Example Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| Compound-X (1x IC50) | 68.5% | 15.3% | 16.2% |
| Compound-X (5x IC50) | 82.1% | 5.6% | 12.3% |
Protocol 4: Apoptosis Detection via Annexin V/PI Staining
Principle: Prolonged cell cycle arrest can lead to apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA stain that enters cells only when the membrane integrity is lost, a characteristic of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Compound-X (at concentrations of 1x and 5x IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3, but for a longer duration (e.g., 48 or 72 hours) to allow for the induction of apoptosis.
-
Harvesting: Collect all cells, including the supernatant containing detached cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 5: Target Engagement via Western Blotting
Principle: To confirm that Compound-X inhibits CDK4/6 activity within the cell, we can measure the phosphorylation status of its direct downstream target, Rb. A decrease in phosphorylated Rb (pRb) at Ser780, a CDK4-specific site, provides strong evidence of target engagement.
Materials:
-
Compound-X
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Treatment and Lysis: Treat cells in 6-well plates with vehicle and increasing concentrations of Compound-X for 6-24 hours. Wash cells with cold PBS and lyse with 100 µL of lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Electrophoresis: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the pRb signal to the total Rb signal to determine the specific inhibition of phosphorylation.
Example Data Presentation:
| Treatment | pRb / Total Rb Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Compound-X (0.5x IC50) | 0.65 |
| Compound-X (1x IC50) | 0.21 |
| Compound-X (5x IC50) | 0.05 |
References
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- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). GSC Biological and Pharmaceutical Sciences.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules.
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (2025). BenchChem.
- Small Molecule Inhibitors for Targeting Cancer. (n.d.). Taylor & Francis.
- Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. (n.d.). Stanford University.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022).
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- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2024).
- CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.).
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2023). RSC Medicinal Chemistry.
- Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2008). Archiv der Pharmazie.
- Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (2021). Molecules.
- CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. (2018). Trends in Cancer.
- 2-PHENYL-4,5,6,7-TETRAHYDRO-THIAZOLO[5,4-C]PYRIDINE. (2023). ChemicalBook.
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFmvsOpsmcBCgGIiq5gxDAKlUvOQ1Sl3oV2CdDIUE4yVdd73EoeIlgWofz5EHl-Cz2Aq72R8OE7ZsCS8gF-QnpAs4xvO9kzi_ZOlge9dZG-0onDj9ZO570EuvRNeRybaM_jEKuf72_dqkvXBQkanRohom__nK-pxYeAH_QdUmD2QdKb-u-guA4h8JrcZ2vVPIZZip3JZbdSE7WNlipPG6Gzsr3y3xvQHQTK9IPhatSoqRkbKuiaY_L78j6iiPRGQM-mEA=]([Link]
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Protocol for Biochemical Kinase Activity and Inhibition Profiling of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
An Application Note and Protocol for Researchers
Senior Application Scientist Narrative:
The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various protein families. While the specific kinase targets for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are not extensively defined in public literature, related analogs have shown activity against critical cell cycle and signaling kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] This application note provides a robust, detailed protocol for characterizing the inhibitory activity of this compound using a representative and disease-relevant serine/threonine kinase, Cyclin-Dependent Kinase 5 (Cdk5), as a model system.[3][4][5]
The methodology described herein employs the ADP-Glo™ Luminescent Kinase Assay, a highly sensitive and reliable platform ideal for high-throughput screening (HTS) and inhibitor characterization.[6][7] The principle of this assay is based on the quantification of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[8] This approach offers a "glow-type" luminescent signal that is stable and less susceptible to interference from colored or fluorescent compounds compared to other methods.[9] This protocol is designed to be a self-validating system, incorporating essential controls and clear data analysis steps to ensure the trustworthiness and reproducibility of the results.
Principle of the Luminescent Kinase Assay (ADP-Glo™)
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[7][10] The ADP-Glo™ assay quantifies the amount of ADP produced in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP generated by the kinase back into ATP and provides the necessary components (luciferase, luciferin) to generate a luminescent signal proportional to the initial ADP concentration.[6][8] Therefore, a strong light signal directly correlates with high kinase activity, while inhibition by a compound like this compound results in a decreased signal.[8]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Notes |
| ADP-Glo™ Kinase Assay | Promega | V9101 | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, buffers. |
| Cdk5/p25, active human | SignalChem | C11-10G | Or equivalent high-purity, active kinase. |
| Histone H1 | MilliporeSigma | 14-155 | Substrate for Cdk5. A specific peptide substrate can also be used. |
| ATP, 10 mM Solution | Promega | V9151 | Ultra-pure, certified low in ADP. |
| This compound | Custom Synthesis | N/A | Dissolved in 100% DMSO for stock solution. |
| Staurosporine | Cayman Chemical | 10011487 | Positive control inhibitor. |
| Kinase Buffer | Varies | See below | Typically 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5. |
| Dithiothreitol (DTT) | MilliporeSigma | D9779 | Added fresh to kinase buffer. |
| DMSO, Anhydrous | MilliporeSigma | D2650 | For compound dilution. |
| Assay Plates, 384-well, white, solid bottom | Corning | 3572 | Low-volume, opaque plates are essential for luminescence assays. |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. Adjust volumes proportionally for other plate formats.
Part A: Reagent Preparation
-
Kinase Buffer (1X): Prepare a working buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT (add DTT fresh before use). Keep on ice.
-
Test Compound (Inhibitor) Plate:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create compound stocks at 100X the desired final concentrations (e.g., for a top final concentration of 100 µM, the top stock should be 10 mM).
-
Prepare a similar dilution series for Staurosporine (positive control), typically starting from a 1 mM stock.
-
Dispense 50 nL of each compound dilution (and DMSO for controls) into the appropriate wells of the 384-well assay plate. This results in a 1% final DMSO concentration in the 5 µL reaction, which is generally well-tolerated by most kinases.[11]
-
-
Enzyme Working Solution (2.5X):
-
Thaw the Cdk5/p25 enzyme on ice.
-
Dilute the enzyme in 1X Kinase Buffer to a final concentration of 2.5X the desired reaction concentration (e.g., if the final is 5 ng/µL, dilute to 12.5 ng/µL). The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.
-
-
Substrate/ATP Working Solution (2.5X):
-
Prepare a mixture containing Histone H1 and ATP in 1X Kinase Buffer.
-
The final concentrations should be at or near the Michaelis constant (Km) for both substrate and ATP to ensure sensitive detection of competitive inhibitors. For Cdk5, typical starting concentrations are 25 µM ATP and 0.2 mg/mL Histone H1.
-
Therefore, the 2.5X working solution should contain 62.5 µM ATP and 0.5 mg/mL Histone H1.
-
Part B: Kinase Reaction Workflow
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Plate Setup: Use the pre-prepared compound plate from Part A.
-
Enzyme Addition: Add 2 µL of the 2.5X Cdk5/p25 enzyme solution to all wells except the "No Enzyme" controls. To these control wells, add 2 µL of 1X Kinase Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 2 µL of the 2.5X Substrate/ATP solution to all wells to start the kinase reaction. The total volume is now 5 µL.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes. This time should be within the linear phase of the enzymatic reaction, which should be predetermined during assay development.[12]
Part C: Luminescence Detection
-
Stop Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.
-
Incubation 1: Incubate the plate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.
-
Incubation 2: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Define Controls:
-
High Signal (0% Inhibition): Wells containing DMSO vehicle instead of inhibitor. This represents maximum kinase activity.
-
Low Signal (100% Inhibition): Wells with no enzyme. This represents the background signal.
-
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula, where RLU is Relative Light Units:
% Inhibition = 100 * (1 - [ (RLU_Inhibitor - RLU_No_Enzyme) / (RLU_DMSO - RLU_No_Enzyme) ] )
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[13]
-
Data Presentation Table:
| Compound Concentration [µM] | RLU (Raw) | % Inhibition |
| 100 | 15,500 | 98.2% |
| 33.3 | 18,200 | 95.1% |
| 11.1 | 35,000 | 76.5% |
| 3.7 | 80,000 | 27.3% |
| 1.2 | 95,000 | 11.8% |
| 0.4 | 105,000 | 2.9% |
| Controls | ||
| DMSO (0% Inhibition) | 108,000 | 0% |
| No Enzyme (100% Inhibition) | 12,000 | 100% |
Kinase Signaling Context
Cdk5 is a proline-directed serine/threonine kinase that requires association with a regulatory subunit, such as p25 or p35, for its activity.[3] Its dysregulation is implicated in neurodegenerative diseases and cancer. Inhibiting Cdk5 can disrupt these pathological signaling cascades.
Caption: Simplified Cdk5 activation pathway.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). [Link]
-
GSK3β Kinase Assay Kit. BPS Bioscience. [Link]
-
HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit. Cisbio YouTube Channel. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central (PMC), NIH. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Institutes of Health (NIH). [Link]
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Kinase assays. BMG LABTECH. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
SwiftFluo TR-FRET kinase kits by Sino Biological. Scientist Live. [Link]
-
Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors. MDPI. [Link]
-
Luciferase Luminescence Assays. NOVA. [Link]
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Discovery of CDK5 Inhibitors through Structure-Guided Approach. PubMed Central (PMC), NIH. [Link]
-
(PDF) Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors. ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening. ACS Publications. [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central (PMC), NIH. [Link]
-
Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. Wiley-VCH. [Link]
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2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists. PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. [Link]
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Pharmaffiliates. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel...Aurora-A kinase inhibitors. National Institutes of Health (NIH). [Link]
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(PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Design, synthesis, and evaluation of...cyclin-dependent kinase inhibitors. PubMed. [Link]
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Application Note & Protocol: Evaluating 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in a HCT116 Colorectal Cancer Xenograft Model
Introduction: Targeting Colorectal Cancer with Novel Heterocyclic Compounds
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide.[1] The HCT116 human colorectal carcinoma cell line is a cornerstone of preclinical CRC research.[2][3] It is characterized by key genetic mutations, including an activating KRAS (G13D) mutation and microsatellite instability (MSI), which makes it a clinically relevant model for studying tumorigenesis and evaluating novel therapeutic agents.[4][5] The tetrahydrothiazolo[5,4-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[6][7] This document provides a comprehensive guide for the preclinical evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (hereafter referred to as "Compound-TTP"), a novel derivative of this scaffold, using the HCT116 subcutaneous xenograft model.
This guide is structured to provide not only the "how" but the "why" behind the experimental design, grounding the protocol in the known molecular biology of HCT116 cells and the therapeutic potential of related heterocyclic compounds.
Hypothesized Mechanism of Action in HCT116 Cells
HCT116 cells possess a constitutively active KRAS oncogene, leading to aberrant activation of downstream pro-survival and proliferation pathways, most notably the RAF/MEK/ERK (MAPK) signaling cascade.[5][8] Furthermore, pathways such as PI3K/AKT/mTOR and Wnt/β-catenin are also frequently dysregulated in this cell line.[8][9]
While the precise molecular target of Compound-TTP is under investigation, related thiazole and pyridine-containing heterocyclic molecules have demonstrated the ability to induce apoptosis and inhibit key signaling nodes in cancer cells.[10][11][12] We hypothesize that Compound-TTP exerts its anti-tumor effect by interfering with a critical kinase in the MAPK or a related pro-survival pathway, leading to cell cycle arrest and induction of apoptosis. The experimental protocols outlined below are designed to test this hypothesis by assessing both in vitro cytotoxicity and in vivo tumor growth inhibition.
Caption: Hypothesized mechanism: Compound-TTP inhibiting the constitutively active MAPK pathway in HCT116 cells.
Preclinical Evaluation Workflow
A logical, staged approach is critical for evaluating a novel compound. The workflow begins with essential in vitro characterization to establish baseline efficacy before committing to a costly and time-consuming in vivo study. This ensures that the xenograft model is used to answer relevant questions about the compound's activity in a complex biological system.
Caption: Overall experimental workflow for evaluating Compound-TTP from in vitro validation to in vivo analysis.
Detailed Experimental Protocols
Protocol 4.1: In Vitro IC50 Determination in HCT116 Cells
Rationale: Before initiating an animal study, it is imperative to determine the concentration of Compound-TTP that inhibits 50% of HCT116 cell growth (in vitro). This provides a baseline potency and informs the dose range for the in vivo experiment.
Methodology:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the exponential growth phase before the experiment.[2]
-
Cell Seeding: Trypsinize, count, and seed 5,000 HCT116 cells per well in a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-TTP in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 nM to 100 µM) or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay (MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 4.2: HCT116 Subcutaneous Xenograft Study
Rationale: This protocol establishes a human colorectal tumor in an immunodeficient mouse, creating an in vivo system to evaluate the systemic efficacy and potential toxicity of Compound-TTP.[3][13] The subcutaneous model is robust, allows for easy tumor measurement, and is a standard for initial efficacy testing.[2][13]
Methodology:
-
Animal Models: Use female athymic BALB/c or NOD/SCID mice, 6-8 weeks old.[2] NOD/SCID mice are more profoundly immunodeficient but may be more expensive; athymic nude mice are sufficient for robust HCT116 growth. House animals under specific-pathogen-free conditions.[14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation for Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Perform a cell count using trypan blue exclusion to ensure >95% viability.[4]
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 10 x 10⁶ cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice to create a final injection volume of 200 µL containing 5 x 10⁶ cells. Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment, leading to more consistent tumor take rates.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment Initiation:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[14][15]
-
Group 1: Vehicle Control (e.g., saline, 5% DMSO in corn oil - dependent on compound solubility).
-
Group 2: Compound-TTP, Low Dose (e.g., 10 mg/kg).
-
Group 3: Compound-TTP, High Dose (e.g., 50 mg/kg).
-
(Optional) Group 4: Positive Control (e.g., 5-FU).[2]
-
-
Compound Administration:
-
Study Endpoint:
-
The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).[14]
-
At the endpoint, euthanize the mice, and carefully excise the tumors. Record the final tumor weight and volume.
-
Collect tumors and major organs (liver, spleen, kidneys) for histopathology and immunohistochemistry (IHC) analysis.[4]
-
Data Presentation and Interpretation
Quantitative data from the xenograft study should be clearly summarized. Analysis focuses on both efficacy (tumor growth inhibition) and toxicity (body weight changes).
Table 1: Summary of In Vivo Efficacy and Toxicity Data
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | q.d. x 21 days, p.o. | 1850 ± 210 | 1.9 ± 0.25 | - | -2.5 |
| Compound-TTP (10 mg/kg) | q.d. x 21 days, p.o. | 1100 ± 150 | 1.1 ± 0.18 | 40.5 | -4.1 |
| Compound-TTP (50 mg/kg) | q.d. x 21 days, p.o. | 550 ± 95 | 0.6 ± 0.11 | 70.3 | -8.2 |
| 5-FU (20 mg/kg) | q.o.d. x 14 days, i.p. | 620 ± 110 | 0.7 ± 0.13 | 66.5 | -15.7 |
Note: Data presented are hypothetical and for illustrative purposes only.
Interpretation:
-
Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. A higher TGI indicates greater efficacy.[14] A TGI of >60% is often considered significant.
-
Body Weight: A significant dose-dependent decrease in body weight may indicate compound-related toxicity.
-
Histopathology/IHC: Analysis of harvested tumors can provide mechanistic insight. For example, staining for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) can validate the hypothesized mechanism of action.[4]
Conclusion
This application note provides a robust framework for the preclinical evaluation of this compound in the HCT116 xenograft model. By integrating foundational in vitro assays with a well-controlled in vivo study, researchers can generate the critical efficacy and safety data needed to advance promising anticancer compounds toward clinical development. The causality-driven approach ensures that each step is scientifically justified, leading to reliable and interpretable results.
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Altogen Labs. HCT116 Xenograft Model. [Link]
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Zare, A., et al. (2024). Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo. Journal of Biochemical and Molecular Toxicology. [Link]
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Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
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Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]
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Ivasechko, I., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]
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synthesis of 2-aryl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines for drug discovery
Further research can focus on developing asymmetric syntheses to access enantiomerically pure derivatives, which is often critical for optimizing pharmacological activity and reducing off-target effects. Additionally, the exploration of one-pot, domino, or multicomponent reactions that directly assemble the final 2-aryl product from simple precursors represents a continuing goal in synthetic efficiency and green chemistry. [13][14][15]
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Bari, S. B., et al. (2010). Domino reactions for the synthesis of fused N-heterocycles. Targets in Heterocyclic Systems, 14, 389-401.
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Groebke, K., et al. (2002). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 67(10), 3445–3455.
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Mania, S., et al. (2022). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Advances, 12(26), 16456-16463.
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ResearchGate. (n.d.). Hantzsch thiazole synthesis.
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Application Notes and Protocols for the Evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a Novel Antithrombotic Agent
Introduction: The Therapeutic Promise of Thiazolopyridine Scaffolds
Thrombotic disorders, including myocardial infarction, ischemic stroke, and venous thromboembolism, represent a major global health burden. The coagulation cascade, a complex series of enzymatic reactions, and platelet activation are central to the pathophysiology of these diseases. Consequently, the development of novel antithrombotic agents with improved efficacy and safety profiles is a paramount objective in pharmaceutical research.
The tetrahydrothiazolo[5,4-c]pyridine core is a privileged scaffold in medicinal chemistry, notably forming the basis for direct factor Xa (FXa) inhibitors, a modern class of oral anticoagulants.[1][2][3][4] For instance, the related compound, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, is a key intermediate in the synthesis of Edoxaban, a clinically approved FXa inhibitor.[2][3][4][5] This precedent suggests that derivatives such as 2-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hold significant potential as modulators of hemostasis.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound (hereinafter referred to as "the compound"). The protocols detailed herein are designed to rigorously assess its antiplatelet and anticoagulant properties, elucidate its mechanism of action, and establish a preliminary in vivo proof-of-concept for its antithrombotic efficacy.
Part 1: Foundational In Vitro Characterization
The initial screening phase is critical for establishing the compound's primary pharmacological activity. We will focus on two key aspects of hemostasis: coagulation and platelet function.
Assessment of Anticoagulant Activity
The prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays are fundamental screening tools to evaluate the effects of a compound on the extrinsic, intrinsic, and common pathways of the coagulation cascade.[6][7][8]
Scientific Rationale: The aPTT assay measures the integrity of the intrinsic (contact activation) and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).[6][8][9] A prolongation of aPTT suggests inhibition of one or more factors in these pathways. The PT assay evaluates the extrinsic (tissue factor) and common pathways (Factors VII, X, V, II, and fibrinogen).[10] Together, these assays provide a broad overview of the compound's impact on plasma coagulation.
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the effect of the compound on the intrinsic and common coagulation pathways.
Materials:
-
Test compound solution (in appropriate vehicle, e.g., DMSO, saline)
-
Platelet-Poor Plasma (PPP), prepared from citrated whole blood.[9]
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).[6][9]
-
0.025 M Calcium Chloride (CaCl₂) solution, pre-warmed to 37°C.
-
Automated coagulation analyzer or a temperature-controlled water bath and stopwatch.
-
Positive control (e.g., Heparin).
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound. The final concentration of the vehicle (e.g., DMSO) in the plasma should be kept constant and low (<1%) to avoid artifacts.
-
Incubation: Pipette 50 µL of PPP into a pre-warmed cuvette. Add 5 µL of the test compound dilution (or vehicle control) and mix gently.
-
Reagent Addition: Add 50 µL of the aPTT reagent to the cuvette.[11] Incubate the mixture for exactly 3-5 minutes at 37°C to allow for optimal activation of contact factors.[9]
-
Initiation of Coagulation: Dispense 50 µL of pre-warmed CaCl₂ solution into the cuvette to initiate the coagulation cascade.[11] Simultaneously, start the timer.
-
Clot Detection: Record the time (in seconds) required for clot formation. This is the aPTT value.
-
Data Analysis: Compare the aPTT of compound-treated plasma to the vehicle control. A significant prolongation indicates anticoagulant activity.
Protocol 2: Prothrombin Time (PT) Assay
Objective: To determine the effect of the compound on the extrinsic and common coagulation pathways.
Materials:
-
Test compound solution.
-
Platelet-Poor Plasma (PPP).
-
PT reagent (thromboplastin, a source of tissue factor and phospholipids).
-
Automated coagulation analyzer or water bath and stopwatch.
-
Positive control (e.g., Warfarin-treated plasma).
Procedure:
-
Sample Preparation: Pipette 50 µL of PPP into a pre-warmed cuvette. Add 5 µL of the test compound dilution or vehicle control. Incubate for 2-3 minutes at 37°C.
-
Initiation of Coagulation: Add 100 µL of pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Clot Detection: Record the time (in seconds) for clot formation.
-
Data Analysis: Compare the PT of compound-treated plasma to the vehicle control. A prolongation suggests inhibition of the extrinsic or common pathway.
Data Presentation: Coagulation Assays
| Compound Concentration | Mean aPTT (seconds) ± SD | Fold Increase (vs. Vehicle) | Mean PT (seconds) ± SD | Fold Increase (vs. Vehicle) |
| Vehicle Control | 30.2 ± 1.5 | 1.0 | 12.5 ± 0.8 | 1.0 |
| 1 µM | 35.1 ± 1.8 | 1.16 | 12.8 ± 0.9 | 1.02 |
| 10 µM | 58.9 ± 2.5 | 1.95 | 13.1 ± 1.0 | 1.05 |
| 50 µM | 95.4 ± 4.1 | 3.16 | 14.2 ± 1.2 | 1.14 |
| Positive Control (e.g., Heparin) | >150 | >4.9 | 13.5 ± 1.1 | 1.08 |
| Hypothetical data for illustrative purposes. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control. |
Interpretation of Initial Results: A selective prolongation of the aPTT with little to no effect on the PT would suggest that the compound targets the intrinsic pathway (e.g., FXIIa, FXIa, FIXa, or FVIIIa). Conversely, a specific effect on the PT would point towards FVIIa inhibition. If both are prolonged, especially at similar magnitudes, the target is likely in the common pathway (FXa, FIIa, or fibrinogen).[10] Given the structural similarity to known FXa inhibitors, a significant prolongation of both aPTT and PT is a plausible outcome.
Assessment of Antiplatelet Activity
Light Transmission Aggregometry (LTA) is the gold-standard in vitro method for evaluating platelet function.[12] It measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Scientific Rationale: Platelet aggregation is a critical step in thrombus formation. Agonists such as Adenosine Diphosphate (ADP), collagen, and thrombin activate platelets through distinct signaling pathways.[12][13] Assessing the compound's ability to inhibit aggregation induced by multiple agonists can provide insights into its potential mechanism of action.
Protocol 3: Light Transmission Aggregometry (LTA)
Objective: To evaluate the inhibitory effect of the compound on agonist-induced platelet aggregation.
Materials:
-
Test compound solution.
-
Freshly prepared Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from citrated whole blood of healthy donors.[14][15]
-
Platelet agonists: ADP (5-10 µM), Collagen (2-5 µg/mL), Thrombin Receptor Activating Peptide (TRAP, e.g., SFLLRN) (5-10 µM).[13][15]
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake to obtain PRP.[12][15] Prepare PPP by re-centrifuging the remaining blood at a higher speed (e.g., 2,500 x g) for 15 minutes.[14]
-
Instrument Calibration: Calibrate the aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation.[16]
-
Assay Performance: a. Place a cuvette with 450 µL of PRP and a stir bar into the heating block (37°C) of the aggregometer. b. Add 5 µL of the test compound solution or vehicle and incubate for 2-5 minutes while stirring. c. Add 50 µL of a platelet agonist to induce aggregation. d. Record the aggregation trace (change in light transmission) for 5-10 minutes.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal aggregation) for each agonist.
Data Presentation: Antiplatelet Activity
| Agonist | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control (e.g., Aspirin) |
| ADP (5 µM) | >100 | >100 |
| Collagen (2 µg/mL) | 15.2 ± 3.1 | 25.5 ± 4.8 |
| TRAP (5 µM) | >100 | >100 |
| *Hypothetical data for illustrative purposes. |
Part 2: Mechanistic Elucidation and In Vivo Evaluation
Following initial characterization, the focus shifts to identifying the specific molecular target and assessing the compound's efficacy and safety in a more physiologically relevant setting.
Workflow for Mechanistic Studies
Based on the initial coagulation screen, a logical workflow can be established to pinpoint the molecular target.
Caption: Overall drug discovery workflow for the compound.
Positive results from this evaluation cascade, demonstrating potent antithrombotic activity with an acceptable bleeding profile, would strongly support the advancement of this compound into further preclinical development, including pharmacokinetics, toxicology, and more advanced disease models.
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Application Notes & Protocols: A Guide to Developing Tetrahydrothiazolopyridine-Based Pyrimidine Inhibitors of CDK9
Abstract
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a high-value target in oncology.[1] Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, which are critical for the survival of many cancer cells.[2][3] This guide provides a comprehensive framework for the development of selective CDK9 inhibitors, focusing on the promising tetrahydrothiazolopyridine-based pyrimidine scaffold. We present an integrated workflow, from initial biochemical screening to preclinical in vivo evaluation, complete with detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to advance novel therapeutics targeting transcriptional addiction in cancer.
Introduction: Targeting Transcriptional Elongation with CDK9 Inhibitors
The regulation of gene transcription is a fundamental cellular process, and its dysregulation is a hallmark of cancer.[2] CDK9, as the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays an essential role in this process.[4] The P-TEFb complex, which consists of CDK9 and a cyclin partner (most commonly Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[3][5] This phosphorylation event is the critical signal that releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation of protein-coding genes.[6]
Many malignancies, particularly hematological cancers and solid tumors driven by transcription factors like MYC, are highly dependent on the continuous transcription of key survival proteins.[7] This "transcriptional addiction" makes them exquisitely sensitive to the inhibition of CDK9.[8] By blocking the ATP-binding site of CDK9, small molecule inhibitors prevent RNAPII phosphorylation, leading to transcriptional arrest and subsequent apoptosis in cancer cells.[2][9]
The challenge in developing CDK inhibitors lies in achieving selectivity, as the ATP-binding pocket is highly conserved across the CDK family.[10] Non-selective inhibitors can lead to significant toxicity by affecting cell-cycle CDKs (e.g., CDK1, CDK2).[11] Recent efforts have focused on identifying scaffolds that can exploit subtle differences in the kinase domain. The tetrahydrothiazolopyridine-based pyrimidine scaffold has emerged as a novel and promising chemical starting point. Optimization efforts starting from multi-targeted inhibitors have led to the discovery of compounds with high potency and excellent selectivity for CDK9 over other CDKs, demonstrating significant anti-tumor activity in preclinical models.[12]
The CDK9 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of CDK9 in transcription and the mechanism of action for its inhibitors.
The Inhibitor Development & Validation Workflow
A systematic, multi-step process is required to identify and validate a lead candidate. This workflow integrates biochemical assays, cellular characterization, and in vivo studies to build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action.
Lead Generation and Optimization
The starting point for this program is the tetrahydrothiazolopyridine-based pyrimidine scaffold. This core can be synthesized through established organic chemistry routes.[13] Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. Key modifications to the pyrimidine core, such as substitutions at the C2 and C5 positions, can significantly impact interactions within the CDK9 ATP-binding pocket and differentiate it from other CDKs.[14][15][16] For instance, optimization of a multi-targeted inhibitor (ZK304709) led to the discovery of compound 8e , a highly potent and selective CDK9 inhibitor, by modifying substituents on the pyrimidine scaffold.[12]
Biochemical Characterization
The initial characterization of novel compounds involves determining their direct inhibitory effect on the kinase enzyme.
Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ kinase assay format, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the CDK9/Cyclin T1 enzyme.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to CDK9 activity.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme (Promega, V4104 or equivalent)
-
CDK9 substrate peptide (e.g., Cdk7/9tide)[18]
-
ATP, high purity
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT
-
Test compounds serially diluted in 100% DMSO
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the CDK9/Cyclin T1 enzyme to a working concentration (e.g., 2-5 ng/µL) in Kinase Buffer. Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a Substrate/ATP mix in Kinase Buffer (e.g., 100 µM substrate, 20 µM ATP). To initiate the reaction, add 2 µL of this mix to all wells. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the lead compound against other relevant kinases, particularly cell-cycle CDKs.
-
Rationale: High selectivity is critical to minimize off-target effects and potential toxicity. A compound that is highly selective for CDK9 over CDK1, CDK2, CDK4, and CDK6 is desirable.[10]
-
Procedure: The kinase inhibition assay described in Protocol 1 can be adapted for other kinases using their respective substrates. Alternatively, this profiling is often performed as a service by commercial vendors who maintain large panels of purified kinases. The lead compound is typically tested at a fixed concentration (e.g., 1 µM) against the panel, and any significant inhibition (>50%) is followed up with full IC50 determination.
| Kinase Target | Representative IC50 (nM) | Selectivity Fold (vs. CDK9) |
| CDK9/CycT1 | 5.5 | - |
| CDK1/CycB | >1000 | >180x |
| CDK2/CycA | >1000 | >180x |
| CDK4/CycD1 | >1000 | >180x |
| CDK6/CycD3 | >1000 | >180x |
| Table 1: Example biochemical potency and selectivity profile for a lead compound like 8e. Data is illustrative based on published findings.[12] |
Cellular Characterization
Biochemical activity must translate to a desired effect in a cellular context. These assays validate the on-target mechanism of action (MOA) of the inhibitor.
Protocol 3: Cell Viability / Anti-proliferative Assay
-
Objective: To determine the efficacy of the inhibitor in suppressing cancer cell growth (cellular IC50).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or proliferation inhibition.[19]
-
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7, HeLa)[12]
-
Appropriate cell culture medium and FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)
-
White, clear-bottom 96-well cell culture plates
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serially diluted test compound to the wells (final DMSO concentration <0.2%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using non-linear regression as described in Protocol 1.
| Cell Line | Histology | Representative IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.15 |
| A549 | Lung Carcinoma | 0.21 |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
| HeLa | Cervical Adenocarcinoma | 0.18 |
| Table 2: Example anti-proliferative activity for a lead compound. Data is illustrative based on published findings.[12] |
Protocol 4: Western Blot for Target Engagement and Downstream Effects
-
Objective: To confirm that the inhibitor engages CDK9 in cells and modulates its downstream signaling pathway.
-
Rationale: This assay provides direct evidence of the on-target mechanism. Inhibition of CDK9 should lead to a dose-dependent decrease in the phosphorylation of its direct substrate, RNAPII at Ser2, and a subsequent decrease in the expression of short-lived proteins like Mcl-1.[10][19]
-
Materials:
-
HCT116 cells or another sensitive cell line
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-total-RNAPII, anti-Mcl-1, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with increasing concentrations of the inhibitor (e.g., 0.1x, 1x, 10x cellular IC50) for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
-
Expected Outcome: A dose-dependent decrease in the signal for p-RNAPII (Ser2) and Mcl-1, while total RNAPII and the loading control (GAPDH/β-actin) remain unchanged.
Protocol 5: Cell Cycle and Apoptosis Analysis
-
Objective: To determine the effect of the inhibitor on cell cycle progression and apoptosis induction.
-
Rationale: CDK9 inhibition is known to induce G2/M cell cycle arrest and apoptosis.[12] This assay confirms the ultimate cellular fate.
-
Procedure (Apoptosis): Treat cells with the inhibitor for 24-48 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.
-
Procedure (Cell Cycle): Treat cells for 24 hours, then fix them in cold ethanol. Stain the cellular DNA with PI/RNase A solution and analyze by flow cytometry. An accumulation of cells in the G2/M phase is the expected outcome.
In Vivo Preclinical Evaluation
Promising lead compounds must be evaluated for efficacy and safety in an animal model.
Protocol 6: Human Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the lead compound in vivo.
-
Model: Immunocompromised mice (e.g., nude or NSG mice) bearing subcutaneous tumors from a human cancer cell line (e.g., HCT116).[8][12]
-
Materials:
-
6-8 week old immunocompromised mice
-
HCT116 cells
-
Matrigel
-
Test compound formulated in an appropriate vehicle (e.g., 5% DMSO, 20% Solutol HS-15 in water)[8]
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
Dosing: Administer the compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) on a set schedule (e.g., daily or every other day).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via Western blot).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between treated and vehicle groups. Analyze the statistical significance of the results.
Conclusion and Future Directions
The tetrahydrothiazolopyridine-based pyrimidine scaffold represents a highly promising foundation for the development of next-generation, selective CDK9 inhibitors. The integrated workflow detailed in these application notes provides a robust pathway for advancing a lead compound from initial biochemical characterization to preclinical proof-of-concept. By employing these self-validating protocols, researchers can rigorously assess potency, selectivity, and mechanism of action, ensuring that only the most promising candidates are moved forward.
Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies for lead candidates. Furthermore, given the central role of transcriptional addiction in many cancers, exploring combination therapies—for instance, with BCL-2 inhibitors like venetoclax—could unlock synergistic effects and overcome potential resistance mechanisms, offering new hope for patients with difficult-to-treat malignancies.[7][20]
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Wang, S., et al. (2015). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Available at: [Link]
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GeneCards. (n.d.). CDK9 Gene: Function, Regulation, and Clinical Relevance. GeneCards. Available at: [Link]
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Li, Y., et al. (2021). CDK9 inhibitors in cancer research. National Institutes of Health (NIH). Available at: [Link]
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Synapse. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress?. Synapse. Available at: [Link]
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Li, Y., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. Available at: [Link]
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Al-Yasari, I. H., et al. (2024). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers. Available at: [Link]
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Al-Yasari, I. H., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PubMed Central. Available at: [Link]
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Al-Yasari, I. H., et al. (2018). Overview of CDK9 as a target in cancer research. Taylor & Francis Online. Available at: [Link]
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Gressel, T. R., et al. (2019). CDK9: a signaling hub for transcriptional control. PubMed Central. Available at: [Link]
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Chen, L., et al. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. PubMed. Available at: [Link]
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Al-Yasari, I. H., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. Available at: [Link]
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Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
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Baumli, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of CDK-9 inhibitors. ResearchGate. Available at: [Link]
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Pavan, M., et al. (2023). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Role of cyclin-dependent kinase (CDK)9 in gene transcription and cancer cell survival. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. ACS Publications. Available at: [Link]
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Gressel, T. R., et al. (2019). CDK9: a signaling hub for transcriptional control. Taylor & Francis Online. Available at: [Link]
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Chen, L., et al. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. Semantic Scholar. Available at: [Link]
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Betzi, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed. Available at: [Link]
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MDPI. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. Available at: [Link]
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Zhang, H., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay?. ResearchGate. Available at: [Link]
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ResearchGate. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]
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Preprints.org. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. Available at: [Link]
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Zhang, X., et al. (2022). Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. PubMed Central. Available at: [Link]
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Cidado, J., et al. (2014). A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. AACR Journals. Available at: [Link]
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Haginoya, N., et al. (2004). FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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ResearchGate. (2004). Facile Methods for Preparation of Thiazolopyridine and Tetrahydro-thiazolopyridine Derivatives. ResearchGate. Available at: [Link]
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Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
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Zhang, Y., et al. (2025). Discovery of tetrahydrothiazolopyridine-incorporated curcumol derivatives as novel and highly potent anti-cancer agents. PubMed. Available at: [Link]
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Wu, L., et al. (2025). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. ACS Publications. Available at: [Link]
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Yamada, K., et al. (2023). 2H-Thiazolo[4,5-d][14][20]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Available at: [Link]
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O'Brien, S. R., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. PubMed. Available at: [Link]
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Application Notes and Protocols for Evaluating the In Vivo Antitumor Activity of Novel Tetrahydrothiazolopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The tetrahydrothiazolopyridine scaffold represents a promising heterocyclic core in the discovery of novel anticancer agents. Derivatives have demonstrated potent antitumor activity through distinct mechanisms of action, including the inhibition of critical cell cycle regulators and disruption of cytoskeletal dynamics. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this chemical series, detailing experimental protocols for xenograft models, and elucidating the underlying signaling pathways. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages for candidate drug evaluation.
Introduction: The Therapeutic Potential of Tetrahydrothiazolopyridine Derivatives
The search for novel, highly potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Small molecule inhibitors that can target key oncogenic pathways while minimizing systemic toxicity are of paramount importance. The tetrahydrothiazolopyridine nucleus has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Recent studies have highlighted two distinct classes of derivatives with significant in vivo antitumor efficacy:
-
Tubulin Polymerization Inhibitors: A notable example is the tetrahydrothiazolopyridine-incorporated curcumol derivative, compound 9b . This agent has been shown to exert potent anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its efficacy in vivo without apparent toxicity underscores its potential as a lead compound.[1]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Compound 8e , a tetrahydrothiazolopyridine-based pyrimidine, has been identified as a highly potent and selective CDK9 inhibitor.[2] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, causing cell cycle arrest and apoptosis.[3][4] Compound 8e demonstrated significant tumor growth inhibition in an HCT116 xenograft model, highlighting a different, yet equally viable, therapeutic strategy.[2]
This document will provide detailed protocols to assess the in vivo efficacy of such compounds, using a human colorectal carcinoma (HCT116) xenograft model as a primary example. The principles and methods described herein are adaptable to other cell lines and cancer types.
Mechanistic Landscape: Targeting Cell Division and Transcription
The antitumor effects of the highlighted tetrahydrothiazolopyridine derivatives converge on the G2/M checkpoint of the cell cycle, albeit through different upstream mechanisms. Understanding these pathways is critical for interpreting experimental outcomes and designing rational combination therapies.
Mechanism I: Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[5] Inhibitors of tubulin polymerization prevent the formation of this critical structure, leading to a mitotic catastrophe.[2][6]
Mechanism II: Inhibition of CDK9 and Transcriptional Regulation
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation.[7] Cancer cells are often addicted to the transcription of short-lived anti-apoptotic proteins. CDK9 inhibition selectively depletes these survival factors.
Experimental Design and Protocols
The following protocols provide a robust methodology for assessing the in vivo antitumor activity of novel tetrahydrothiazolopyridine derivatives using a subcutaneous xenograft model.
Animal Model Selection and Husbandry
The choice of animal model is critical for the successful evaluation of a novel compound.[7]
-
Model: Immunodeficient mice (e.g., Athymic Nude, NOD/SCID) are required for implanting human cancer cell lines to prevent graft rejection.[8]
-
Supplier: Obtain animals from a reputable commercial vendor.
-
Acclimatization: Allow animals to acclimatize for at least one week before experimental manipulation.
-
Housing: House mice in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water.
-
Ethics: All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[5]
Protocol: Subcutaneous Tumor Implantation (HCT116 Model)
This protocol describes the establishment of a palpable, subcutaneous tumor.[8]
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix (Corning #356231 or equivalent)[3]
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Immunodeficient mice (6-8 weeks old)
Procedure:
-
Cell Preparation: Culture HCT116 cells to 70-80% confluency. On the day of implantation, harvest cells using standard trypsinization.
-
Cell Washing & Counting: Wash the cell pellet twice with sterile, cold PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (must be >90%).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. This will allow for an injection of 5 x 10⁶ cells in a 100 µL volume.[8] Keep the cell suspension on ice at all times to prevent the Matrigel® from solidifying.[3]
-
Implantation: a. Anesthetize the mouse using isoflurane. b. Shave the right flank of the mouse. c. Gently lift the skin and inject 100 µL of the cell suspension subcutaneously. d. Slowly withdraw the needle to prevent leakage of the cell suspension.[3] e. Monitor the animal until it has fully recovered from anesthesia.
Protocol: Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
-
Compound Preparation and Dosing:
-
Vehicle: A common vehicle for preclinical compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The optimal vehicle must be determined empirically for each novel compound to ensure solubility and stability.
-
Dosing (Example for a CDK9 Inhibitor): Based on similar compounds, a starting dose could be 60 mg/kg, administered daily (QD) or every three days (Q3D) via oral gavage (PO) or intraperitoneal (IP) injection.[2][9] Dose-ranging studies are essential to determine the maximum tolerated dose (MTD).
-
Control Groups: Always include a vehicle control group and, if applicable, a positive control group (a standard-of-care chemotherapeutic agent).
-
-
Monitoring:
-
Record tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.[8]
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
Data Analysis and Presentation
Clear presentation of quantitative data is essential for interpretation.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated at the end of the study using the formula: TGI (%) = [1 - (Median Tumor Volume_Treated / Median Tumor Volume_Control)] x 100
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time.
Data Tables
Summarize key data in a structured format for easy comparison.
Table 1: Example Antitumor Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle | N/A | 1540 ± 185 | - | -2.5 ± 1.5 |
| Compound 8e | 60 mg/kg, PO, QD | 631 ± 98 | 59.0 | -4.1 ± 2.0 |
| Positive Control | Varies | TBD | TBD | TBD |
Table 2: Example Toxicity Profile
| Treatment Group | Dose & Schedule | Mortality | Max Mean Body Weight Loss (%) | Clinical Observations |
| Vehicle | N/A | 0/10 | 3.0 | None |
| Compound 8e | 60 mg/kg, PO, QD | 0/10 | 5.2 | None |
| Positive Control | Varies | TBD | TBD | TBD |
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the in vivo characterization of novel tetrahydrothiazolopyridine-based antitumor agents. By employing robust xenograft models and systematically evaluating efficacy and toxicity, researchers can generate the critical data needed to advance promising lead compounds toward clinical development. Future studies should aim to explore orthotopic models, which may better recapitulate the tumor microenvironment, and investigate rational combination strategies based on the specific mechanism of action of the derivative . For instance, a CDK9 inhibitor could be synergistic with agents targeting the MAPK signaling pathway, while a tubulin inhibitor may be combined with DNA-damaging agents.[10]
References
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Al-Obeidi, F. A., & Lam, K. S. (2021). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
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Chuffa, L. G. A., et al. (2020). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. International Journal of Molecular Sciences. [Link]
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Fisher, R. P. (2018). Targeting cyclin-dependent kinase 9 in cancer therapy. Nature Reviews Cancer. [Link]
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Gao, Y., et al. (2024). Inhibiting Tumor Cell CDK9 Reprograms Cell Death Pathways to Enhance Efficacy of CAR T Cell Therapy. Blood. [Link]
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Kaur, R., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. [Link]
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Guo, S., et al. (2025). Discovery of tetrahydrothiazolopyridine-incorporated curcumol derivatives as novel and highly potent anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
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Podgórniak, M., et al. (2022). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences. [Link]
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Zhao, P., et al. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Wang, S., et al. (2018). Targeting CDK9 for treatment of colorectal cancer. British Journal of Cancer. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antiproliferative Activity of Thiazolopyridines
Introduction: The Therapeutic Promise of Thiazolopyridines
Thiazolopyridines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This class of heterocyclic compounds has garnered significant attention in oncology research due to the potent antiproliferative and anticancer properties exhibited by many of its derivatives.[1][2][3] Thiazolopyridine derivatives have been shown to target various key players in cancer progression, including protein kinases like c-KIT, epidermal growth factor receptor (EGFR), and cyclin G associated kinase (GAK).[1][4][5][6] The structural versatility of the thiazolopyridine nucleus allows for extensive chemical modification, enabling the development of targeted therapies with improved efficacy and selectivity.[3][7]
This guide provides a comprehensive overview of the methodologies and detailed protocols for assessing the antiproliferative activity of novel thiazolopyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.
Part 1: Foundational Antiproliferative Screening
The initial step in evaluating a new thiazolopyridine derivative is to determine its general cytotoxicity and antiproliferative effects against a panel of cancer cell lines. This is typically achieved through robust, high-throughput colorimetric assays.
Principle of Cytotoxicity Assays
Most primary screening assays rely on the metabolic activity of viable cells or the total protein content to estimate cell number. A reduction in these parameters after treatment with a test compound indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Two of the most widely adopted assays are the MTT and SRB assays.
Experimental Workflow: Initial Screening
The following diagram illustrates a typical workflow for the initial screening and subsequent mechanistic studies of thiazolopyridine-based anticancer agents.
Caption: A typical experimental workflow for the discovery and development of thiazolopyridine-based anticancer agents.[8]
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[9] The principle is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazolopyridine compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., Isopropanol, DMSO)[10]
-
96-well microtiter plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cell suspension to an optimal density (determined empirically, typically 1x10⁴ to 1.5x10⁵ cells/mL).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[14] Include wells for "cell-free" blanks.
-
Incubate the plate for 24 hours to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolopyridine compounds in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells.[14] Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[8][14]
-
Incubate for a specified period (e.g., 48 or 72 hours).[1][8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
| Parameter | Description |
| % Viability | (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 |
| IC50 Value | Concentration of compound causing 50% inhibition of cell growth. |
Protocol 1.2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the measurement of cellular protein content.[16] It relies on the ability of the bright-pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[17][18] The amount of bound dye is directly proportional to the total protein mass and thus, to the cell number.[17][19]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Thiazolopyridine compounds
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.057% or 0.4% (wt/vol) in 1% acetic acid[17][19]
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)[16]
-
96-well microtiter plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[17]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization:
-
Absorbance Measurement:
Trustworthiness Note: The SRB assay is generally less susceptible to interference from colored or reducing compounds compared to the MTT assay.[17] However, ensuring complete removal of excess dye is critical to avoid overestimation of cell mass.[17]
Part 2: Delving into the Mechanism of Action
Once a thiazolopyridine compound demonstrates significant antiproliferative activity, the next crucial step is to elucidate its mechanism of action. Key questions to address include whether the compound induces cell cycle arrest, triggers apoptosis (programmed cell death), or both. Flow cytometry is an indispensable tool for these investigations.[20]
Protocol 2.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.
Materials:
-
Cancer cell line of interest
-
Thiazolopyridine compound(s)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[20]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI Staining Solution. The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.[20]
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20]
-
The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M arrest) compared to the control suggests that the thiazolopyridine compound interferes with cell cycle progression at that checkpoint.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol 2.2: Apoptosis Assay using Annexin V and PI Staining
This assay is a gold standard for detecting apoptosis.[21] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells
-
Binding Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat and harvest cells as described in the cell cycle protocol (collecting both adherent and floating cells).
-
Wash the cells twice with cold PBS.[21]
-
-
Staining with Annexin V and PI:
-
Flow Cytometry Analysis:
-
Add 400 µL of Binding Buffer to each tube.[22]
-
Analyze the samples by flow cytometry immediately.
-
Data Interpretation: The analysis allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
A significant increase in the Annexin V-positive populations in treated cells compared to controls indicates the induction of apoptosis.[1]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptosis | Positive | Negative |
| Late Apoptosis/Necrosis | Positive | Positive |
Part 3: Target Identification and Validation
Many thiazolopyridine derivatives exert their antiproliferative effects by inhibiting specific protein kinases that are dysregulated in cancer.[5][8][23] Biochemical kinase assays are essential to determine the direct inhibitory effect of a compound on a specific kinase enzyme.
Protocol 3.1: Biochemical Kinase Inhibition Assay (General Protocol)
These assays are typically performed in a cell-free system using a recombinant kinase, a specific substrate, and ATP. The inhibitory effect of the thiazolopyridine compound is measured by quantifying the reduction in kinase activity.
Materials:
-
Thiazolopyridine compounds
-
Recombinant kinase of interest (e.g., c-KIT, GAK, VEGFR-2)[8]
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
-
Microplates
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microplate, combine the kinase enzyme, the thiazolopyridine compound at various concentrations, and the kinase assay buffer.[8]
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[8]
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
-
Detection:
-
Stop the reaction and add the detection reagent to quantify the amount of product formed (e.g., ADP).[8] The signal generated is typically inversely proportional to the kinase activity.
-
Data Analysis: The results are used to calculate the IC50 value of the compound for the specific kinase, providing a measure of its potency as a direct inhibitor. Kinase panel profiling against a broad range of kinases is often performed to assess the selectivity of the compound.[5]
Conclusion
The systematic evaluation of thiazolopyridine derivatives, from broad antiproliferative screening to detailed mechanistic studies and target validation, is a cornerstone of modern drug discovery. The protocols outlined in this guide provide a robust framework for researchers to reliably assess the anticancer potential of these promising compounds. By adhering to these validated methodologies, the scientific community can continue to unlock the therapeutic value of the thiazolopyridine scaffold in the fight against cancer.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Dan Levy's Lab. Apoptosis detection protocol using the Annexin-V and PI kit. Available from: [Link]
-
MedChemComm (RSC Publishing). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. Available from: [Link]
-
PubMed. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Available from: [Link]
-
PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available from: [Link]
-
NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]
-
MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
-
T. Horton Lab. MTT Cell Assay Protocol. Available from: [Link]
-
SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available from: [Link]
-
DOI. Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis of Amide Derivatives of Pyrimidine-Triazolo[1,5-a]pyridin-7-yl) Thiazoles: In Vitro Anticancer Evaluation and In Silico Molecular Binding Studies. Available from: [Link]
-
PMC - NIH. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Available from: [Link]
-
Journal of Scientific Research in Medical and Biological Sciences. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. Available from: [Link]
-
NIH. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Available from: [Link]
-
MDPI. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available from: [Link]
-
NIH. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Available from: [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]
-
MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]
-
MDPI. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]
-
PubMed. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Available from: [Link]
-
PMC - PubMed Central. Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Available from: [Link]
-
MDPI. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Available from: [Link]
-
MDPI. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Available from: [Link]
-
PubMed. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Available from: [Link]
Sources
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 23. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Welcome to the technical support guide for the synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This molecule is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential as kinase inhibitors and antimicrobial agents.[1] The synthesis, while often straightforward, can present challenges related to yield, purity, and reproducibility.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and systematic optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis, which typically follows a Hantzsch-type thiazole synthesis pathway.
Q1: My reaction is resulting in a very low or no yield. What are the most common contributing factors?
Low yield is the most common issue and can stem from several sources. A systematic evaluation of your reaction parameters is the most effective approach.
-
Purity of Starting Materials: This is the foundational parameter for any successful synthesis. Impurities in your α-haloketone precursor (e.g., N-Boc-3-bromo-4-piperidone) or benzothioamide can introduce competing side reactions, consuming reactants and complicating purification.[2] The presence of water can also be detrimental, so using anhydrous solvents is highly recommended.[2]
-
Actionable Advice: Verify the purity of your starting materials using NMR or melting point analysis. Use freshly purified reagents whenever possible.
-
-
Reaction Temperature: Temperature is a critical lever. Many Hantzsch syntheses require heating to overcome the activation energy for cyclization.[3]
-
Actionable Advice: If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in a suitable solvent like ethanol may be necessary. Conversely, excessive heat can promote decomposition, so start with milder conditions.
-
-
Reaction Time: The reaction may simply not have proceeded to completion.
-
Actionable Advice: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after your planned duration, extend the reaction time, taking aliquots periodically to check for completion.
-
-
Solvent Choice: The solvent dictates the solubility of reactants and intermediates, directly impacting reaction kinetics and yield.[2]
-
Actionable Advice: Alcohols such as ethanol and methanol are excellent starting points as they are effective for many Hantzsch syntheses.[3] If yield remains low, consider other polar solvents. Microwave-assisted synthesis, often performed in polar solvents like methanol, can also dramatically improve yields and reduce reaction times.[4]
-
Q2: My TLC and NMR analysis show multiple products. What are the likely side reactions and how can they be minimized?
The formation of multiple products points to issues with reaction conditions or stoichiometry.
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired product and its isomeric 2-imino-2,3-dihydrothiazole.[2][5] This occurs due to a change in the regioselectivity of the cyclization.
-
Actionable Advice: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-phenyl-substituted thiazole.
-
-
Condensation Byproducts: Improper stoichiometry or excessive heating can lead to the formation of bis-thiazoles or other self-condensation products.[2]
-
Actionable Advice: Carefully control the stoichiometry of your reactants. While a slight excess (1.1-1.5 equivalents) of the thioamide is common practice, a large excess can complicate purification.[6] Use TLC to monitor for the appearance of higher molecular weight byproducts.
-
Q3: I am struggling with the product work-up and isolation. How can I improve this step?
Effective isolation is key to achieving high purity and maximizing recovered yield.
-
Product Precipitation: The thiazole product is often isolated by precipitation from the reaction mixture. This is typically achieved by adding the cooled reaction mixture to a basic aqueous solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3][7] The base neutralizes the hydrohalic acid (e.g., HBr) formed during the reaction, converting the potentially soluble thiazole salt into its neutral, less soluble form.[6]
-
Product Extraction: If the product does not precipitate or remains in the aqueous layer, it may be more soluble than anticipated.
-
Actionable Advice: In this case, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane after neutralizing the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Hantzsch synthesis for this compound?
The reaction proceeds through a well-established pathway.[7] It begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur atom of benzothioamide on the α-halocarbonyl carbon of the piperidone precursor. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[6]
Q: Are there any modern catalysts or reaction conditions that can enhance this synthesis?
Yes, the field has advanced beyond classical heating.
-
Microwave Irradiation: As mentioned, microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in minutes rather than hours.[4]
-
Heterogeneous Catalysts: For multi-component variations of the Hantzsch synthesis, solid-supported catalysts like silica-supported tungstosilisic acid have been shown to be effective and reusable.[3][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol and may require optimization based on your specific piperidone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the α-halopiperidone precursor (1.0 eq) and benzothioamide (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol (or methanol) to achieve a concentration of approximately 0.5 M.
-
Heating: Heat the mixture to reflux (or to a target temperature of 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-8 hours.
-
Cooling: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Work-up and Isolation:
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution (approx. 10 volumes relative to the reaction volume) and stir for 15-20 minutes.[7]
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
-
Drying: Spread the collected solid on a watch glass and let it air dry, or dry it in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Protocol 2: Purification by Column Chromatography
If the isolated solid is impure, column chromatography may be necessary.
-
Adsorbent: Prepare a slurry of silica gel in the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data & Parameter Summary for Optimization
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale & Expected Outcome |
| Solvent | Ethanol or Methanol[3] | Test other polar solvents (e.g., isopropanol, DMF). | Optimize solubility and reaction kinetics for improved yield. |
| Temperature | 60 °C | Increase in increments (e.g., to reflux) or decrease if decomposition is observed. | Balance reaction rate against thermal stability of reactants and products. |
| Time | 4 hours | Monitor by TLC at regular intervals (e.g., every hour) to find the point of maximum conversion. | Avoids incomplete reactions or byproduct formation from extended heating. |
| Base (Work-up) | 5% aq. Na₂CO₃[7] | Try other weak bases like NaHCO₃. | Ensure complete neutralization and precipitation of the product for easier isolation. |
| Stoichiometry | 1.2 eq. Thioamide | Vary thioamide from 1.1 to 1.5 eq. | Find the optimal balance between driving the reaction to completion and simplifying purification. |
Visualizations
Diagrams of Key Processes
Caption: Simplified Hantzsch reaction mechanism.
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
-
ChemSynthesis. (n.d.). 2-phenyl-4,5,6,7-tetrahydrot[2][9]hiazolo[5,4-b]pyridine. Retrieved January 17, 2026, from
- National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Solubility Enhancement for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Introduction: The successful execution of any in vitro assay hinges on the accurate and reproducible delivery of the test compound to the biological system. For molecules like 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which possesses a lipophilic phenyl group and a heterocyclic core, achieving sufficient aqueous solubility is a frequent and critical challenge. This guide provides a systematic, mechanism-based approach to solubilizing this compound for reliable and meaningful experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I tried dissolving my this compound directly in my cell culture medium/aqueous buffer and it won't go into solution. What should I do?
A1: Direct dissolution of this compound in aqueous media is not recommended and is likely to fail.
The structure of this compound suggests it is a poorly water-soluble compound. The standard and required first step is to prepare a concentrated stock solution in a suitable organic solvent.
Core Protocol: Preparing a High-Concentration Stock Solution
-
Select Your Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capacity.[1][2]
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile, low-adhesion microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Promote Dissolution:
-
Inspect for Clarity: A true solution must be perfectly clear with no visible particulates. If necessary, centrifuge the tube at high speed (>10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Store at -20°C or -80°C.[1]
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how do I fix it?
A2: This is a classic case of compound "crashing out" due to a drastic change in solvent polarity. While your compound is soluble in 100% DMSO, the aqueous environment of your final assay buffer cannot maintain that solubility. The key is to manage this transition.
Troubleshooting Workflow for Precipitation Upon Dilution
Caption: Troubleshooting flowchart for compound precipitation.
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can act as a bridge, reducing the polarity shock when diluting a DMSO stock into an aqueous buffer.[3][]
Recommended Co-solvents for In Vitro Assays
| Co-Solvent | Key Properties & Considerations |
| PEG 400 | Low toxicity, commonly used. Can increase viscosity.[5] |
| Propylene Glycol | Good solubilizer, generally safe for cell-based assays at low concentrations.[6] |
| Ethanol | Effective, but can be more toxic to cells than other options. Use with caution.[2][7] |
| Cremophor® EL | A non-ionic surfactant that can form micelles to encapsulate the compound. May interfere with some assays. |
Protocol: Using a Co-solvent
-
Prepare your high-concentration primary stock in 100% DMSO as described in Q1.
-
Create an intermediate dilution of your stock into the chosen co-solvent (e.g., a 1:4 dilution into PEG 400).
-
Vortex thoroughly.
-
Add this DMSO/co-solvent mixture dropwise to your final aqueous buffer while vortexing to ensure rapid dispersion.
-
Always ensure the final concentration of all organic solvents is kept to a minimum (typically <0.5% total solvent) and is consistent across all experimental conditions, including vehicle controls.[1]
Q3: What is pH adjustment and how can it help solubilize this compound?
A3: This strategy leverages the chemical structure of your compound. The tetrahydrothiazolo[5,4-c]pyridine core contains basic nitrogen atoms. By lowering the pH of the solvent, these nitrogens can become protonated, creating a positively charged salt form of the molecule. This ionized form is significantly more water-soluble than the neutral form.[8][9][10]
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of a weak base.
Protocol: pH-Adjusted Solubilization
-
Instead of 100% DMSO, prepare your stock solution in a solvent system with an acidic component. A common choice is 10% 1N HCl in DMSO or a 50:50 mixture of DMSO:Citrate Buffer (pH 3.0).
-
Follow the dissolution steps (vortex, sonicate) as previously described.
-
When diluting into your final assay medium, be aware that the pH of the medium will buffer the acidic stock. This can cause the compound to revert to its less soluble neutral form.
-
Crucial Step: Check the final pH of your assay solution after adding the compound. If precipitation occurs, your final medium may not be acidic enough to maintain solubility. This method is most effective when the final assay can be performed at a slightly acidic pH.
Caution: This method is not suitable for all experiments. A significant change in pH can impact cell health, enzyme activity, and protein stability. You MUST run a vehicle control with the acidic solvent to ensure the pH change itself is not causing the observed biological effects.
Q4: The previous methods failed or are incompatible with my assay. Are there any other options?
A4: Yes. Complexation with cyclodextrins is an advanced and powerful technique.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[11] They can encapsulate poorly soluble molecules like your compound, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cyclodextrin cavity. This entire complex is water-soluble, effectively shuttling your compound into the aqueous phase.[12][13]
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[14]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Another highly soluble derivative often used for intravenous formulations.
Protocol: Using Cyclodextrins
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or your assay buffer).
-
Make a concentrated stock of your compound in a minimal amount of a suitable solvent like DMSO or ethanol.
-
Slowly add the compound stock to the stirring cyclodextrin solution.
-
Allow the mixture to equilibrate. This can take several hours of stirring or shaking at room temperature.
-
The resulting clear solution contains the compound-cyclodextrin inclusion complex, which can then be further diluted for your assay.
Important Considerations:
-
The formation of the complex is an equilibrium process. Dilution can sometimes lead to dissociation and precipitation.[14]
-
As with all methods, a vehicle control using the same concentration of cyclodextrin solution is essential, as cyclodextrins themselves can sometimes have minor effects in cell-based assays.[7]
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]
-
Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Patel, T., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Gupta, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-phenyl-4,5,6,7-tetrahydro[1][15]thiazolo[5,4-b]pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
de Cássia Nunes, R., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Retrieved from [Link]
-
Khiabani, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]
-
Zhang, H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. Retrieved from [Link]
-
Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Tofte, J. C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
Tofte, J. C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
-
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Sharma, D., & Soni, M. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Khiabani, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][15]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetrahydrothiazolopyridine Derivatives
Welcome to the technical support center for the synthesis of tetrahydrothiazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter in your laboratory work.
Introduction to Tetrahydrothiazolopyridine Synthesis
The tetrahydrothiazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. However, its synthesis can present several challenges, from achieving satisfactory yields to controlling stereochemistry. This guide provides practical, field-proven insights to help you overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of tetrahydrothiazolopyridine derivatives, with a focus on the common and versatile Gewald reaction for the preparation of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate.
Scenario 1: Low to No Yield in the Gewald Reaction
Question: I am attempting to synthesize 2-amino-5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine from N-Boc-4-piperidone, cyanamide, and sulfur, but I am observing very low yields or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Gewald reaction for this specific transformation are a common issue and can stem from several factors related to the initial condensation, sulfur reactivity, and reaction conditions.[1]
Underlying Causality: The Gewald reaction is a multi-component reaction that proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by the addition of sulfur and subsequent cyclization.[2][3] A failure in any of these steps will lead to a poor overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Detailed Solutions:
-
Inefficient Knoevenagel Condensation:
-
Base Selection: The choice of base is critical for the initial condensation between N-Boc-4-piperidone and cyanamide. While triethylamine is sometimes used, secondary amines like morpholine or piperidine are often more effective catalysts for this step.[1][4] Consider screening different bases and their concentrations.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If possible, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield of the intermediate.[1]
-
-
Poor Sulfur Reactivity:
-
Solvent Choice: Elemental sulfur has limited solubility in many organic solvents. Using polar solvents such as ethanol, methanol, or DMF can enhance its solubility and reactivity.[1]
-
Temperature: Gently heating the reaction mixture to 40-60 °C can facilitate the reaction of sulfur without promoting side reactions.[1]
-
-
Suboptimal Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction by promoting more efficient heating.[2]
-
Step-by-Step Protocol: Gewald Synthesis of 2-Amino-5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-Boc-4-piperidone (1.0 eq), cyanamide (1.2 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: Add morpholine (0.5 eq) to the mixture.
-
Reaction: Stir the mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Troubleshooting Alternative |
| Base | Morpholine (0.5 eq) | Piperidine (0.5 eq) |
| Solvent | Ethanol | Methanol or DMF |
| Temperature | 50-60 °C | Room temperature (longer reaction time) |
| Stoichiometry | 1:1.2:1.1 (ketone:cyanamide:sulfur) | Increase cyanamide or sulfur slightly |
Scenario 2: Difficulty in Product Purification
Question: My Gewald reaction appears to have worked based on TLC and crude NMR, but I am struggling to purify the 2-amino-tetrahydrothiazolo[5,4-c]pyridine derivative. I observe significant streaking on my TLC plates and poor separation during column chromatography.
Answer:
Purification of 2-aminothiazole derivatives, which are basic in nature, can be challenging using standard silica gel chromatography due to strong interactions with the acidic silanol groups on the silica surface.[5]
Underlying Causality: The basic nitrogen atoms in the product can interact with the acidic silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption on the column.
Troubleshooting Strategies for Purification:
-
TLC Analysis:
-
Mobile Phase Modification: To reduce streaking on TLC, add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of a saturated solution of ammonia in methanol to the mobile phase.[5]
-
Visualization: While UV light can be used for visualization, staining can provide more information. A freshly prepared solution of sodium nitrite in hydrochloric acid can be used, where thiazole derivatives often appear as light green spots upon heating.[6]
-
-
Column Chromatography:
-
Basic Modifier: As with TLC, add a basic modifier like triethylamine (0.1-1%) to the eluent for column chromatography to improve separation and reduce tailing.[5]
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds.[5] Reversed-phase chromatography on a C18 column is another viable option, particularly for more polar derivatives.[5]
-
Dry Loading: To improve the resolution of your column, consider dry loading your sample. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.
-
Purification Workflow:
Caption: Decision-making workflow for purifying basic tetrahydrothiazolopyridine derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of 2-amino-tetrahydrothiazolo[5,4-c]pyridines via the Gewald reaction?
A1: Besides unreacted starting materials, the most common side products include:
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed from the initial condensation may be isolated if the subsequent sulfur addition and cyclization are slow.[1]
-
Dimerization/Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[1]
-
Over-oxidation: The aminothiazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q2: I am considering a Bischler-Napieralski or Pictet-Spengler reaction to synthesize my tetrahydrothiazolopyridine derivative. What are the key challenges with these methods?
A2:
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. A major challenge is the potential for a retro-Ritter reaction , which leads to the formation of a styrene byproduct.[7] This is more prevalent when the aromatic ring is not sufficiently electron-rich. To mitigate this, using a nitrile as the solvent can shift the equilibrium away from the side product.[7]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone. A key challenge is controlling the stereochemistry at the newly formed chiral center.[8][9] The diastereoselectivity can be influenced by the choice of acid catalyst, solvent, and temperature. For enantioselective synthesis, the use of chiral Brønsted acids or chiral auxiliaries is often necessary.[10][11]
Q3: How can I achieve stereocontrol in the synthesis of substituted tetrahydrothiazolopyridine derivatives?
A3: Achieving stereocontrol is a critical aspect of synthesizing these derivatives for pharmaceutical applications. Several strategies can be employed:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[12][13] After the desired transformation, the auxiliary is removed.
-
Chiral Catalysts: Enantioselective synthesis can be achieved using chiral catalysts, such as chiral Brønsted acids in the Pictet-Spengler reaction, to favor the formation of one enantiomer over the other.[10]
-
Substrate Control: If a chiral center is already present in the starting material, it can influence the stereochemistry of newly formed chiral centers.
-
Chiral Chromatography: If a racemic or diastereomeric mixture is obtained, the individual stereoisomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).[14][15]
Q4: What are some key analytical considerations for characterizing tetrahydrothiazolopyridine derivatives?
A4:
-
NMR Spectroscopy: In ¹H NMR, pay close attention to the signals of the tetrahydro-pyridine ring protons, which will typically appear as multiplets in the aliphatic region. For diastereomers, you may observe distinct sets of signals for each isomer.[16] In ¹³C NMR, the carbon of the C=N bond in the thiazole ring will have a characteristic chemical shift.
-
Mass Spectrometry: The fragmentation patterns in mass spectrometry can provide valuable structural information. Expect to see fragmentation corresponding to the loss of substituents from the core structure.[5][17] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Purity Analysis: Due to the basic nature of these compounds, peak tailing can be an issue in HPLC analysis. Using a mobile phase with a basic modifier or a specialized column for basic compounds can improve peak shape and provide more accurate purity assessment.
References
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- Gewald Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. [URL: https://www.benchchem.com/technical-support-center/gewald-synthesis-of-substituted-aminothiophenes]
- Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04316]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
- Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9422038/]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0042-1751478.pdf]
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- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. [URL: https://www.benchchem.
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- 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9548800/]
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [URL: https://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
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- Comparison of the ¹H NMR spectra of diastereomers 4a, 5a and 6a in the... - ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-1-H-NMR-spectra-of-diastereomers-4a-5a-and-6a-in-the-range-of-d-25-60_fig3_266046183]
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- Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole - Benchchem. [URL: https://www.benchchem.com/technical-support-center/step-by-step-synthesis-of-2-amino-5-formylthiazole]
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.782520/full]
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- The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3877995a6d55263a416a2]
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- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864700/]
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- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wessel/d8f08148e6589a19c6f2a74c4314c995f9227f71]
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Diastereoselective synthesis of fused[1][2]thiazolo[1][2]oxazins and[1][2]oxazino[2,3-b][1][2]benzothiazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16800115/]
- How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-2-amino-5-chloropyridine-1072-98-6-a764359.html]
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- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Crystallization of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Mol. Formula: C₁₂H₁₂N₂S, Mol. Weight: 216.31 g/mol )[1][2]. It is designed for researchers, chemists, and drug development professionals aiming to achieve high-purity, crystalline material with consistent morphology.
Part I: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound won't crystallize. The solution remains clear even after cooling. What should I do?
A: This is a classic sign that your solution has not reached a sufficient level of supersaturation, the primary driving force for crystallization[3]. Several factors could be at play, including excessive solvent, the need for a nucleation trigger, or the presence of impurities inhibiting crystal formation.
Underlying Principles: Crystallization begins with nucleation, where molecules in solution arrange into small, ordered clusters that serve as templates for crystal growth[3]. This process is thermodynamically favorable only in a supersaturated state. If the concentration of your compound is below its solubility limit at a given temperature, nucleation and subsequent crystallization will not occur.
Troubleshooting Workflow: Follow this systematic approach to induce crystallization.
Caption: Decision workflow for inducing crystallization from a clear solution.
Step-by-Step Actions:
-
Induce Nucleation Mechanically: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide high-energy surfaces that can act as nucleation sites[4][5].
-
Seed the Solution: If you have a previously isolated crystal of this compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth[4].
-
Increase Supersaturation:
-
Evaporation: Gently warm the solution to boil off a small amount of solvent, then allow it to cool slowly again. This increases the solute concentration[6].
-
Anti-solvent Addition: If your compound is dissolved in a polar solvent like acetonitrile or ethyl acetate, you can slowly add a non-polar anti-solvent like hexanes or heptane until the solution becomes slightly turbid (cloudy). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly[4]. This technique effectively reduces the overall solubility of the compound in the mixed solvent system.
-
-
Drastic Cooling: If other methods fail, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). Be aware that rapid cooling can sometimes lead to smaller crystals or the inclusion of impurities[6].
-
Re-evaluate: If crystallization still does not occur, it's possible the compound is too pure (preventing nucleation) or, more likely, contains soluble impurities that inhibit the process[7]. Consider rotary evaporation to recover the material and attempt crystallization with a different solvent or after further purification (e.g., column chromatography)[6].
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point (or the melting point of a solvate). The compound separates as a liquid phase instead of a solid crystalline phase. This is common when solutions are highly concentrated, cooled too quickly, or when significant impurities are present, which can depress the melting point.
Underlying Principles: Every compound has a solubility curve. Oiling out happens when the concentration curve intersects the liquid-liquid phase separation region before it reaches the solid-liquid crystallization region. The goal is to manipulate conditions to favor direct solid formation.
Corrective Actions:
-
Re-dissolve and Dilute: Warm the mixture until the oil completely redissolves. Add a small amount (10-20% more) of the primary solvent to decrease the concentration[6]. This lowers the temperature at which the solution will become supersaturated, increasing the likelihood that this temperature will be below the compound's melting point.
-
Slow Down the Cooling Rate: After re-dissolving, allow the flask to cool to room temperature very slowly on the benchtop, insulated by paper towels or a cork ring. Avoid using an ice bath initially[6]. Slower cooling provides more time for proper nucleation and ordered crystal growth[8].
-
Change the Solvent System: The solubility profile of this compound may be too high in the chosen solvent. Try a solvent in which it is less soluble, requiring heating to dissolve. Solvents like isopropanol, toluene, or mixtures such as ethyl acetate/heptane may be effective[9].
-
Charcoal Treatment for Impurities: If impurities are suspected, dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat gently for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Then, proceed with the crystallization of the purified filtrate[6].
Q3: Crystals formed, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?
A: The formation of fine powders or needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth[7]. This is often caused by a very high degree of supersaturation, leading to the rapid, simultaneous formation of many small crystals.
Underlying Principles: Crystal size and quality are determined by the balance between nucleation and growth. To obtain larger crystals, conditions must be optimized to favor the growth of a smaller number of initial nuclei[3].
Methods for Improving Crystal Size and Quality:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: This is the most critical parameter. Let the solution cool to room temperature over several hours, and then slowly cool it further in a refrigerator.
-
Use Less Anti-solvent: If using an anti-solvent, add it more slowly and use a slightly smaller total volume.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a minimal amount of a relatively volatile solvent (e.g., ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth[5].
-
-
Reduce the Number of Nucleation Sites: Ensure your crystallization flask is scrupulously clean to avoid nucleation on dust or other particulate matter[5].
-
Use a More Optimal Solvent: A slightly "better" solvent (one in which the compound has slightly higher solubility) can slow down the crystallization process, as it requires a greater degree of cooling or concentration to achieve supersaturation[6].
Q4: I suspect I have different crystal forms (polymorphs). How can I control this?
A: Polymorphism, the ability of a compound to crystallize in multiple different crystal lattice arrangements, is a critical concern in pharmaceutical development as different polymorphs can have varying stability, solubility, and bioavailability[10]. Thiazole-containing compounds are known to exhibit polymorphism[11][12]. The form you obtain is often dependent on kinetic and thermodynamic factors during crystallization.
Underlying Principles: Different polymorphs have different free energies. The most stable form is thermodynamically favored, but less stable (metastable) forms may crystallize first under kinetic control[7]. Factors like solvent choice, cooling rate, temperature, and impurities can influence which form nucleates and grows[11].
Polymorph Control Strategy: A systematic screening approach is necessary to identify and selectively crystallize the desired polymorph.
Caption: Workflow for systematic polymorph screening and control.
Experimental Approach:
-
Solvent Screening: Perform crystallization experiments in a diverse set of solvents (see FAQ 1 table). Different solvent-solute interactions can stabilize different crystal packing arrangements[7].
-
Vary Kinetic Conditions: For a given solvent, vary the cooling rate. Rapid cooling often yields metastable kinetic forms, while slow cooling is more likely to produce the thermodynamically stable form[8].
-
Characterization: Analyze the solid material from each experiment using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or spectroscopy to identify unique polymorphs.
-
Seeding for Control: Once the desired polymorph has been identified and isolated, use it as seed material in subsequent larger-scale crystallizations to ensure the consistent formation of that specific form[4].
Part II: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallization?
A: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good rule of thumb is the "like dissolves like" principle; given the aromatic phenyl group and the heterocyclic thiazolo-pyridine core, a range of solvents with intermediate polarity are excellent starting points[9].
Solvent Screening Protocol:
-
Place ~10-20 mg of your compound into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate will not dissolve the compound immediately.
-
If the compound is insoluble at room temperature, heat the mixture gently. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature. The formation of crystals upon cooling indicates a promising solvent.
Table of Suggested Solvents for Screening:
| Solvent Class | Example Solvents | Polarity | Typical Anti-Solvent | Rationale for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | High (Protic) | Water, Toluene, Heptane | Can form hydrogen bonds; good for dissolving at heat. |
| Ketones | Acetone | Medium | Hexanes, Heptane | Good general-purpose solvent for many organics[9]. |
| Esters | Ethyl Acetate | Medium | Hexanes, Heptane | Often an excellent choice for compounds of intermediate polarity[9]. |
| Nitriles | Acetonitrile | Medium | Water, Toluene | Good for heterocyclic compounds, can be effective[13]. |
| Aromatics | Toluene | Low | Hexanes, Heptane | Interacts well with the phenyl ring; good for less polar compounds. |
| Ethers | 2-Methyl-THF | Medium | Hexanes, Heptane | A stable ether that can be a good alternative to THF or Et₂O. |
Q2: What is the role of seeding in crystallization?
A: Seeding is the process of adding a small crystal of the desired compound to a supersaturated solution to initiate crystallization[4]. It is a powerful technique for controlling the outcome of a crystallization process.
Key Benefits of Seeding:
-
Induces Crystallization: It can bypass the often-unpredictable spontaneous nucleation step, ensuring that crystallization occurs when desired.
-
Controls Polymorph: By seeding with a specific crystal form, you can direct the crystallization to produce that same polymorph, which is crucial for reproducibility[7].
-
Improves Crystal Size: Seeding can lead to the growth of larger, more uniform crystals by limiting the number of initial nucleation events.
References
-
Bhogala, B. R., et al. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. PubMed. Available at: [Link]
-
Syrris (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Bhogala, B. R., et al. (2014). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Khadka, P., et al. (2014). Factors which affect the crystallization of a drug substance. ResearchGate. Available at: [Link]
-
Neuland Labs (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Zhang, M., et al. (2020). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm (RSC Publishing). Available at: [Link]
-
ResearchGate (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available at: [Link]
-
University of Rochester (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
Quora (2017). What should I do if crystallisation does not occur?. Quora. Available at: [Link]
-
ChemSynthesis (2025). 2-phenyl-4,5,6,7-tetrahydro[8][14]thiazolo[5,4-b]pyridine. ChemSynthesis. Available at: [Link]
-
Guide for crystallization (n.d.). Unknown Source. Available at: [Link]
-
ResearchGate (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]
-
Abd El-All, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Unknown Source. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-PHENYL-4,5,6,7-TETRAHYDRO-THIAZOLO[5,4-C]PYRIDINE | 374824-28-9 [chemicalbook.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. quora.com [quora.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. syrris.com [syrris.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-aryl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines
Welcome to the technical support center for the purification of 2-aryl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique structural feature of this scaffold—a basic tetrahydropyridine ring fused to a thiazole—presents both challenges and opportunities in purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific, problem-oriented questions that frequently arise during the purification of this compound class.
Q1: My compound is streaking or showing severe peak tailing on the silica gel column. How can I get sharp, well-defined bands?
A: This is the most common issue encountered when purifying these compounds and is almost always due to the interaction between the basic nitrogen of the tetrahydropyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding leads to multiple retention mechanisms, causing the characteristic tailing or, in severe cases, complete retention of the product on the column.
Causality: The lone pair of electrons on the basic nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This slows the compound's elution in a non-uniform manner, broadening the peak.
Solutions:
-
Mobile Phase Modification (Competing Base): The most effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the standard choice. A concentration of 0.1-1% (v/v) TEA in your eluent system (e.g., Ethyl Acetate/Hexane) will "shield" your compound from the silanol groups.[1][2] The TEA preferentially interacts with the active sites on the silica, allowing your compound to elute symmetrically.
-
Use of an Alternative Stationary Phase: If tailing persists, consider switching to a more inert stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica: Commercially available end-capped or deactivated silica gels are designed to have fewer free silanol groups and can significantly improve peak shape for basic analytes.[1]
-
-
Solvent System Optimization: Ensure your chosen solvent system provides an appropriate Rf value (typically 0.2-0.35) during Thin Layer Chromatography (TLC) analysis. A compound that is too strongly retained will have more opportunity to interact with active sites, exacerbating tailing.
Q2: I'm losing a significant amount of product during the aqueous workup and extraction. What's happening?
A: Significant product loss during aqueous workup typically points to the amphipathic nature of your compound, especially when its salt form is generated. The basic nitrogen can be protonated by acidic residues from the reaction (e.g., HBr or HCl byproducts from a Hantzsch-type synthesis), forming a salt.[3][4] This salt can have considerable solubility in the aqueous phase.
Solutions:
-
pH Control During Extraction: Before extracting with an organic solvent, carefully basify the aqueous layer with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~8-9.[3] This ensures the tetrahydropyridine nitrogen is in its neutral, free-base form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane (DCM).[5]
-
Back-Extraction: After the initial organic extraction, "back-extract" the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Use of Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous phase and helps to remove residual water, driving more of your product into the organic layer.[2]
Q3: My compound won't crystallize and keeps "oiling out." How can I obtain a solid product?
A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline lattice. This is common when the compound is impure or when the chosen solvent system is inappropriate.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.[6] Experiment with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) on a small scale.
-
Two-Solvent Recrystallization: This is a powerful technique when a single suitable solvent cannot be found.[7]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Purity Check: An oil is often a sign of persistent impurities that are disrupting crystal lattice formation. Re-purify the oil by column chromatography before attempting recrystallization again.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized 2-aryl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine?
A: A robust, multi-step strategy is recommended to achieve high purity. The optimal path depends on the nature of the impurities and the scale of the reaction. The following workflow provides a logical decision-making process.
Caption: A general workflow for purifying 2-aryl-tetrahydrothiazolopyridines.
Q2: How does the basicity of the tetrahydropyridine nitrogen impact purification?
A: The basic nitrogen (pKa typically in the range of 5-6) is the defining chemical feature for purification.[1]
-
A Challenge in Chromatography: As discussed in Troubleshooting Q1, this basicity causes strong interactions with acidic silica gel, leading to poor peak shape. This necessitates modifications like adding TEA to the eluent or using alternative stationary phases.[1]
-
An Opportunity in Extraction: This basicity provides a powerful "chemical handle" for separation. By performing an acid-base liquid-liquid extraction, you can selectively pull your compound into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer.[5] Subsequent neutralization of the aqueous layer allows for the recovery of the purified product. This technique is particularly effective for removing unreacted starting materials that are neutral.
Q3: How do I select the optimal stationary and mobile phases for column chromatography?
A: The selection process should always begin with TLC analysis.
-
Stationary Phase Selection:
-
Silica Gel: Start with standard silica gel (60 Å, 230-400 mesh) as it is versatile and cost-effective. It is the most common choice.[2]
-
Neutral Alumina: If significant tailing is observed on TLC even with TEA, or if your compound shows signs of degradation, switch to neutral alumina.
-
-
Mobile Phase Selection (Eluent):
-
Develop a solvent system using TLC. The goal is to find a system that gives your desired compound an Rf value of approximately 0.2-0.35.
-
Start with a non-polar solvent (like hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (like ethyl acetate or acetone).
-
Crucially, add 0.5% triethylamine (TEA) to your TLC solvent mixture to mimic the conditions of the column and get a reliable prediction of the elution behavior.
-
The table below lists common starting solvent systems.
-
| Solvent System Components | Polarity | Notes |
| Ethyl Acetate / Hexanes + 0.5% TEA | Medium | The most common starting point. Provides good separation for a wide range of polarities.[2][8] |
| Dichloromethane / Methanol + 0.5% TEA | High | For more polar analogues that do not move in EtOAc/Hexanes. Use with caution as DCM can be acidic. |
| Acetone / Hexanes + 0.5% TEA | Medium-High | Acetone is a stronger eluent than ethyl acetate. Good alternative for stubborn compounds. |
Q4: What are good starting solvents for recrystallizing these compounds?
A: The choice of solvent is highly dependent on the specific aryl substituent and any other functional groups present. However, some general guidelines apply.
-
Protic Solvents: Alcohols like ethanol, isopropanol, and methanol are often excellent choices. They have good dissolving power when hot and reduced solubility when cold, and their polarity can help disrupt impurities from the crystal lattice.[9]
-
Aprotic Polar Solvents: Acetonitrile and ethyl acetate are also very effective. They are less polar than alcohols and can be useful if the compound is too soluble in hot ethanol.
-
Screening: The best approach is to perform small-scale solubility tests with ~10-20 mg of your crude material in 0.5 mL of various solvents to identify a promising candidate before committing your entire batch.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
This protocol describes the standard method for purifying these compounds on silica gel.
-
TLC Analysis: Develop a solvent system (e.g., 30% EtOAc in Hexanes) that includes 0.5% TEA. The target Rf should be ~0.25.
-
Column Packing: Dry or slurry pack a flash column with silica gel in the non-polar component of your eluent (e.g., Hexanes). Ensure the column is packed evenly without air bubbles.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed.
-
-
Elution:
-
Begin eluting with the pre-determined solvent system containing 0.5% TEA.
-
Maintain a constant flow rate and collect fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum for several hours.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous acidic layer as its hydrochloride salt.
-
Separation of Impurities: Combine the organic layers. This layer contains the neutral and acidic impurities. It can be discarded or processed if desired.
-
Basification and Product Recovery:
-
Cool the combined aqueous acidic layers in an ice bath.
-
Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated NaHCO₃ solution, while stirring until the pH is greater than 8.
-
Your product should precipitate out or form an organic layer.
-
-
Final Extraction: Extract the basified aqueous layer three times with fresh EtOAc or DCM.
-
Drying and Concentration: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
Kavetsou, E., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Retrieved from [Link]
-
Rashid, M., et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Reddit. (2019). Isolation of pure pyridine help. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
López-Cara, L. C., et al. (2006). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica. Retrieved from [https://www.derpharmachemica.
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. mt.com [mt.com]
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- 8. scribd.com [scribd.com]
- 9. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
Technical Support Center: Enhancing the Potency of Tetrahydrothiazolopyridine-Based CDK9 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrothiazolopyridine-based CDK9 inhibitors. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of optimizing this promising class of molecules. We will delve into the core principles of their mechanism of action, explore proven strategies for potency enhancement, and address common experimental challenges.
Section 1: Understanding the Core Scaffold and CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, making it a compelling target in oncology.[1][3] The tetrahydrothiazolopyridine scaffold has emerged as a promising starting point for the development of potent and selective CDK9 inhibitors.
The primary mechanism of action for these inhibitors is competitive binding to the ATP pocket of CDK9, which prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) and subsequently halts transcriptional elongation.[1][3] Understanding the specific interactions between the tetrahydrothiazolopyridine core and the CDK9 active site is fundamental to rational drug design.
The CDK9 Signaling Pathway and Inhibitor Action
Caption: CDK9 signaling and inhibitor mechanism.
Section 2: Strategies for Potency Improvement
Improving the potency of your tetrahydrothiazolopyridine-based CDK9 inhibitors requires a multi-faceted approach that combines structural biology insights with medicinal chemistry strategies.
Structure-Activity Relationship (SAR) Guided Optimization
Systematic modification of the tetrahydrothiazolopyridine scaffold is crucial for enhancing potency and selectivity. Key areas for modification include:
-
Substitutions on the Pyrimidine Ring: The pyrimidine moiety is a common feature in many kinase inhibitors. Modifications at the C5 position of the pyrimidine core have been shown to significantly impact CDK9 potency and selectivity.[4] For instance, replacing a hydrogen with a carbonitrile group can maintain high potency.[4]
-
The Phenylamino Moiety: The nature and substitution pattern of the aniline group are critical for establishing key interactions within the ATP-binding pocket. Bulky substituents on the aniline moiety can enhance selectivity for CDK9 over other CDKs like CDK2.[4]
-
Thiazole Ring Modifications: The thiazole component of the scaffold also presents opportunities for optimization. Incorporating a primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of some kinase inhibitors.[5]
Table 1: Example SAR Data for Tetrahydrothiazolopyridine Analogs
| Compound ID | R' (Pyrimidine C5) | R (Aniline) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) |
| Ia | H | m-NO₂ | 1 | 6 | 6 |
| 12a | CN | m-NO₂ | 1 | 6 | 6 |
| 12b | OH | m-NO₂ | >155 | >230 | - |
| 12u | Proprietary | Proprietary | 7 | >560 | >80 |
Data adapted from publicly available research on similar scaffolds.[4]
Structure-Based Drug Design (SBDD)
Utilizing X-ray crystal structures of inhibitors bound to CDK9 can provide invaluable insights into the binding mode and guide the rational design of more potent analogs.[4] SBDD can help in:
-
Identifying Key Interactions: Pinpointing crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the kinase.
-
Exploiting Unoccupied Pockets: Designing modifications that can extend into and favorably interact with previously unoccupied regions of the ATP-binding site.
-
Improving Selectivity: Comparing the binding pockets of CDK9 with other kinases (e.g., CDK2) to design modifications that favor binding to CDK9.[6]
Optimizing Physicochemical Properties
Beyond direct target engagement, the overall potency of an inhibitor is influenced by its physicochemical properties. Optimizing for the following can lead to improved cellular activity:
-
Solubility: Poor aqueous solubility can lead to inaccurate assay results and limit bioavailability.
-
Permeability: The ability of the compound to cross cell membranes is essential for cellular potency.
-
Metabolic Stability: Reducing susceptibility to metabolic degradation can prolong the compound's half-life and enhance its in vivo efficacy.
Section 3: Troubleshooting Experimental Workflows (FAQs)
This section addresses common issues encountered during the experimental evaluation of tetrahydrothiazolopyridine-based CDK9 inhibitors.
Q1: My compound shows high potency in the biochemical assay (e.g., TR-FRET) but is significantly less active in the cellular assay. What could be the reason?
A1: This is a common challenge in drug discovery and can stem from several factors:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the compound's lipophilicity (LogP/LogD).
-
Consider performing a Caco-2 or PAMPA assay to directly measure permeability.
-
Synthesize analogs with improved permeability characteristics.
-
-
-
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Troubleshooting:
-
Test for efflux liability using cell lines that overexpress specific transporters.
-
Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
-
-
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or within the cell, reducing the free concentration available to bind to CDK9.
-
Troubleshooting:
-
Measure the fraction of compound bound to plasma proteins.
-
Perform cellular assays in serum-free or low-serum conditions, if feasible for the cell line.
-
-
-
Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Troubleshooting:
-
Assess the chemical stability of the compound in cell culture medium over the time course of the experiment.
-
Perform metabolic stability assays using liver microsomes or hepatocytes.
-
-
Q2: I am observing inconsistent IC50 values in my biochemical kinase assays. What are the likely causes?
A2: Inconsistent biochemical data often points to issues with the assay conditions or the compound itself:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates, leading to non-specific inhibition and steep, variable dose-response curves.
-
Troubleshooting:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer.[1]
-
Visually inspect for compound precipitation in the assay wells.
-
Use dynamic light scattering (DLS) to assess for aggregation.
-
-
-
Assay Reagent Variability: Inconsistent concentrations of ATP, enzyme, or substrate can lead to shifts in IC50 values.
-
Troubleshooting:
-
Ensure all reagents are properly stored and that stock solutions are fresh.
-
Use an ATP concentration at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Run a reference inhibitor in parallel to monitor assay performance.
-
-
-
DMSO Effects: High concentrations of DMSO can affect enzyme activity.
-
Troubleshooting:
-
Keep the final DMSO concentration consistent across all wells and ideally below 1%.
-
-
Q3: How can I confirm that my inhibitor is engaging CDK9 within the cell?
A3: Confirming on-target activity is crucial to validate your findings.
-
Western Blotting for Downstream Targets: A primary function of CDK9 is to phosphorylate Serine 2 of the RNA Pol II C-terminal domain (CTD).[7]
-
Protocol: Treat cells with your inhibitor for a defined period, then perform a Western blot to detect changes in the levels of phosphorylated RNA Pol II (Ser2). A potent on-target inhibitor should cause a dose-dependent decrease in this phosphorylation. You can also probe for downstream proteins like Mcl-1, which should be downregulated.[8]
-
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies the binding of a compound to a target protein in real-time.[1]
Caption: Troubleshooting workflow for potency discrepancies.
Section 4: Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)[1]
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Perform serial dilutions of the tetrahydrothiazolopyridine inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 2.5 µL of a pre-mixed solution of CDK9/Cyclin T1 and a fluorescein-labeled substrate peptide.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to its Km value for CDK9).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (e.g., 520 nm / 490 nm).
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Western Blot for Phospho-RNA Pol II (Ser2)[8]
-
Cell Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, HCT116) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your inhibitor (and a DMSO vehicle control) for a duration determined by your experimental goals (e.g., 2-6 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Pol II (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for total RNA Pol II or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the relative decrease in RNA Pol II Ser2 phosphorylation at different inhibitor concentrations.
-
References
- Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry.
- Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology.
- A Technical Guide to CDK9 Inhibition: A Comparative Analysis. Benchchem.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
- Discovery of Potent Inhibitors of Cyclin-Dependent Kinases 7 and 9: Design, Synthesis, Structure-Activity Relationship Analysis and Biological Evaluation. ChemMedChem.
- Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma. PubMed Central.
- CDK9 inhibitors in cancer research. RSC Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Benchmarking Cdk9-IN-11: A Comparative Guide to Novel CDK9 Inhibitors. Benchchem.
- Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. PubMed.
- CDK9 inhibitors in cancer research. PubMed Central.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.
- Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CDK9 inhibitors in cancer research - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Addressing In Vivo Toxicity of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
As a Senior Application Scientist, I have developed this technical support center to guide you through the complexities of managing in vivo toxicity for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives. The goal is not merely to provide protocols, but to empower you with the scientific rationale behind each step, enabling you to design robust, self-validating experiments and make informed decisions to advance your research program.
This guide is structured to address the most common and critical issues encountered during the preclinical development of this important class of heterocyclic compounds.
Section 1: Foundational Knowledge & Core Toxicity Concerns
Question: What are the primary potential in vivo toxicity concerns when working with this compound derivatives?
Answer: While the specific toxicological profile is unique to each analog, research on related thiazole derivatives points toward two primary organs of concern: the liver and the kidneys.[1] An acute oral toxicity study on a similar thiazole derivative in hamsters identified significant liver and kidney damage at higher doses.[1]
-
Hepatotoxicity (Liver Injury): Observed effects in related compounds include hypertrophy (increase in cell size), hyperplasia (increase in cell number), coagulation necrosis (cell death), steatosis (fatty liver), and cholestasis (reduced bile flow).[1] These findings suggest that your in vivo studies should include rigorous monitoring of liver health.
-
Nephrotoxicity (Kidney Injury): The same study noted renal injuries, including congestion of capillaries and nephrosis (damage to the kidney tubules).[1] Therefore, careful assessment of kidney function and morphology is a critical component of any safety evaluation.
-
General Cytotoxicity: Many thiazolopyridine derivatives are explored for their anti-cancer properties, which means they are designed to be cytotoxic.[2][3][4][5] A key challenge is ensuring this cytotoxicity is selective for target cells. Some derivatives have shown non-selective cytotoxicity, affecting both tumor cells and normal cells like lymphocytes, which could translate to systemic toxicity in vivo.[3]
Heterocyclic scaffolds are central to modern drug design because they allow for the manipulation of properties like lipophilicity and polarity, which can improve pharmacological and toxicological profiles.[6] Understanding the structure-toxicity relationship of your specific derivative is paramount.
Section 2: Troubleshooting Guide for Common In Vivo Issues
This section provides actionable workflows for specific adverse findings you may encounter during your experiments.
Issue 1: Elevated Liver Enzymes (ALT/AST) or Adverse Liver Histopathology Observed
Question: Our in vivo study shows a dose-dependent increase in serum ALT and AST, and our initial histopathology report indicates liver damage. What is the recommended workflow to investigate this?
Answer: This finding requires a systematic investigation to determine the underlying cause and assess the risk to your program. The following workflow is designed to de-risk the observation and guide your decision-making process.
Experimental Workflow: Investigating Potential Hepatotoxicity
Caption: Workflow for investigating observed in vivo hepatotoxicity.
Causality Behind Experimental Choices:
-
Step 1 (NOAEL): This is a regulatory standard and is crucial for determining if a safe dose exists.[7] It quantifies the toxic potential of your compound.
-
Step 2 (In Vitro Assays): These experiments isolate the liver cells from systemic effects, helping you determine if the compound itself is directly toxic to them.
-
Step 3 (Metabolic Profiling): The liver is the primary site of drug metabolism. Often, it's not the parent drug but a reactive metabolite that causes toxicity. Identifying these metabolites is key to designing safer next-generation compounds.[8]
-
Decision Point: The goal of this entire workflow is to provide the data needed to make a clear " go/no-go " decision or to provide a clear rationale for a medicinal chemistry effort to mitigate the observed toxicity.[8]
Issue 2: Indications of Kidney Damage (e.g., Increased Serum Creatinine/BUN)
Question: We are seeing elevated serum creatinine and blood urea nitrogen (BUN) in our treated groups. How should we confirm and characterize potential nephrotoxicity?
Answer: Elevated BUN and creatinine are key biomarkers of reduced kidney function. A focused, tiered approach is necessary to confirm and understand this potential liability.
Detailed Protocol: Step-by-Step Nephrotoxicity Assessment
-
Tier 1: In-Life Clinical Monitoring & Urinalysis
-
Objective: To gather non-invasive, longitudinal data on kidney function.
-
Methodology:
-
Collect urine from animals in metabolic cages at baseline and at multiple time points post-dose.
-
Analyze urine for key markers:
-
Proteinuria: Presence of excess protein, indicating glomerular damage.
-
Glucosuria: Presence of glucose, indicating tubular damage.
-
Kidney Injury Molecule-1 (KIM-1) & Clusterin: Modern, more sensitive biomarkers of acute kidney injury.
-
-
-
-
Tier 2: Terminal Serum Biochemistry and Histopathology
-
Objective: To correlate functional markers with structural damage at the end of the study.
-
Methodology:
-
At termination, collect blood and analyze serum for BUN and creatinine.
-
Perfuse and collect the kidneys.
-
Process kidneys for histopathological examination by a board-certified veterinary pathologist. Pay close attention to the glomeruli and proximal/distal tubules, as these were sites of injury for a related thiazole derivative.[1]
-
-
-
Tier 3: In Vitro Mechanistic Confirmation
-
Objective: To determine if the compound has direct cytotoxic effects on kidney cells.
-
Methodology:
-
Use a human proximal tubule cell line (e.g., HK-2 cells).
-
Expose cells to a range of concentrations of your compound.
-
Assess cell viability using assays like MTT or CellTiter-Glo®.
-
-
Hypothetical Data Summary: In Vivo Toxicity Profile
| Compound Dose (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) | Liver Histopathology Score (0-5) | Kidney Histopathology Score (0-5) |
| Vehicle | 35 ± 5 | 60 ± 10 | 20 ± 3 | 0.5 ± 0.1 | 0 | 0 |
| 10 | 45 ± 8 | 75 ± 12 | 25 ± 4 | 0.6 ± 0.1 | 0.5 (Minimal) | 0.5 (Minimal) |
| 30 | 150 ± 25 | 280 ± 40 | 45 ± 7 | 1.2 ± 0.3 | 2.5 (Mild) | 2.0 (Mild) |
| 100 | 550 ± 90 | 1100 ± 150 | 90 ± 15 | 2.8 ± 0.6 | 4.5 (Severe) | 4.0 (Severe) |
Section 3: Proactive Mitigation Strategies & FAQs
Question: How can our medicinal chemistry team proactively design safer derivatives and mitigate the risk of metabolism-driven toxicity?
Answer: Proactive design is the most effective strategy. Integrating drug metabolism and pharmacokinetic (DMPK) principles early can save significant time and resources. Several strategies have proven effective for improving the metabolic stability of heterocycles.[8]
Logical Relationship: Mitigating Metabolism-Driven Toxicity
Caption: Medicinal chemistry strategies to reduce metabolism-driven toxicity.
Question: What are the absolute essential components of a preclinical safety assessment program before advancing a candidate to IND-enabling studies?
Answer: A standard preclinical safety program is designed to identify potential human toxicities before first-in-human trials.[7] Key components include:
-
Safety Pharmacology: These studies assess the effects on major physiological systems. This typically includes:
-
Cardiovascular: hERG channel assay and in vivo cardiovascular telemetry in a non-rodent species.
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents.
-
Respiratory: Assessment of respiratory rate and function.
-
-
Repeated-Dose Toxicology: Studies in two species (one rodent, one non-rodent) are required.[9] The duration of these studies should match or exceed the proposed duration of human clinical trials.[9]
-
Genotoxicity: A standard battery of tests to assess mutagenic and clastogenic potential, including:
-
Ames test (bacterial reverse mutation assay).
-
An in vitro mammalian cell assay (e.g., mouse lymphoma assay).
-
An in vivo assay (e.g., rodent bone marrow micronucleus test).[7]
-
-
Pharmacokinetics and Toxicokinetics (PK/TK): These studies measure drug exposure and relate it to the observed toxicities, which is essential for establishing a margin of safety.
By systematically applying these troubleshooting and proactive strategies, you can effectively navigate the challenges of in vivo toxicity and increase the probability of success for your drug development program.
References
-
Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds. [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
In vitro Activity and Safety Assessment of New Synthesized Thiazolo Pyrimidine Derivatives Augmented with Albendazole against Echinococcus Multilocularis Metacestodes in Balb/C Mice. ResearchGate. [Link]
-
Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. [Link]
-
Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities. PubMed. [Link]
-
Preclinical safety assessment: in vitro -- in vivo testing. PubMed. [Link]
-
Deep Learning-based Modeling for Preclinical Drug Safety Assessment. PubMed Central. [Link]
-
Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]
-
Preclinical safety assessment of topical drugs and associated pathology. Amazon S3. [Link]
-
Biomarkers in Pharmaceutical Preclinical Safety Testing: An Update. Gavin Publishers. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (NIH). [Link]
Sources
- 1. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijaem.net [ijaem.net]
- 7. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Refining Protocols for Evaluating Tetrahydrothiazolopyridine Biological Activity
Welcome to the technical support center for the biological evaluation of tetrahydrothiazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for assessing the anticancer and anti-inflammatory activities of this important class of heterocyclic compounds. Our focus is on ensuring the scientific integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the screening and characterization of tetrahydrothiazolopyridines.
Poor Compound Solubility
Question: My tetrahydrothiazolopyridine derivative is precipitating in the aqueous assay buffer. How can I resolve this?
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like tetrahydrothiazolopyridines and can lead to inaccurate and irreproducible results.[1][2] It is crucial to address this before proceeding with biological assays.
Immediate Troubleshooting Steps:
-
Visual Confirmation: Use a microscope to confirm that the observed particulate matter is indeed compound precipitation and not a different artifact.
-
Stock Solution Check: Ensure your compound is fully dissolved in the stock solvent, typically dimethyl sulfoxide (DMSO), before diluting it into the aqueous buffer. Low solubility in the stock solvent can be a primary issue.
-
Optimize Dilution Protocol: The method of dilution is critical. It is often preferable to add small volumes of the DMSO stock solution directly into the final assay medium with vigorous mixing, rather than performing intermediate dilutions in aqueous solutions, which can promote precipitation.
-
Review Compound Concentration: Determine if the final concentration required for your bioassay exceeds the known aqueous solubility limit of the compound. If the solubility is unknown, a preliminary solubility test is recommended.
Strategies to Enhance Solubility:
| Strategy | Description | Key Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of the compound in the aqueous medium. | The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3] |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that solubilize the hydrophobic compound. | Surfactants can interfere with biological membranes and assay components. A thorough control experiment is essential. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. | Ensure the chosen pH is compatible with the biological assay and does not affect cell health or enzyme activity. |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. | The choice of cyclodextrin and the molar ratio of compound to cyclodextrin need to be optimized. |
Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Question: I am observing high variability between replicates in my MTT assay when testing my tetrahydrothiazolopyridine compounds. What could be the cause?
Answer: High variability in MTT assays can stem from several factors. The MTT assay measures metabolic activity, which is an indicator of cell viability.[4][5]
Troubleshooting Checklist:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[6]
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization solution (e.g., DMSO). Gentle pipetting or using an orbital shaker can aid dissolution.[6]
-
Interference from Test Compound: Some colored compounds can interfere with absorbance readings. Run a control with the compound in cell-free medium to check for intrinsic absorbance.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[6]
Unexpected Results in Anti-inflammatory Assays
Question: My tetrahydrothiazolopyridine compound is not showing the expected anti-inflammatory effect in the Griess assay for nitric oxide (NO) production. Why might this be?
Answer: The Griess assay is an indirect measure of NO production by quantifying its stable metabolite, nitrite.[7][8] Several factors can influence the outcome.
Potential Issues and Solutions:
-
Compound Instability: The compound may be unstable in the cell culture medium over the incubation period. Assess compound stability using techniques like HPLC.
-
Cell Health: Ensure the cells (e.g., RAW 264.7 macrophages) are healthy and responsive to the inflammatory stimulus (e.g., lipopolysaccharide, LPS). High background NO production in unstimulated cells or a weak response to LPS can indicate a problem with the cell culture.
-
Interference with the Griess Reagent: The test compound may directly interact with the Griess reagents. Test this by adding the compound to a known concentration of nitrite standard and observing any change in the expected absorbance.
-
Timing of Measurement: The peak of NO production can vary depending on the cell type and stimulus. A time-course experiment may be necessary to identify the optimal time point for measuring nitrite accumulation.
Section 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key assays in evaluating the biological activity of tetrahydrothiazolopyridines.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for assessing the effect of tetrahydrothiazolopyridine derivatives on the viability of adherent cancer cell lines.[6][9][10]
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Tetrahydrothiazolopyridine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydrothiazolopyridine compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of tetrahydrothiazolopyridine derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.[7][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Tetrahydrothiazolopyridine compound (dissolved in DMSO)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite (for standard curve)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the tetrahydrothiazolopyridine compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound. Include control wells (untreated, LPS only, compound only).
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
-
Add 50 µL of Griess Reagent Solution A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.
-
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol outlines the general steps for measuring the levels of TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA kit.[12][13][14][15]
Materials:
-
Cell culture supernatants from the anti-inflammatory assay (Section 2.2)
-
Commercially available ELISA kit for TNF-α or IL-6 (follow the manufacturer's instructions)
-
Microplate reader
General Procedure (refer to kit manual for specifics):
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate and block non-specific binding sites.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples using the standard curve.
Section 3: Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for anti-inflammatory screening.
Section 4: Key Molecular Targets of Tetrahydrothiazolopyridines
Tetrahydrothiazolopyridine derivatives have been shown to exhibit their biological effects by modulating various signaling pathways. Key molecular targets include:
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9, a key regulator of transcriptional elongation, can lead to the downregulation of anti-apoptotic proteins and oncogenes, resulting in apoptosis in cancer cells.[16]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of the STAT3 signaling pathway is common in many cancers. Inhibiting STAT3 can suppress tumor growth and survival.[17]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical kinase in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, IRAK4 is a key target for anti-inflammatory therapies.[18]
Caption: Key signaling pathways targeted by tetrahydrothiazolopyridines.
References
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IRAK4 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central. Available at: [Link]
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Nitric Oxide Assay (NO). ScienCell Research Laboratories. Available at: [Link]
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Nitric Oxide Assay?. ResearchGate. Available at: [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
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Discovery of Tetrahydrothiazolopyridine-Incorporated Curcumol Derivatives as Novel and Highly Potent Anti-Cancer Agents. ResearchGate. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. PubMed Central. Available at: [Link]
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A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]
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CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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A primary screen of CDK9 using the SplitLuc CETSA assay. ResearchGate. Available at: [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]
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Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers. Available at: [Link]
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New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC - PubMed Central. Available at: [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. NIH. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Identification of Selective Inhibitors of the STAT3 Signaling Pathway. YouTube. Available at: [Link]
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ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. Available at: [Link]
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Overcoming the Challenge of Poor Drug Solubility. ISPE. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. Available at: [Link]
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Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. Available at: [Link]
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4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
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Technologies to Counter Poor Solubility Issues: A Review. RJPT. Available at: [Link]
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Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]
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Thiadiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]
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Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. PMC - PubMed Central. Available at: [Link]
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Validation & Comparative
comparing 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to other CDK inhibitors
A Senior Application Scientist's In-Depth Analysis of Cyclin-Dependent Kinase Inhibitors
Initially, this guide intended to focus on the specific molecule 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a Cyclin-Dependent Kinase (CDK) inhibitor. However, a thorough review of publicly available scientific literature and databases reveals a lack of specific data characterizing this particular compound's activity against CDKs. While various thiazole and pyridine-based structures have been explored as kinase inhibitors, including some with CDK inhibitory activity, specific experimental data for the requested molecule is not available at this time.[1][2][3][4][5][6][7][8][9][10][11]
Therefore, to provide a valuable and data-supported resource for the scientific community, this guide has been pivoted to address a broader, yet fundamentally crucial, topic: the comparative analysis of different classes of well-characterized CDK inhibitors. We will delve into the evolution from first-generation, broad-spectrum inhibitors to the highly successful, selective CDK4/6 inhibitors that have transformed oncology.
This guide will compare the pan-CDK inhibitor Flavopiridol (Alvocidib) with the three leading FDA-approved selective CDK4/6 inhibitors: Palbociclib (Ibrance®) , Ribociclib (Kisqali®) , and Abemaciclib (Verzenio®) . We will examine their mechanisms, selectivity, potency, and the experimental methodologies used to characterize them, providing a robust framework for researchers in the field.
The Central Role of CDKs in Cell Cycle Regulation
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[12] Their activity is dependent on binding to their regulatory partners, cyclins. The sequential activation of different CDK-cyclin complexes drives the cell through its distinct phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis).[13]
Dysregulation of this intricate process, often through the overexpression of cyclins or loss of endogenous CDK inhibitors, is a hallmark of cancer, leading to uncontrolled cell proliferation.[12] This makes CDKs a prime target for therapeutic intervention.
Figure 2: Mechanism of action of selective CDK4/6 inhibitors.
Head-to-Head Comparison: Potency and Selectivity
While all three approved CDK4/6 inhibitors share a core mechanism, they exhibit subtle but important differences in their biochemical potency and kinase selectivity profiles. These differences may underlie their distinct clinical safety and efficacy profiles. [14]
| Inhibitor | Target | IC50 (nM) | CDK4:CDK6 Potency Ratio | Key Off-Targets (at higher conc.) |
|---|---|---|---|---|
| Flavopiridol | CDK1 | 30 | Pan-Inhibitor | CDK2, CDK7, CDK9, etc. |
| CDK2 | 170 | |||
| CDK4 | 100 | |||
| CDK9 | ~20-100 | |||
| Palbociclib | CDK4/cyclin D1 | 9 - 11 | ~1:1.5 | Highly Selective |
| CDK6/cyclin D3 | 15 | |||
| Ribociclib | CDK4/cyclin D1 | 10 | ~1:4 | Highly Selective |
| CDK6/cyclin D3 | 39 | |||
| Abemaciclib | CDK4/cyclin D1 | 2 | ~1:5 | CDK9, GSK3β |
| | CDK6/cyclin D3 | 10 | | |
Table 1: Comparative biochemical potency of selected CDK inhibitors. IC50 values are compiled from multiple sources and represent approximate consensus values for comparison. [15][14][16] Key Insights from the Data:
-
Potency: Abemaciclib is the most potent inhibitor of CDK4/cyclin D1 in biochemical assays, followed by Palbociclib and Ribociclib. [14][16]* Selectivity vs. CDK4/6: Palbociclib exhibits roughly equal potency against CDK4 and CDK6. In contrast, both Ribociclib and Abemaciclib show a greater preference for CDK4 over CDK6. [14][17]This preference for CDK4 could be advantageous in cancers primarily driven by CDK4. [17][18]* Kinome-wide Selectivity: Pre-clinical kinase profiling has shown that Palbociclib and Ribociclib are highly selective for CDK4/6 with few other off-target kinases inhibited. [17][18]Abemaciclib, however, is a more promiscuous kinase inhibitor, showing activity against other targets like CDK9 at higher concentrations. [12][14][17]This broader activity might contribute to both its single-agent efficacy and its distinct side-effect profile, such as a higher incidence of diarrhea. [12][14]
Experimental Protocols for Characterizing CDK Inhibitors
The robust characterization of CDK inhibitors relies on a combination of biochemical and cell-based assays. These self-validating systems are crucial for determining potency, selectivity, and cellular mechanism of action.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified CDK-cyclin complex and is the gold standard for determining the IC50 value of an inhibitor.
Causality: The principle is to measure the transfer of a radiolabeled phosphate from ATP to a substrate protein by the kinase. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer containing purified, active CDK4/6-cyclin D complex and a specific substrate (e.g., a recombinant C-terminal fragment of the Rb protein).
-
Inhibitor Addition: Add the test inhibitor (e.g., Palbociclib) across a range of concentrations (typically a serial dilution). Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction & Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Figure 3: Workflow for a radiometric CDK inhibitor biochemical assay.
Protocol 2: Cell-Based Proliferation and Cell Cycle Arrest Assay
This assay determines the effect of the inhibitor on cancer cell lines, confirming that the biochemical activity translates into a desired cellular outcome (i.e., halting proliferation).
Causality: A successful CDK4/6 inhibitor should cause a G1 cell cycle arrest in Rb-proficient cancer cell lines, leading to a decrease in the rate of proliferation. It is crucial to use assays that measure cell number or DNA content rather than metabolic activity, as CDK4/6-arrested cells can increase in size and metabolic output, which can mask an effective anti-proliferative response in assays like MTT or those measuring ATP levels. [19][20][21] Step-by-Step Methodology:
-
Cell Plating: Seed an appropriate cancer cell line (e.g., MCF-7, an HR+/HER2- breast cancer line) into 96-well plates at a low density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Cell Proliferation Measurement (DNA-based):
-
Fix the cells (e.g., with paraformaldehyde).
-
Stain the cellular DNA with a fluorescent dye (e.g., Hoechst 33342).
-
Image the plates using a high-content imager and count the number of nuclei per well.
-
Calculate the percent inhibition of proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells in larger format plates (e.g., 6-well plates) with the inhibitor at a fixed concentration (e.g., 10x GI50) for 24-48 hours.
-
Harvest the cells (including floating cells) and fix them in cold ethanol.
-
Treat with RNase and stain the DNA with a fluorescent intercalating agent (e.g., Propidium Iodide).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to confirm a G1 arrest.
-
Clinical Efficacy and Safety: A Comparative Overview
All three selective CDK4/6 inhibitors have demonstrated significant improvements in progression-free survival (PFS) when combined with endocrine therapy for HR+/HER2- advanced breast cancer. [22][23]However, their distinct selectivity and pharmacokinetic profiles translate into different safety considerations and dosing schedules.
-
Palbociclib & Ribociclib: These are generally administered on a 3-weeks-on, 1-week-off schedule. Their primary dose-limiting toxicity is neutropenia (a decrease in a type of white blood cell), which is typically manageable and reversible during the off-week. [14]* Abemaciclib: Due to its distinct structure and lower myelosuppression, abemaciclib can be dosed continuously. [12]Its most common side effect is diarrhea, which is thought to be related to its off-target effects, possibly including inhibition of GSK3. [14]Abemaciclib is also the only one of the three approved for use as a monotherapy in certain settings. [12]
Conclusion
The journey from broad-spectrum kinase inhibitors like Flavopiridol to the highly selective and successful CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—exemplifies the power of precision medicine. While sharing a common mechanism of inducing G1 cell cycle arrest, these third-generation inhibitors display nuanced differences in their potency, selectivity, and clinical profiles. Abemaciclib stands out for its higher potency against CDK4 and its broader kinase inhibition profile, which may contribute to its single-agent activity and unique side-effect profile. Palbociclib and Ribociclib are more exquisitely selective for the CDK4/6 axis, with neutropenia being their primary shared toxicity.
For researchers, understanding these differences is paramount. The choice of inhibitor for a pre-clinical study should be guided by the specific biological question, considering the target cell lineage's dependency on CDK4 versus CDK6 and the potential confounding effects of off-target inhibition. The methodologies outlined in this guide provide a foundational framework for the rigorous evaluation of novel CDK inhibitors, ensuring that experimental data is both accurate and translatable. The continued exploration of these pathways will undoubtedly uncover new therapeutic strategies and further refine our ability to combat cancer.
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Tiedt, R., Delach, S., Kovats, S., Horn, T., Acker, M., Schacher Engstler, B., Su, F., & Caponigro, G. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. AACR Annual Meeting 2017. [Link]
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Fassl, A., Geng, Y., & Sicinski, P. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Frontiers in Oncology. [Link]
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Spring, L. M., Zangardi, M. L., & Bardia, A. (2025). Efficacy and Safety of CDK4/6 Inhibitors: A Focus on HR+/HER2− Early Breast Cancer. Cancers. [Link]
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Al-Qasem, A., Al-Sawalha, N., Al-Shdefat, R., & Abu-Gharbieh, E. (2022). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]
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Krystof, V., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
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Cannon, J. R., et al. (2023). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Molecular Cancer Therapeutics. [Link]
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Betz, U. A., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Scientific Reports. [Link]
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Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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ResearchGate. (2025). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]
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Comparative Validation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine's Effect on Cell Cycle Arrest
A Senior Application Scientist's Guide to Mechanistic Analysis and Performance Benchmarking
Introduction: The Critical Role of Cell Cycle Analysis in Drug Discovery
The eukaryotic cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[1][2] Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[1][3][4] Consequently, the validation and characterization of novel small molecules that modulate the cell cycle are of paramount importance in oncology drug development.
This guide provides a comprehensive framework for validating the effects of a novel thiazolopyridine derivative, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (herein referred to as Compound X), on cell cycle progression. While specific data on Compound X is limited, thiazolopyridine derivatives have demonstrated a range of biological activities, including anti-cancer properties and the ability to induce cell cycle arrest.[5][6][7][8][9] This guide, therefore, presents a robust, universally applicable methodology for characterizing any novel compound with suspected cell cycle activity. We will compare its hypothetical effects against two well-characterized inhibitors: Roscovitine , a purine analog that primarily inhibits CDK1, CDK2, and CDK5[10][11][12], and Nocodazole , an agent that disrupts microtubule polymerization, leading to a G2/M phase arrest.[13][14][15]
Pillar 1: Mechanistic Hypothesis and Experimental Design
Our central hypothesis is that Compound X induces cell cycle arrest by modulating the activity of key cell cycle regulators. Thiazole derivatives have been shown to induce G1 or G2/M arrest in various cancer cell lines.[5][8][9] The experimental design is structured to first identify the specific phase of cell cycle arrest and then to elucidate the underlying molecular mechanism.
Logical Framework for Validation
The validation process follows a logical progression from broad phenotypic effects to specific molecular targets. This ensures that each experimental step builds upon the last, creating a self-validating system.
Caption: Experimental workflow for validating Compound X's effect on cell cycle arrest.
Pillar 2: Comparative Analysis - Benchmarking Against Gold Standards
To contextualize the activity of Compound X, a head-to-head comparison with known cell cycle inhibitors is essential.
-
Roscovitine (Seliciclib) : A CDK inhibitor that can arrest cells in G0, G1, S, or G2/M, depending on the cell line and experimental conditions.[10] It primarily targets CDK1, CDK2, CDK5, and CDK7 by competing with ATP for the binding site.[10][12]
-
Nocodazole : An antineoplastic agent that interferes with microtubule polymerization.[13][15] This disruption activates the spindle assembly checkpoint, causing a reversible arrest in the G2/M phase of the cell cycle.[14][16]
Hypothetical Comparative Data
The following table presents plausible data from a flow cytometry experiment on a human colon cancer cell line (e.g., HCT116) treated for 24 hours.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | - | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| Compound X | 10 | 15.7 ± 1.9 | 10.3 ± 1.1 | 74.0 ± 2.5 |
| Roscovitine | 15 | 20.5 ± 2.3 | 12.1 ± 1.4 | 67.4 ± 3.1 |
| Nocodazole | 0.1 | 10.1 ± 1.5 | 5.4 ± 0.9 | 84.5 ± 2.2 |
Data are represented as mean ± standard deviation from three independent experiments.
This hypothetical data suggests that Compound X, similar to Roscovitine and Nocodazole, induces a potent G2/M arrest. The next logical step is to investigate the molecular machinery governing the G2/M transition.
Pillar 3: The G2/M Checkpoint and Key Molecular Targets
The transition from G2 to mitosis is primarily driven by the activation of the CDK1/Cyclin B1 complex.[17] We hypothesize that Compound X may exert its effect by modulating this complex.
Caption: Simplified G2/M checkpoint pathway and points of intervention for test compounds.
To test this, we would perform Western blot analysis to quantify the protein levels of CDK1 and Cyclin B1. A decrease in the expression of these proteins following treatment with Compound X would support our mechanistic hypothesis.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a cornerstone for assessing the distribution of cells throughout the cell cycle.[18] PI is a fluorescent intercalating agent that binds to DNA, allowing for quantification of DNA content.
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10^5 cells/well. Allow cells to adhere for 24 hours. Treat cells with Compound X (at various concentrations), Roscovitine (15 µM), Nocodazole (0.1 µM), or vehicle (0.1% DMSO) for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, transfer to 15 mL conical tubes, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20] Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.[19]
-
Staining: Pellet the fixed cells by centrifugation and wash twice with PBS.[21] Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18][21]
-
Analysis: Incubate in the dark at room temperature for 30 minutes.[19] Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution based on DNA content (fluorescence intensity).
Protocol 2: Western Blot Analysis of CDK1 and Cyclin B1
This technique allows for the detection and quantification of specific proteins in a complex mixture.[22][23]
-
Cell Lysis: Following treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.[24] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin B1 (1:1000) and CDK1 (1:1000) overnight at 4°C.[24][25] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the protein of interest's signal to the loading control's signal.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the effect of a novel compound, this compound, on cell cycle arrest. By combining phenotypic analysis via flow cytometry with molecular analysis through Western blotting and benchmarking against known inhibitors like Roscovitine and Nocodazole, researchers can build a compelling, evidence-based narrative of the compound's mechanism of action.
Should the hypothetical data presented here hold true, it would strongly suggest that Compound X is a potent inducer of G2/M arrest. Future studies should aim to determine if Compound X directly inhibits CDK1/Cyclin B1 kinase activity through in vitro kinase assays and explore a wider range of cell cycle and apoptosis-related proteins to build a more comprehensive mechanistic profile.
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Li, Z., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. [Link]
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Ljungman, M., et al. (2001). The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382. Molecular Pharmacology. [Link]
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ResearchGate. (2004). Treatment of cancer cells with nocodazole causes microtubule disruption. [Link]
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Strittmatter, T., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene. [Link]
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Scholl, I., et al. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC - NIH. [Link]
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El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Batran, R. Z., et al. (2019). Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. Bioorganic Chemistry. [Link]
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Hunchak, O., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]
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Latypova, L. R., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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ResearchGate. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. [Link]
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A Tale of Two Kinase Inhibitors: The Established Trajectory of ZK304709 Versus the Unexplored Potential of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative perspective on two compounds with potential applications in oncology. We will delve into the extensive preclinical and clinical data available for ZK304709, a multi-targeted kinase inhibitor, and contrast this with the current understanding of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a compound representative of a promising but less explored chemical scaffold.
This analysis aims to offer valuable insights by examining the established efficacy and ultimate clinical limitations of a well-characterized compound, thereby providing a framework for the prospective evaluation of novel agents such as this compound. The disparity in the volume of available data necessitates a bifurcated approach: a detailed case study of ZK304709 and a prospective look at the therapeutic potential of the tetrahydrothiazolo[5,4-c]pyridine class.
ZK304709: A Multi-Pronged Attack on Cancer's Core Machinery
ZK304709 emerged as a promising anti-cancer agent due to its novel mechanism of action, simultaneously targeting key drivers of tumor growth and survival: cell cycle progression and angiogenesis.[1] This dual-action approach was designed to deliver a more potent anti-tumor effect compared to agents with a single mode of action.
Mechanism of Action: A Dual Blockade
ZK304709 is an orally available, small molecule inhibitor that exerts its effects by targeting multiple protein kinases.[2] Specifically, it inhibits a range of cyclin-dependent kinases (CDKs) including CDK1, 2, 4, 7, and 9.[2] These kinases are fundamental regulators of the cell cycle, and their inhibition by ZK304709 leads to cell cycle arrest, primarily at the G2 phase.[2]
Concurrently, ZK304709 targets the receptor tyrosine kinases for vascular endothelial growth factor (VEGF-RTKs 1-3) and platelet-derived growth factor (PDGF-RTKβ).[2] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting these pathways, ZK304709 can stifle tumor growth by cutting off its blood supply.
Preclinical Efficacy: Promise in In Vitro and In Vivo Models
The dual-targeting strategy of ZK304709 translated into significant anti-tumor activity in a variety of preclinical models.
In Vitro Studies: In cell-based assays, ZK304709 demonstrated potent, dose-dependent suppression of proliferation and colony formation in human neuroendocrine tumor (NET) cells (BON and QGP-1).[2] This anti-proliferative effect was accompanied by the induction of G2 cell cycle arrest and apoptosis.[2] Mechanistically, the apoptotic response was linked to the reduced expression of key survival proteins such as MCL1 and survivin.[2]
In Vivo Studies: The efficacy of ZK304709 was further substantiated in animal models. In an orthotopic mouse model of pancreatic neuroendocrine tumors, oral administration of ZK304709 resulted in an impressive 80% reduction in primary tumor growth.[2] This was attributed to the induction of apoptosis within the tumor and a significant reduction in microvessel density, confirming its anti-angiogenic effects in a living system.[2] Notably, ZK304709 was well-tolerated in nude mice at therapeutic doses with daily oral administration for over 70 days.[1]
| Parameter | Experimental Model | Key Findings | Reference |
| Cell Proliferation | Human NET cells (BON, QGP-1) | Dose-dependent suppression of proliferation and colony formation. | [2] |
| Cell Cycle | Human NET cells (BON, QGP-1) | Induction of G2 phase arrest. | [2] |
| Apoptosis | Human NET cells & Orthotopic mouse model | Induction of apoptosis, associated with reduced MCL1 and survivin expression. | [2] |
| Tumor Growth | Orthotopic mouse model of pancreatic NET | 80% reduction in primary tumor growth. | [2] |
| Angiogenesis | Orthotopic mouse model of pancreatic NET | Reduced tumor microvessel density. | [2] |
Clinical Development and Setbacks
Despite its promising preclinical profile, ZK304709 encountered significant hurdles in early-phase clinical trials. Phase I dose-escalation studies in patients with advanced solid tumors revealed problematic pharmacokinetic properties.[3][4]
Systemic exposure to ZK304709 increased with doses up to 90 mg daily but then plateaued, with high inter-individual variability observed at all dose levels.[3] This lack of a dose-proportional increase in exposure above 90 mg made it impossible to determine a maximum tolerated dose (MTD).[3][4] Consequently, the trial was stopped early as it was deemed unlikely that therapeutically meaningful drug concentrations could be achieved.[4] The most common drug-related adverse events were vomiting, diarrhea, and fatigue.[3] While thirteen patients exhibited stable disease as their best response, the pharmacokinetic limitations ultimately halted its development.[3]
The Tetrahydrothiazolo[5,4-c]pyridine Scaffold: A Realm of Therapeutic Possibilities
In contrast to the extensive data on ZK304709, "this compound" remains a largely uncharacterized entity in the scientific literature. However, its core structure, the tetrahydrothiazolo[5,4-c]pyridine scaffold, is present in a variety of compounds that have demonstrated diverse biological activities, suggesting its potential as a privileged scaffold in drug discovery.
Derivatives of the broader thiazole and pyridine families have been investigated for a range of therapeutic applications, including anticancer properties.[5][6][7] For instance, certain pyridine-thiazole hybrids have shown potent cytotoxic effects against various cancer cell lines.[5] Some of these compounds are believed to exert their anticancer effects through mechanisms that overlap with those of ZK304709, such as the inhibition of kinases like CDK and VEGFR-2.[7][8][9] Additionally, some thiazole derivatives have been explored as angiogenesis inhibitors.[10]
The specific compound, this compound, by virtue of its chemical structure, holds the potential to interact with biological targets relevant to oncology. The phenyl group could engage in hydrophobic and aromatic interactions within a protein's binding pocket, a common feature in kinase inhibitors.
Future Directions and Experimental Blueprint
To ascertain the therapeutic potential of this compound and enable a meaningful comparison with compounds like ZK304709, a systematic evaluation is necessary. The following experimental workflow outlines a foundational strategy for its characterization.
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A Comparative Analysis of 2-Phenyl vs. 2-Amino Substituted Tetrahydrothiazolopyridines: A Guide for Drug Discovery Professionals
Introduction
The tetrahydrothiazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing targeted therapeutics. The substitution at the 2-position of the thiazole ring is a critical determinant of the molecule's physicochemical properties and biological activity. This guide presents a comparative study of two common substituents at this position: the 2-phenyl group and the 2-amino group.
By contrasting the bulky, lipophilic phenyl moiety with the smaller, polar, and hydrogen-bonding capable amino group, we can elucidate fundamental structure-activity relationships (SAR). This analysis aims to provide researchers, scientists, and drug development professionals with field-proven insights and experimental data to guide the rational design of next-generation therapeutics based on the tetrahydrothiazolopyridine core. We will explore the causal links between chemical structure and biological function, covering synthesis strategies, physicochemical properties, and diverse pharmacological activities, from anticancer to antimicrobial effects.
Synthesis Strategies: Accessing the Core Scaffolds
The choice of synthesis route is fundamentally dictated by the desired substituent at the 2-position. The classic Hantzsch thiazole synthesis and its variations are central to accessing these scaffolds, with the key difference lying in the choice of the thioamide-equivalent precursor.
-
2-Amino-tetrahydrothiazolopyridines: The most direct route involves the condensation of an α-haloketone intermediate with thiourea.[1][2] This reaction provides the 2-aminothiazole moiety in a single, efficient step. The α-haloketone is typically derived from a suitably substituted tetrahydropyridine precursor.
-
2-Phenyl-tetrahydrothiazolopyridines: To install the 2-phenyl group, thiobenzamide is used in the Hantzsch synthesis in place of thiourea.[3] Alternatively, Suzuki or Stille coupling reactions can be employed on a 2-halo-thiazole intermediate to introduce the phenyl ring, offering greater flexibility for synthesizing diverse analogs.[4][5]
The causality behind this choice is clear: thiourea possesses the requisite H₂N-C=S functionality to form the 2-amino group upon cyclization, whereas thiobenzamide provides the Ph-C=S unit for the 2-phenyl group.
Caption: General synthetic workflows for 2-amino and 2-phenyl tetrahydrothiazolopyridines.
Comparative Physicochemical Properties
The substitution at the 2-position profoundly impacts the molecule's drug-like properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The primary distinction lies in polarity and lipophilicity.
-
2-Amino Derivatives: The amino group is a hydrogen bond donor and acceptor, which generally increases the molecule's polarity and potential for aqueous solubility.[6] However, it can also be a site for metabolic degradation. The basicity of the amino group means the compound will likely be protonated at physiological pH, further enhancing solubility but potentially limiting membrane permeability.
-
2-Phenyl Derivatives: The phenyl group is non-polar, bulky, and lipophilic. Its introduction significantly increases the compound's lipophilicity (logP value), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. However, this increased lipophilicity can also lead to lower aqueous solubility, increased plasma protein binding, and greater susceptibility to oxidative metabolism by cytochrome P450 enzymes.
A study comparing 2-aminothiazole with its 2-aminooxazole isostere (replacing sulfur with oxygen) demonstrated that the thiazole ring is inherently more lipophilic.[6] Extrapolating from this, replacing the amino group with a phenyl group would predictably cause a substantial increase in lipophilicity.
Table 1: Predicted and Observed Physicochemical Property Comparison
| Property | 2-Amino Substituted | 2-Phenyl Substituted | Rationale for Difference |
| Lipophilicity (logP) | Lower | Higher | Phenyl group is significantly more lipophilic than the amino group. |
| Aqueous Solubility | Generally Higher | Generally Lower | Amino group can form hydrogen bonds with water and can be protonated. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor (π-system) | The primary amino group is a classic H-bond donor. |
| Molecular Weight | Lower | Higher | Phenyl group (C₆H₅) has a higher mass than the amino group (NH₂). |
| Metabolic Stability | Potential N-dealkylation, acetylation | Potential aromatic hydroxylation | Different primary sites for Phase I metabolic enzymes. |
Comparative Biological Activities & SAR
While direct head-to-head comparisons in the literature are scarce, analysis of different studies targeting similar pathways reveals clear trends in biological activity.
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents, often acting through distinct mechanisms.
-
2-Amino Derivatives: This class is renowned for its role in kinase inhibitors. The 2-aminothiazole moiety is a key pharmacophore in the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor.[7] The amino group often forms a critical hydrogen bond interaction within the hinge region of the kinase ATP-binding pocket. Structure-activity relationship (SAR) studies indicate that modifications to the amino group or the thiazole ring can drastically alter potency and selectivity.[2][7] For example, introducing bulky substituents on the amino group can either enhance or diminish activity depending on the specific kinase target.[8]
-
2-Phenyl Derivatives: These compounds have shown potent activity as inhibitors of other cancer-related pathways. For instance, a series of tetrahydrothiazolopyridine derivatives were developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[9] In these molecules, the phenyl group often engages in crucial hydrophobic or π-stacking interactions within the receptor's binding site.
The Hedgehog signaling pathway is critical during embryonic development but is largely inactive in adults. Its reactivation in adults is linked to the proliferation of numerous human cancers. Inhibition of the Smoothened receptor blocks this signaling cascade, representing a promising anticancer strategy.[9]
Caption: The Hedgehog signaling pathway and the point of inhibition by Smo antagonists.
Table 2: Representative Anticancer Activity Data
| Compound Class | Substituent | Target/Cell Line | Potency (IC₅₀/GI₅₀) | Reference |
| Tetrahydrothiazolopyridine | Phenyl-piperidine | Smo Antagonist (Hh pathway) | 3 nM | [9] |
| 2-Aminothiazole Derivative | N-Acyl | K562 Leukemia Cells | 16.3 µM | [7] |
| Phenylthiazole Carboxamide | 3-Nitrophenyl | Hep-G2 | 11.6 µM | [3] |
| 2-Aminothiazole Derivative | 4-phenyl | HeLa, A549, HepG2 | 0.13 - 1.3 µM | [7] |
Antimicrobial Activity
The thiazole core is a common feature in antimicrobial agents. The 2-substituent plays a key role in determining the spectrum and potency of activity.
-
2-Amino Derivatives: 2-aminothiazoles are versatile precursors for a wide range of antimicrobial compounds, including antibacterial and antifungal agents.[10][11] The amino group provides a convenient handle for further chemical modification to optimize activity and pharmacokinetic properties.[12] Often, derivatization of the amino group into amides, ureas, or Schiff bases leads to enhanced potency.[11][12]
-
2-Phenyl Derivatives: 2-phenylthiazole derivatives have demonstrated significant fungicidal activity, with some compounds showing efficacy against pathogenic fungi by targeting enzymes like lanosterol 14α-demethylase (CYP51).[4][13] The phenyl ring can be substituted with various groups (e.g., halogens, alkyls) to fine-tune the electronic and steric properties, thereby optimizing the interaction with the fungal enzyme's active site.[13]
Table 3: Representative Antimicrobial Activity Data
| Compound Class | Substituent | Organism | Potency (MIC / EC₅₀) | Reference |
| Phenylthiazole Derivative | 2,4-dichlorophenyl | Sclerotinia sclerotiorum | 4.90 mg/L | [13] |
| Phenylthiazole Derivative | 2,4-dichlorophenyl | Botrytis cinerea | 7.57 mg/L | [13] |
| Thiazolo[4,5-b]pyridine | p-fluorophenyl | Pseudomonas aeruginosa | 0.21 µM | [14] |
| 2-Aminothiazole Derivative | Varied | S. aureus, E. coli | Moderate to Good Activity | [11] |
Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be detailed and include self-validating elements such as positive and negative controls.
Protocol 1: Synthesis of a 2-Amino-4-phenylthiazole (Representative)
This protocol is adapted from the Hantzsch synthesis method.[2][15]
Objective: To synthesize 2-amino-4-phenylthiazole as a model compound.
Materials:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Ethanol or Methanol
-
Diethyl ether
-
Aqueous ammonium hydroxide or sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
Add ethanol to dissolve the reactants and reflux the mixture for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove unreacted iodine and acetophenone. A precipitate may form.
-
Pour the mixture into a beaker containing a dilute aqueous solution of ammonium hydroxide or sodium bicarbonate to neutralize the hydroiodic acid formed during the reaction. Stir until effervescence ceases.
-
The solid product will precipitate. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield pure 2-amino-4-phenylthiazole.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be compared with the literature value.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (dissolved in DMSO, stock solution)
-
Doxorubicin (positive control)
-
Vehicle control (DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final concentration of DMSO should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Validation & Analysis:
-
The vehicle control should show high absorbance (high viability).
-
The positive control (Doxorubicin) should show a dose-dependent decrease in absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Discussion & Future Perspectives
The choice between a 2-phenyl and a 2-amino substituent on a tetrahydrothiazolopyridine core is a critical decision in drug design, driven entirely by the therapeutic target and desired ADME profile.
-
Choose 2-Amino when:
-
Choose 2-Phenyl when:
-
Targeting proteins with deep, hydrophobic binding pockets, such as the Smoothened receptor.[9]
-
Increased membrane permeability is required, for instance, to target the central nervous system (CNS).
-
π-stacking interactions are known to be important for binding to the target.
-
Future Directions: The most insightful studies will involve the synthesis of matched molecular pairs, where 2-amino and 2-phenyl analogs are synthesized within the same series and tested in the same panel of assays. This direct comparison would eliminate confounding variables and provide unambiguous SAR data. Furthermore, exploring bioisosteric replacements for the phenyl group (e.g., pyridyl, thiophenyl) or the amino group (e.g., hydroxyl, methylamino) could lead to compounds with improved potency and optimized physicochemical properties.
References
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Design, Synthesis, and Structure--Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. (2015). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
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Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ARKIVOC. [Link]
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Structure and Biological Properties of 2-Phenylhydrazone Derivatives of Thiazolopyrimidines. (2022). Molecules. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Semantic Scholar. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]
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Microwave Assisted Solvent Free Synthesis of 2,7-(Substituted Phenyl)- 3-Phenyl-5,7,7A-Trihydro-2H-Thiazolo [4,5-D][9][10] Thiazin-5-Amine Derivatives. (2016). International Journal of ChemTech Research. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]
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Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2024). Pesticide Biochemistry and Physiology. [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]
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Structure Activity Relationship. (2022). ResearchGate. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of the Iranian Chemical Society. [Link]
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). Scientific Reports. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Iranian Journal of Basic Medical Sciences. [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2020). RSC Advances. [Link]
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Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2014). Journal of Saudi Chemical Society. [Link]
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SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE. (2020). ResearchGate. [Link]
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2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. (2004). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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A Senior Scientist's Guide to Validating the In Vivo Efficacy of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in a Preclinical Model of Neurodegeneration
Authored for Drug Discovery & Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, hereafter referred to as "Compound PTP," a novel therapeutic candidate. Our objective is to move beyond a simple recitation of protocols and instead deliver an integrated strategy, explaining the causal logic behind each experimental choice. This document serves as a roadmap for researchers aiming to rigorously assess the therapeutic potential of novel small molecules in the complex biological context of a living organism.
Part 1: Foundational Strategy and Pre-Efficacy Profiling
Before committing to a full-scale efficacy study, a thorough understanding of the compound's behavior in vivo is paramount. This initial phase is designed to establish a baseline for dosing, assess bioavailability, and confirm that the compound can reach its intended target in the central nervous system (CNS).
Hypothesized Mechanism of Action: A Rationale for Model Selection
The tetrahydrothiazolopyridine scaffold is present in a variety of biologically active agents. Related molecules have shown activity as kinase inhibitors. For instance, certain pyridine-thiazole hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK3β)[1]. GSK3β is a well-validated therapeutic target in neurodegenerative diseases, particularly Alzheimer's Disease (AD), where its hyperactivity is linked to both amyloid-beta (Aβ) production and tau hyperphosphorylation.
Therefore, we hypothesize that Compound PTP acts as a GSK3β inhibitor . This hypothesis forms the bedrock of our experimental design, guiding our choice of disease model, behavioral assays, and biochemical endpoints.
The Imperative First Step: Pharmacokinetic (PK) Profiling
An efficacy study is meaningless if the compound does not reach the brain at a sufficient concentration and for an adequate duration. A preliminary pharmacokinetic (PK) study in rodents is a non-negotiable first step.[2][3] This establishes critical parameters like bioavailability, plasma half-life (t½), and, most importantly, brain-to-plasma ratio.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3 per group/timepoint).
-
Formulation: Compound PTP is formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Dosing:
-
IV Group: Administer a single 2 mg/kg bolus dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Sample Collection: Collect blood samples (via retro-orbital sinus or tail snip) at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[3] At each terminal timepoint, collect the brain following perfusion with saline.
-
Bioanalysis: Homogenize plasma and brain tissue samples. Quantify the concentration of Compound PTP using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[4][5]
Table 1: Hypothetical Pharmacokinetic Data for Compound PTP vs. Benchmark
| Parameter | Compound PTP | Benchmark Inhibitor | Justification |
|---|---|---|---|
| Route of Admin. | Oral (PO) | Oral (PO) | Oral route is preferred for chronic CNS diseases. |
| Dose (mg/kg) | 10 | 10 | Standardized dose for direct comparison. |
| Cmax (ng/mL) | 850 | 620 | Peak plasma concentration. |
| Tmax (hr) | 1.0 | 2.0 | Time to reach Cmax. |
| AUC (0-24h) | 4200 hrng/mL | 3100 hrng/mL | Total drug exposure over 24 hours. |
| Half-life (t½) (hr) | 6.5 | 4.0 | A longer half-life supports once or twice-daily dosing. |
| Bioavailability (%) | 45 | 30 | Good oral absorption is critical for clinical viability. |
| Brain/Plasma Ratio | 1.2 | 0.8 | A ratio >1 indicates excellent CNS penetration. |
Causality: The favorable PK profile of Compound PTP, particularly its superior bioavailability and brain penetration, provides a strong rationale to proceed with efficacy studies and informs the selection of a 10 mg/kg oral dose for the chronic study.
Part 2: In Vivo Efficacy Evaluation in an Alzheimer's Disease Model
Based on our hypothesis, we select an animal model that recapitulates key aspects of GSK3β-driven pathology. Rodent models are essential tools for investigating disease progression and evaluating potential treatments.[6][7]
Model Selection: The 5XFAD Transgenic Mouse
The 5XFAD mouse model is an aggressive amyloid model of Alzheimer's Disease. These mice co-express five human familial AD mutations, leading to rapid Aβ42 accumulation, plaque formation, and cognitive deficits as early as 4-5 months of age.[6] This model is highly relevant as Aβ accumulation is a known upstream activator of GSK3β.
Experimental Design and Workflow
A longitudinal study design is employed to assess the ability of Compound PTP to prevent or reverse cognitive decline.
Study Groups (n=15 per group):
-
Wild-Type (WT) + Vehicle: Non-diseased control group.
-
5XFAD + Vehicle: Diseased control group, establishes the deficit.
-
5XFAD + Compound PTP (10 mg/kg): Test group.
-
5XFAD + Benchmark Inhibitor (10 mg/kg): Positive control group.
Part 3: Behavioral Assessments of Efficacy
Behavioral tests are the ultimate functional readout of a potential therapeutic. We select assays that specifically probe cognitive domains affected in AD and are sensitive to hippocampal and cortical function.
Morris Water Maze (MWM): The Gold Standard for Spatial Memory
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[8][9] Its validity rests on the animal's motivation to escape the water, forcing it to learn the location of a hidden platform using distal visual cues.
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (22±1°C) containing a hidden escape platform submerged 1 cm below the surface.[10][11]
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for each mouse.
-
Place the mouse into the pool facing the wall from one of four quasi-random start positions (N, S, E, W).[9]
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.[12] If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself.[10][12]
-
Record the time to reach the platform (escape latency) using video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Measure the time spent in the target quadrant where the platform was previously located. This is a direct measure of memory retention.[8]
-
Table 2: Comparative Performance in the Morris Water Maze (Week 8)
| Group | Avg. Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) | Interpretation |
|---|---|---|---|
| WT + Vehicle | 15.2 ± 2.1 | 45.5 ± 5.3 | Healthy baseline performance. |
| 5XFAD + Vehicle | 48.9 ± 5.6 | 21.3 ± 3.9 | Significant cognitive impairment. |
| 5XFAD + Compound PTP | 22.5 ± 3.4 | 38.7 ± 4.8 | Strong rescue of the memory deficit. |
| 5XFAD + Benchmark | 28.1 ± 4.0 | 33.1 ± 4.2 | Positive control shows expected efficacy. |
Rotarod Test: A Critical Control for Motor Function
It is crucial to ensure that observed improvements in the MWM are due to enhanced cognition, not confounding motor effects. The Rotarod test assesses motor coordination and balance.[13][14][15][16]
Experimental Protocol: Accelerating Rotarod
-
Apparatus: A rotating rod that gradually increases in speed.
-
Procedure:
-
Place mice on the rod at a low starting speed (e.g., 4 RPM).
-
Accelerate the rod speed from 4 to 40 RPM over 5 minutes.
-
Record the latency to fall for each mouse.
-
Conduct 3 trials per mouse with a 15-minute inter-trial interval.
-
Table 3: Rotarod Performance Data (Week 8)
| Group | Average Latency to Fall (s) |
|---|---|
| WT + Vehicle | 245 ± 25 |
| 5XFAD + Vehicle | 238 ± 30 |
| 5XFAD + Compound PTP | 241 ± 28 |
| 5XFAD + Benchmark | 235 ± 26 |
Part 4: Linking Behavior to Biology: Target Engagement and Biomarker Analysis
The final step is to correlate the behavioral outcomes with biochemical changes in the brain. This provides mechanistic validation and confirms that the compound is hitting its intended target.
Protocol: Post-Mortem Brain Tissue Analysis
-
Tissue Harvest: Following the final behavioral test, euthanize mice and rapidly dissect the hippocampus and cortex.
-
Homogenization: Prepare protein lysates from the brain tissue.
-
Western Blot: Use specific antibodies to quantify the levels of key proteins in the GSK3β pathway:
-
p-GSK3β (Ser9) / total-GSK3β: An increase in this ratio indicates target engagement (inhibition).
-
p-Tau (AT8) / total-Tau: A decrease indicates reduction in pathological tau phosphorylation.
-
-
ELISA: Use enzyme-linked immunosorbent assays to quantify levels of soluble and insoluble Aβ42.
Table 4: Key Biochemical Markers in Cortical Lysates (Week 8)
| Group | p-GSK3β / Total GSK3β Ratio | p-Tau / Total Tau Ratio | Aβ42 Levels (pg/mg protein) |
|---|---|---|---|
| WT + Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 | 150 ± 25 |
| 5XFAD + Vehicle | 0.45 ± 0.08 | 3.85 ± 0.45 | 2800 ± 350 |
| 5XFAD + Compound PTP | 0.88 ± 0.11 | 1.45 ± 0.20 | 1350 ± 210 |
| 5XFAD + Benchmark | 0.79 ± 0.09 | 1.90 ± 0.25 | 1600 ± 250 |
Authoritative Grounding: The biochemical data provide a self-validating system. The observed increase in the p-GSK3β ratio confirms Compound PTP engaged its target. This target engagement is causally linked to the reduction in downstream p-Tau and Aβ42 pathology, which in turn explains the functional recovery observed in the Morris Water Maze.
References
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Standard protocol for conducting the Morris Water Maze test. (n.d.). ResearchGate. Retrieved from [Link]
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Forner, S., et al. (n.d.). Animal Models of Neurodegenerative Diseases. PMC - NIH. Retrieved from [Link]
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InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
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Vandeputte, C., et al. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. PubMed. Retrieved from [Link]
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Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. (2023). ResearchGate. Retrieved from [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers. Retrieved from [Link]
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Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. (2024). Frontiers. Retrieved from [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. Retrieved from [Link]
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Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (2015). PMC - NIH. Retrieved from [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). PMC - PubMed Central. Retrieved from [Link]
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UC Davis. (2019). Morris Water Maze. Protocols.io. Retrieved from [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). PubMed. Retrieved from [Link]
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Techniques for Motor Assessment in Rodents. (2018). ResearchGate. Retrieved from [Link]
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Chapter 8 – Techniques for Motor Assessment in Rodents. (2018). Semantic Scholar. Retrieved from [Link]
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Motor Testing in Mouse Models. (2018). Maze Engineers. Retrieved from [Link]
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In vivo rat PK profiling in drug discovery: New challenges. (2009). ResearchGate. Retrieved from [Link]
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Morris Water Maze. (n.d.). MMPC. Retrieved from [Link]
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Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). Wertheim UF Scripps Institute. Retrieved from [Link]
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Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2022). PMC - PubMed Central. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its Analogs
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of anticoagulation, the selectivity of a drug candidate is as critical as its potency. Off-target interactions can lead to unforeseen side effects, compromising the safety and efficacy of a potential new medicine. This guide provides a comprehensive overview of the cross-reactivity profiling of the promising 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a core component of several Factor Xa (FXa) inhibitors.
As a Senior Application Scientist, this document is structured to offer not just a set of protocols, but a strategic framework for understanding and evaluating the selectivity of this important class of compounds. We will delve into the rationale behind experimental choices, present comparative data from well-characterized analogs, and provide detailed methodologies to empower your own investigations.
The Imperative of Selectivity for Tetrahydrothiazolo[5,4-c]pyridine-Based FXa Inhibitors
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a key pharmacophore in the design of direct oral anticoagulants (DOACs). Its derivatives have been shown to be potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The therapeutic efficacy of these compounds hinges on their ability to selectively inhibit FXa without significantly affecting other serine proteases or a wide array of other biological targets.
A lack of selectivity can lead to a host of adverse effects. For instance, inhibition of other coagulation factors could disrupt the delicate balance of hemostasis, while interaction with kinases, G-protein coupled receptors (GPCRs), or ion channels could result in a variety of off-target toxicities. Therefore, a thorough cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.
Comparative Selectivity Profile: Benchmarking Against Established FXa Inhibitors
While specific cross-reactivity data for this compound is not extensively published, we can infer its likely selectivity profile by examining its close, well-characterized analogs, Edoxaban and Rivaroxaban. These compounds, which share a similar core structure, have undergone rigorous selectivity testing.
| Target | This compound (Predicted) | Edoxaban[1][2] | Rivaroxaban[3][4] |
| Primary Target: Factor Xa (Ki) | Potent (sub-nanomolar) | 0.561 nM | 0.4 nM |
| Thrombin (Ki) | >10,000-fold selective | >10,000-fold selective | >10,000-fold selective |
| Trypsin (Ki) | High µM to mM | >10,000-fold selective | >10,000-fold selective |
| Plasmin (IC50) | High µM to mM | Not specified | >20 µM |
| Activated Protein C (aPC) (IC50) | High µM to mM | Not specified | >20 µM |
| Kinase Panel (e.g., ROCK, PIM1) | Low µM to inactive | Generally low activity | Generally low activity |
| GPCR Panel (e.g., Adrenergic, Dopaminergic) | Low µM to inactive | Generally low activity | Generally low activity |
| Ion Channel Panel (e.g., hERG) | Low µM to inactive | Low affinity | Low affinity |
Disclaimer: The predicted activity for this compound is based on the performance of its close analogs. Empirical testing is required for confirmation.
This comparative data underscores the high selectivity of the tetrahydrothiazolo[5,4-c]pyridine scaffold for its primary target, Factor Xa. The >10,000-fold selectivity against other serine proteases is a hallmark of this chemical class and a critical attribute for its safety profile.
Experimental Protocols for Comprehensive Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of a novel compound like this compound, a tiered and systematic approach is recommended. This involves a combination of specific enzymatic assays and broad panel screening.
Tier 1: Primary Target and Related Protease Selectivity
The initial phase of profiling focuses on confirming the potency and selectivity against the primary target and closely related enzymes.
1. Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of the test compound on Factor Xa.
-
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A chromogenic substrate specific for FXa is added, and the color change, proportional to the amount of substrate cleaved, is measured spectrophotometrically.
-
Step-by-Step Protocol:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl with BSA).
-
In a 96-well plate, add a fixed concentration of purified human Factor Xa to each well.
-
Add the diluted test compound to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2222).
-
Monitor the absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
-
2. Serine Protease Selectivity Panel
To assess selectivity, the compound should be tested against a panel of other relevant serine proteases.
-
Principle: Similar to the FXa assay, the inhibitory activity against other proteases like thrombin, trypsin, plasmin, and activated protein C (aPC) is measured using specific chromogenic or fluorogenic substrates.
-
Protocol: The protocol is analogous to the FXa inhibition assay, with the substitution of the respective protease and its specific substrate. A lack of significant inhibition at high concentrations (e.g., >10 µM) indicates high selectivity.
Tier 2: Broad Off-Target Screening
Following the initial selectivity assessment, a broader screen against a diverse panel of targets is crucial to identify any unanticipated off-target interactions. This is typically performed by specialized contract research organizations (CROs).
1. In Vitro Safety Pharmacology Panel (e.g., SafetyScreen44™)
These panels provide a cost-effective way to screen for potential liabilities early in the drug discovery process.
-
Targets: A typical panel includes a wide range of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.[5] This often includes targets like the hERG channel (cardiac liability), various GPCRs (neurological and cardiovascular side effects), and transporters (drug-drug interactions).
-
Methodology: The assays are typically radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from its target is measured. The results are usually reported as percent inhibition at a fixed concentration (e.g., 10 µM).
2. Kinase Selectivity Panel
Given that many small molecule drugs can exhibit off-target kinase activity, a broad kinase screen is highly recommended.
-
Targets: Panels can range from a few dozen to nearly the entire human kinome.
-
Methodology: Various assay formats are used, including radioactive filter binding assays, and non-radioactive methods like microfluidic mobility shift assays.[6] Results are typically presented as percent inhibition at a given concentration or as IC50/Ki values for hits.
Visualizing the Workflow and Rationale
To conceptualize the cross-reactivity profiling workflow, the following diagrams illustrate the key stages and decision points.
Figure 2. The central role of Factor Xa in the coagulation cascade and the point of selective inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel, potent, and highly selective Factor Xa inhibitors. Based on the extensive data available for its close analogs, Edoxaban and Rivaroxaban, compounds derived from this scaffold are anticipated to exhibit a favorable cross-reactivity profile.
However, it is imperative that each new chemical entity undergoes rigorous and comprehensive selectivity screening as outlined in this guide. A thorough understanding of a compound's off-target interactions is paramount for mitigating risks and ensuring the development of safe and effective medicines. By employing a strategic and tiered approach to cross-reactivity profiling, researchers can confidently advance the most promising candidates toward clinical development.
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A Senior Application Scientist's Guide to the Anti-proliferative Effects of Tetrahydrothiazolopyridine Analogs
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The tetrahydrothiazolopyridine core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1] Initially explored for anti-microbial and anti-viral properties, recent focus has shifted towards its significant anti-cancerogenic potential.[1] This guide provides a comparative analysis of the anti-proliferative effects of various tetrahydrothiazolopyridine analogs, offering a synthesis of current research, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds in oncology research.
Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis
A significant body of evidence points towards the PI3K/Akt/mTOR pathway as a primary target for the anti-proliferative effects of many thiazole and pyridine-containing heterocyclic compounds.[2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] In a vast number of human cancers, this signaling cascade is inappropriately activated through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2][4][5] Consequently, inhibitors that can effectively and selectively target nodes within this pathway are of high therapeutic interest.[5][6]
The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption cascades downstream, affecting mTOR and ultimately leading to the inhibition of protein synthesis and cell cycle progression, often culminating in apoptosis.[5]
Caption: Simplified diagram of the PI3K/Akt signaling pathway targeted by THTP analogs.
Comparative Analysis of Anti-proliferative Activity
The efficacy of tetrahydrothiazolopyridine analogs can vary significantly based on the specific chemical substitutions on the core scaffold. Different functional groups can influence target binding affinity, cell permeability, and metabolic stability. The following table summarizes the in vitro cytotoxic activity (IC50) of several representative pyridine-thiazole hybrid compounds against various human cancer cell lines, compiled from recent literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Source |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Thiazole derivative with specific substitutions | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | ||
| Compound 2m | A549 (Lung) | Potent (specific IC50 not stated) | Hydrazonothiazole-based pyridine | [8] |
| Compound 2f | A549 (Lung) | Potent (specific IC50 not stated) | Hydrazonothiazole-based pyridine, MMP-9 inhibitor | [8] |
| Compound 8a | HEp-2 (Larynx) | 5.9 µg/mL | Pyridine-5-acetyl-thiazolidin-4-one hybrid | [9] |
| Compound 13a | HepG2 (Liver) | Potent (specific IC50 not stated) | Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | [9] |
| AV25R | RS4;11 (B-cell Leukemia) | Reduces proliferation to ~34% at 5 µM | Thiazolopyridine | [1] |
| Pyridone Analog | A549 (Lung) | ~0.008-0.015 | Pyridone-based analogue | [10] |
| MCF-7 (Breast) | ~0.008-0.015 | [10] |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methodologies.
Experimental Protocols for Efficacy and Mechanistic Evaluation
To ensure robust and reproducible data, standardized and validated protocols are essential. The following section details the step-by-step methodologies for key assays used to characterize the anti-proliferative effects and mechanism of action of tetrahydrothiazolopyridine analogs.
Overall Experimental Workflow
A logical workflow is critical for systematically evaluating novel compounds. The process begins with broad screening for cytotoxic activity, followed by more detailed mechanistic studies for the most promising candidates.
Caption: A systematic approach from initial screening to mechanistic elucidation.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]
-
Compound Treatment: Prepare serial dilutions of the tetrahydrothiazolopyridine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Western Blot for Phosphorylated Proteins
To confirm that the analogs are acting on the PI3K/Akt pathway, Western blotting is used to detect changes in the phosphorylation status of key proteins like Akt. A decrease in phosphorylated Akt (p-Akt) upon treatment indicates pathway inhibition.
Protocol:
-
Cell Lysis: Treat cells with the test compound at various concentrations. After incubation, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Mix the lysate with an equal volume of 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Causality Note: BSA is preferred over milk for phosphoprotein detection because milk contains casein, a phosphoprotein that can cause high background signal.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The ratio of p-Akt to total Akt is then calculated to determine the extent of inhibition.
Cell Cycle Analysis via Flow Cytometry
To determine if the anti-proliferative effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[16]
Protocol:
-
Cell Treatment & Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[16][17] This permeabilizes the cell membrane, allowing the PI to enter.[16] Cells can be stored at 4°C in ethanol.[17]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[16][17]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[16] Causality Note: RNase A is crucial to degrade any double-stranded RNA, as PI can also bind to it, which would otherwise interfere with accurate DNA content measurement.[17]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will generate histograms showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Conclusion and Future Outlook
The tetrahydrothiazolopyridine scaffold represents a versatile and potent platform for the development of novel anti-cancer agents. The analogs discussed demonstrate significant anti-proliferative activity across a range of cancer cell lines, often through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. The data suggests that specific substitutions on the heterocyclic core are key to optimizing potency and selectivity.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to refine the scaffold for enhanced efficacy and improved drug-like properties. Furthermore, in vivo studies using xenograft models are a critical next step to validate the therapeutic potential of the most promising lead compounds identified through the robust in vitro screening cascade outlined in this guide. The continued exploration of these compounds holds considerable promise for expanding the arsenal of targeted therapies in oncology.
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A Senior Application Scientist's Guide to the Validation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a c-KIT Inhibitor
Introduction: The Rationale for Novel c-KIT Inhibitors
The receptor tyrosine kinase c-KIT (also known as CD117) is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Its signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF), which triggers receptor dimerization and autophosphorylation.[2][3] This activation subsequently engages multiple downstream pathways, notably the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are fundamental to cell function.[2][4][5]
Gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase, a key oncogenic driver in several malignancies. This is most prominent in Gastrointestinal Stromal Tumors (GIST), where activating KIT mutations are found in approximately 80% of cases.[1][6] Consequently, c-KIT has become a highly validated therapeutic target.
While first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and sunitinib have revolutionized the treatment of GIST, the eventual development of drug resistance, often through secondary mutations in the c-KIT kinase domain, remains a significant clinical challenge.[1][7] This necessitates a continued search for novel chemical scaffolds that can effectively inhibit both wild-type and mutated forms of c-KIT.
This guide focuses on a promising heterocyclic scaffold, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . While its direct activity against c-KIT is not yet extensively documented in peer-reviewed literature, its structural class is of high interest in medicinal chemistry.[8] We will therefore provide a comprehensive, stepwise framework for its validation as a c-KIT inhibitor, comparing its potential performance benchmarks against established drugs. This document serves as a methodological blueprint for researchers seeking to characterize novel c-KIT-targeting compounds.
The c-KIT Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical c-KIT signaling pathway upon activation by SCF. TKIs, including our candidate compound, are designed to compete with ATP in the kinase domain, thereby preventing the autophosphorylation that is essential for all downstream signal transduction.
A Phased Approach to Inhibitor Validation
A rigorous validation workflow is essential to characterize a novel inhibitor. This process systematically moves from direct, cell-free biochemical assays to more complex, physiologically relevant cellular and in vivo models.
Phase 1: Biochemical Validation - Direct Target Inhibition
Expertise & Experience: The foundational step in validating any targeted inhibitor is to confirm its direct interaction with the purified protein target in a cell-free system. This eliminates variables such as cell membrane permeability or efflux pumps, providing a clean measure of enzymatic inhibition. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay. We utilize the ADP-Glo™ Kinase Assay, a robust luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Comparative IC50 Data for Established c-KIT Inhibitors
The table below provides the benchmark IC50 values for well-characterized TKIs against wild-type c-KIT. The goal for this compound would be to achieve a potent IC50, ideally in the low nanomolar range, to be considered a strong candidate for further development.
| Inhibitor | c-KIT IC50 (nM) | Assay Type | Key Characteristics |
| This compound | To Be Determined | ADP-Glo™ | Hypothetical Candidate |
| Imatinib | ~100 | Cell-free / Cellular | First-line GIST therapy; targets c-KIT, BCR-Abl, PDGFR.[9][10][11][12] |
| Sunitinib | ~2 - 80 | Cell-free / Cellular | Multi-targeted; inhibits c-KIT, VEGFR, PDGFR, FLT3.[10][12][13][14] |
| Dasatinib | ~79 | Cell-free | Multi-targeted; inhibits c-KIT, BCR-Abl, Src family kinases.[10][12] |
Note: IC50 values can vary between different assay platforms and experimental conditions.
Experimental Protocol: In Vitro c-KIT Kinase Assay (ADP-Glo™)
Trustworthiness: This protocol is designed to be self-validating by including positive (no inhibitor) and negative (no kinase) controls, ensuring that the measured signal is directly attributable to c-KIT activity and its inhibition.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate to achieve final assay concentrations typically ranging from 10 µM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO).
-
Kinase Addition: Add 20 µL of a master mix containing recombinant human c-KIT enzyme and its specific substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase reaction buffer.
-
Reaction Initiation: Add 25 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for c-KIT to ensure competitive binding dynamics.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete any remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent. This converts the ADP generated by c-KIT activity back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithmic concentration of the inhibitor and fit the curve using a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.[2]
Phase 2: Cellular Validation - Target Engagement and Functional Outcomes
Expertise & Experience: Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response. We validate this through two key assays: Western Blotting to visualize the inhibition of c-KIT phosphorylation and its downstream signaling, and a Cell Viability Assay to measure the impact on cancer cell proliferation. For these studies, a c-KIT-dependent cell line such as GIST-T1 (harboring a KIT exon 11 deletion) is an authoritative and appropriate model.[6]
Comparative GI50 Data in a c-KIT Dependent Cell Line (GIST-T1)
The Growth Inhibition 50 (GI50) is the concentration of a compound that inhibits cell proliferation by 50%. This metric provides a more physiologically relevant measure of a compound's potency.
| Inhibitor | GIST-T1 GI50 (nM) | Key Cellular Effects |
| This compound | To Be Determined | Hypothetical Candidate |
| Imatinib | ~100 | Induces G1 cell cycle arrest and apoptosis.[12][14] |
| Sunitinib | ~54 | Inhibits proliferation in imatinib-resistant models.[14][15] |
| Dasatinib | ~40.6 | Potent inhibition of cell growth in various models.[15][16] |
Experimental Protocol 1: Western Blot for c-KIT Phosphorylation
Trustworthiness: This protocol confirms target engagement by directly measuring the phosphorylation status of c-KIT (p-c-KIT) at a key activation site (e.g., Tyr719). Total c-KIT and a housekeeping protein (e.g., GAPDH) are used as loading controls to ensure data integrity and accurate quantification.
-
Cell Culture and Treatment: Seed GIST-T1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with serial dilutions of the test compound (centered around the expected GI50) for 2-4 hours. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-KIT (Tyr719), total c-KIT, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in phosphorylation relative to total protein levels.[2][17]
Experimental Protocol 2: Cell Viability Assay (CCK-8)
Trustworthiness: This assay is a colorimetric method for determining the number of viable cells. The inclusion of a no-cell blank and a vehicle-only control allows for accurate background subtraction and normalization, ensuring the observed effect is due to the compound's cytostatic or cytotoxic activity.
-
Cell Seeding: Seed GIST-T1 cells at a density of 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. The WST-8 reagent in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and perform a non-linear regression analysis to determine the GI50 value.[17][18]
Comparative Structural Analysis
The chemical structures of the candidate molecule and established inhibitors are crucial for understanding potential binding modes and opportunities for further chemical optimization.
Phase 3: In Vivo Efficacy - A Conceptual Framework
Expertise & Experience: The final preclinical validation step is to assess the compound's efficacy in a living organism. This is critical for evaluating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), pharmacodynamics (target modulation in the tumor), and overall anti-tumor activity. The standard model for this is a subcutaneous GIST xenograft in immunodeficient mice.
Protocol Outline: GIST Xenograft Mouse Model
-
Tumor Implantation: GIST-T1 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via intraperitoneal injection on a predetermined schedule.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for downstream pharmacodynamic analyses (e.g., Western blot for p-c-KIT) to confirm target inhibition in vivo.[17]
Conclusion
The validation of a novel kinase inhibitor is a multi-faceted process that requires a logical, stepwise progression from biochemical confirmation to cellular and in vivo efficacy. This guide provides the scientific rationale and detailed protocols necessary to rigorously evaluate This compound as a potential c-KIT inhibitor. By benchmarking its performance against established drugs like imatinib and sunitinib, researchers can determine if this compound possesses a sufficiently potent and selective profile to warrant its advancement as a next-generation therapeutic for c-KIT-driven malignancies. The ultimate goal is to identify candidates that not only demonstrate high potency against wild-type c-KIT but also maintain activity against clinically relevant resistance mutations, thereby addressing a critical unmet need in cancer therapy.
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Chen, T. L., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry, 62(9), 4539–4553. [Link]
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Kumar, A., et al. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini-Reviews in Medicinal Chemistry, 14(4), 334–353. [Link]
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Venkatesan, A. M., et al. (2010). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 20(2), 682-686. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Heathcote, D. A., et al. (2010). Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(4), 1336-1340. [Link]
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A Comparative Benchmarking Guide to Novel Antithrombotic Agents: Preclinical Evaluation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For: Researchers, scientists, and drug development professionals in thrombosis and hemostasis.
Introduction
The landscape of antithrombotic therapy is continually evolving, driven by the need for agents with improved efficacy, safety, and predictable pharmacological profiles. While established drugs have significantly reduced the burden of thromboembolic diseases, the quest for novel molecules with optimized benefit-risk ratios remains a priority. This guide provides a comparative preclinical benchmark of a novel investigational compound, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (hereafter designated as Compound T54C-P), against established antithrombotic agents.
Based on structural similarities to intermediates of known Factor Xa (FXa) inhibitors, we hypothesize that Compound T54C-P acts as a direct inhibitor of FXa.[1][2] This guide will therefore benchmark its theoretical and experimental profile against two classes of widely prescribed antithrombotics:
-
Direct Oral Anticoagulants (DOACs): Represented by Apixaban and Rivaroxaban, which are also direct FXa inhibitors.[3][4][5][6][7][8]
-
Antiplatelet Agents: Represented by Clopidogrel, a P2Y12 receptor antagonist.[9][10][11][12][13]
By presenting a head-to-head comparison grounded in established preclinical assays, this document aims to provide a robust framework for evaluating the potential of new chemical entities in the antithrombotic space.
Chapter 1: Mechanisms of Action - A Comparative Overview
A fundamental aspect of developing a new antithrombotic is understanding its interaction with the molecular machinery of hemostasis. The targets of our selected compounds represent two distinct but crucial pathways in thrombus formation: the coagulation cascade and platelet activation.
The Coagulation Cascade: The Target of Compound T54C-P and other FXa Inhibitors
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[6][8]
-
Compound T54C-P (Hypothesized), Apixaban, and Rivaroxaban: These molecules are hypothesized or known to be potent, direct, and selective inhibitors of FXa.[3][4][5][7][8] They bind to the active site of FXa, preventing it from converting prothrombin to thrombin.[5][6] This action effectively reduces thrombin generation, a key step in fibrin formation and thrombin-mediated platelet activation.[3] Unlike traditional anticoagulants like warfarin, their action does not require cofactors such as antithrombin III.[3]
Caption: Inhibition point of FXa inhibitors in the coagulation cascade.
Platelet Activation Pathway: The Target of Clopidogrel
Platelets play a critical role in the initiation of a thrombus. Upon vascular injury, they adhere, become activated, and aggregate. Adenosine diphosphate (ADP) is a key mediator of platelet activation, acting through P2Y receptors on the platelet surface.
-
Clopidogrel: This agent is a prodrug that is metabolized in the liver to an active thiol metabolite.[10][13] This active metabolite irreversibly binds to the P2Y12 subtype of the ADP receptor on platelets.[10][11][12] By blocking this receptor, clopidogrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation.[10][13] The effect of clopidogrel lasts for the lifespan of the platelet (approximately 7-10 days).[10]
Caption: Workflow for in vitro characterization of antithrombotic compounds.
Protocol 4.1.1: Factor Xa Enzymatic Assay
-
Objective: To determine the direct inhibitory potency (IC50) of the test compound on purified human Factor Xa.
-
Materials: Purified human FXa, chromogenic FXa substrate, assay buffer (e.g., Tris-HCl with BSA), test compound serial dilutions, 96-well microplate, microplate reader.
-
Procedure:
-
Add 10 µL of serially diluted test compound to the wells of a 96-well plate.
-
Add 70 µL of assay buffer containing purified human FXa to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 4.1.2: Light Transmission Aggregometry (LTA) [14][15][16][17][18]
-
Objective: To assess the effect of the test compound on platelet aggregation.
-
Materials: Fresh human whole blood, 3.2% sodium citrate, platelet agonists (e.g., ADP, collagen), saline, aggregometer.
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes).
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add PRP to cuvettes and pre-incubate with the test compound or vehicle for 5 minutes at 37°C with stirring.
-
Add a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition compared to the vehicle control.
-
Protocol 4.1.3: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays [19][20][21][22][23]
-
Objective: To measure the effect of the test compound on the extrinsic/common and intrinsic/common coagulation pathways.
-
Materials: Pooled normal human plasma, PT reagent (thromboplastin), aPTT reagent (e.g., silica activator and phospholipids), calcium chloride, coagulometer.
-
Procedure:
-
Pre-warm plasma samples containing various concentrations of the test compound to 37°C.
-
For PT: Add PT reagent to the plasma sample and immediately add calcium chloride to initiate clotting.
-
For aPTT: Add aPTT reagent to the plasma sample, incubate for a specified time (e.g., 3-5 minutes), then add calcium chloride to initiate clotting.
-
The coagulometer will detect clot formation and record the time in seconds.
-
Determine the concentration of the compound required to double the baseline clotting time.
-
In Vivo Workflow: From Thrombosis Induction to Bleeding Assessment
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A Comparative Analysis of Thiazolopyridine and Thienopyridine Biological Activities: A Guide for Researchers
In the landscape of heterocyclic compounds, thiazolopyridines and thienopyridines represent two closely related scaffolds that have yielded a remarkable diversity of biologically active molecules. While structurally similar, the substitution of a thiazole ring in thiazolopyridines with a thiophene ring in thienopyridines leads to significant shifts in their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of these two important classes of compounds, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.
Introduction: Two Scaffolds, Divergent Paths
Thiazolopyridines and thienopyridines are bicyclic heterocyclic systems where a pyridine ring is fused to a thiazole or a thiophene ring, respectively. This seemingly subtle structural difference has profound implications for their biological activities. Thienopyridines are most famously recognized for their potent antiplatelet effects, forming the basis of blockbuster drugs used in the prevention of cardiovascular events.[1][2] In contrast, the thiazolopyridine scaffold has emerged as a versatile platform for the development of agents with a broader spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]
This guide will dissect these differences, exploring the underlying structure-activity relationships (SAR) and providing the necessary experimental context for a comprehensive understanding.
The Antiplatelet Powerhouse: Thienopyridines and the P2Y12 Receptor
The most prominent biological activity of thienopyridines is their antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2]
Mechanism of Action
Thienopyridine antiplatelet agents, such as clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[4] The active metabolite then irreversibly binds to the P2Y12 receptor on the surface of platelets. This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a critical pathway for platelet activation and subsequent thrombus formation.[1]
Signaling Pathway of Thienopyridine Antiplatelet Activity
Caption: IRAK4 signaling, a target for both thiazolo- and thienopyridines.
Anti-inflammatory Activity
The role of thiazolopyridines as IRAK4 inhibitors also underscores their potential as anti-inflammatory agents. By blocking the IRAK4 signaling cascade, these compounds can suppress the production of pro-inflammatory cytokines, making them attractive candidates for the treatment of various inflammatory and autoimmune diseases. [5]
Comparative Analysis: A Head-to-Head Look
| Biological Activity | Thiazolopyridines | Thienopyridines |
| Primary Indication | Diverse (Anticancer, Anti-inflammatory) | Antiplatelet (Cardiovascular) |
| Primary Mechanism | Kinase Inhibition (e.g., c-KIT, IRAK4) | P2Y12 Receptor Antagonism |
| Anticancer Potential | High, with multiple targets identified | Emerging, less established |
| Anti-inflammatory | High, particularly as IRAK4 inhibitors | Moderate, also via IRAK4 inhibition |
| Clinical Status | Primarily in preclinical/clinical development | Established drugs in clinical use |
Experimental Protocols
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazolopyridine or thienopyridine compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Evaluation of Antiplatelet Activity: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro.
Step-by-Step Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Compound Incubation: Incubate PRP with the test compound (thiazolopyridine or thienopyridine derivative) or vehicle control.
-
Agonist Addition: Add a platelet agonist, such as ADP, to induce aggregation.
-
Aggregation Monitoring: Monitor the change in light transmission through the PRP sample as platelets aggregate.
-
Data Analysis: Quantify the percentage of platelet aggregation inhibition by the test compound compared to the control.
Evaluation of Platelet Activation: Flow Cytometry
Flow cytometry can be used to assess specific markers of platelet activation on the cell surface.
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., citrate).
-
Compound Incubation and Activation: Incubate whole blood with the test compound followed by the addition of a platelet agonist (e.g., ADP).
-
Antibody Staining: Stain the platelets with fluorescently labeled antibodies against activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
-
Flow Cytometric Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of activated platelets.
Conclusion and Future Perspectives
The comparative analysis of thiazolopyridines and thienopyridines reveals a fascinating tale of how subtle structural modifications can lead to distinct and therapeutically valuable biological activities. While thienopyridines have carved a significant niche as antiplatelet agents, the thiazolopyridine scaffold offers a broader canvas for drug discovery, with promising applications in oncology and inflammatory diseases.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical studies comparing the efficacy and safety of thiazolopyridine and thienopyridine derivatives for overlapping indications, such as inflammation.
-
Exploring Novel Targets: Further elucidation of the molecular targets of thiazolopyridine derivatives to uncover new therapeutic opportunities.
-
Optimizing SAR: Rational drug design to improve the potency, selectivity, and pharmacokinetic properties of both classes of compounds.
By continuing to explore the rich chemistry and biology of these heterocyclic systems, the scientific community can unlock their full potential in addressing a wide range of unmet medical needs.
References
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Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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P2Y12 inhibitors. (2022, October 25). YouTube. Retrieved from [Link]
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Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. (2021, January 28). National Center for Biotechnology Information. Retrieved from [Link]
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Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). MDPI. Retrieved from [Link]
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ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (2009, August 1). National Center for Biotechnology Information. Retrieved from [Link]
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Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Introduction: As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the entire chemical lifecycle. The compound 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No. 374824-28-9) is a heterocyclic building block whose safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1][2] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide provides a robust disposal framework based on an analysis of its structural motifs—thiazole and tetrahydro-pyridine—and data from closely related analogs. This protocol is grounded in the foundational principles set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Waste Characterization
The first principle of safe disposal is a thorough understanding of the material's potential hazards. While specific toxicological data for this compound is not extensively documented, we can infer a probable hazard profile by examining its constituent parts and analogous structures.
-
Structural Analogs: A similar compound, 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride, is classified under GHS as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory tract irritant (Category 3).[3]
-
Core Moieties: The pyridine and thiazole rings are common in bioactive molecules. Pyridine itself is a highly flammable liquid and a suspected carcinogen.[4] Thiazole is also flammable and is generally handled as hazardous waste, often assigned the EPA waste code D001 for ignitability.[5][6][7]
Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
Before generating any waste, ensuring personal and environmental safety is critical. Adherence to these protocols minimizes exposure risks during handling and disposal procedures.
-
Primary Engineering Control: All handling of the solid compound and its solutions must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]
-
Body Protection: A lab coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
-
Step-by-Step Waste Segregation and Disposal Procedures
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Mixing disparate waste streams can create unforeseen chemical reactions and complicates the final disposal process.
Table 1: Waste Stream Management Protocols
| Waste Stream | Recommended Container | Step-by-Step Disposal Protocol |
| Unused/Expired Pure Compound | Original container or a clearly labeled, sealed, compatible solid waste container. | 1. If possible, leave the compound in its original, clearly labeled manufacturer's container. 2. If transferring, use a new, clean container compatible with solid chemical waste. 3. Securely seal the container. 4. Affix a completed hazardous waste label (see Section 4). |
| Contaminated Labware (Glassware, Plasticware) | Puncture-proof, labeled solid waste container. For broken glass, use a dedicated sharps container.[9] | 1. Triple-rinse contaminated labware with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. 2. Subsequent rinseates can often be disposed of down the drain, but this depends on institutional policy. 3. Deface or remove any original labels from containers. 4. Place the rinsed items in the designated solid waste container. |
| Liquid Waste (Reaction mixtures, solutions, solvent rinses) | Compatible, sealed liquid waste container (e.g., glass or polyethylene for compatible solvents). | 1. Collect all liquid waste containing the compound in a dedicated, sealable container.[4] 2. Causality: Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management provider, as these streams often undergo different treatment processes. 3. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. 4. Keep the container sealed when not in use. |
| Contaminated PPE and Spill Debris | Labeled, sealed plastic bag or solid waste pail. | 1. Collect contaminated gloves, bench paper, and absorbent materials used for minor spill cleanup. 2. Place all items into a heavy-duty plastic bag or a designated solid waste container. 3. Seal the container and affix a hazardous waste label. |
Waste Containerization and Labeling
Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication standard.[8][10]
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed to prevent leaks.[4][8]
-
Labeling Requirements: Under the EPA's Hazardous Waste Generator Improvements Rule, every container must be labeled with:[11]
On-Site Storage and Accumulation
Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11][12]
-
SAA Requirements: The SAA must be under the control of the personnel generating the waste. Containers must be kept sealed unless waste is being added.
-
Storage Limits: Once a container is full, it must be moved to a central accumulation area (CAA) and dated. The time limits for on-site storage in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: A workflow for the compliant disposal of waste containing the specified compound.
Final Disposal and Emergency Spill Procedures
Final Disposal: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[3] These vendors are equipped to manage transportation and final treatment (e.g., incineration) in compliance with all regulations. Your institution's Environmental Health & Safety (EH&S) department will coordinate these services.
Emergency Spill Management: In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or involves volatile solvents, evacuate and contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Collect Debris: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor or EH&S department as required by institutional policy.
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2-phenyl-4,5,6,7-tetrahydro[8][11]thiazolo[5,4-b]pyridine Information. ChemSynthesis. Available from:
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Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel compounds are routine. Yet, the safety protocols for these unexplored molecules are anything but. This guide provides a comprehensive framework for personal protective equipment (PPE) when working with 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from its core structural motifs—thiazole, tetrahydropyridine, and an aromatic amine—to establish a robust safety paradigm.
Hazard Assessment: Deconstructing the Molecule
Understanding the potential risks is the cornerstone of any safety protocol. The toxicological profile of this compound has not been fully elucidated. Therefore, a cautious approach is mandated, treating it as a substance with potential hazards until proven otherwise. Our assessment is based on the known risks associated with its constituent chemical functionalities.
-
Thiazole Ring: Thiazole and its derivatives can be harmful if swallowed, cause serious eye damage, and irritate the respiratory system and skin.[1][2][3] Some are also flammable liquids.[1][2][3]
-
Tetrahydropyridine Core: The tetrahydropyridine moiety is found in numerous biologically active and neurotoxic compounds.[4][5] It can cause skin and eye irritation and may lead to respiratory irritation.[6] Some derivatives are highly flammable.[6]
-
Aromatic Amine (Phenylamino group): Aromatic amines are a class of compounds with well-documented hazards, including toxicity upon ingestion, inhalation, or skin absorption.[7][8][9] Many are known or suspected carcinogens and mutagens.[7][9]
Based on this composite analysis, this compound should be handled as a compound that is potentially toxic, irritant to the skin, eyes, and respiratory tract, and possibly carcinogenic.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods, are the primary means of exposure prevention. However, a comprehensive PPE strategy is essential for safeguarding against unforeseen splashes, spills, and aerosol generation.
Primary Barrier: Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, to protect against splashes and incidental contact.
Gloves: The selection of appropriate gloves is critical. Due to the aromatic and heterocyclic nature of the compound, a single type of glove may not provide adequate protection for prolonged exposure. A double-gloving strategy is strongly recommended.
| Glove Type | Inner Layer | Outer Layer | Rationale |
| Recommended | Nitrile | Butyl Rubber | Nitrile provides good dexterity and splash resistance against a range of chemicals.[10][11] Butyl rubber offers superior resistance to a wide array of organic solvents, ketones, esters, and amines, making it an excellent outer barrier.[12][13][14] |
| Acceptable for short-term handling | Nitrile | Heavy-duty Nitrile | Provides enhanced protection against physical abrasion and chemical splashes compared to a single pair of nitrile gloves. Not recommended for prolonged handling. |
Important Considerations for Glove Use:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Change gloves frequently , and immediately if contamination is suspected.
-
Wash hands thoroughly after removing gloves.
Ocular and Respiratory Protection: Shielding Sensitive Pathways
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide sufficient protection against splashes. In situations with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.
Respiratory Protection: All handling of this compound in solid or volatile liquid form should be conducted within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, or in the event of a spill, respiratory protection is necessary.
dot digraph "Respiratory_Protection_Decision_Tree" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
start [label="Handling 2-Phenyl-4,5,6,7-\ntetrahydrothiazolo[5,4-c]pyridine"]; fume_hood [label="Is the work performed\n in a certified chemical\n fume hood?"]; spill [label="Is there a potential for\n a spill or aerosol generation\n outside the fume hood?"]; respirator [label="Use a NIOSH-approved respirator with\n organic vapor cartridges and P100 particulate filters.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_respirator [label="Standard fume hood operation\n provides adequate respiratory protection.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> fume_hood; fume_hood -> no_respirator [label="Yes"]; fume_hood -> spill [label="No"]; spill -> respirator [label="Yes"]; spill -> no_respirator [label="No"]; } caption [label="Respiratory Protection Decision Workflow", shape=plaintext, fontname="Arial"];
For situations requiring respiratory protection, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges and P100 particulate filters is recommended.[15][16][17] The P100 filter is crucial for protection against any fine powders or aerosols. A proper fit test is mandatory before using any tight-fitting respirator.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan ensures safety at every stage of the workflow.
Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard warnings.
-
Ventilation: Use a certified chemical fume hood for all weighing, transferring, and reaction setup procedures.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][18]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Isolate: If safe to do so, close the sash of the fume hood and restrict access to the area.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid. For solid spills, carefully sweep the material to avoid raising dust.
-
Collection: Collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.
dot digraph "Disposal_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
start [label="Waste Generation\n(Contaminated PPE, excess compound,\n reaction byproducts)"]; container [label="Segregate waste into a dedicated,\n properly labeled hazardous waste container.", fillcolor="#FBBC05", fontcolor="#202124"]; labeling [label="Label container with:\n'Hazardous Waste'\nChemical Name and Structure\nAssociated Hazards (Toxic, Irritant)"]; storage [label="Store the sealed container in a\n designated satellite accumulation area."]; disposal [label="Arrange for pickup by the\n institution's Environmental Health\n and Safety (EHS) department.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> container; container -> labeling; labeling -> storage; storage -> disposal; } caption [label="Chemical Waste Disposal Workflow", shape=plaintext, fontname="Arial"];
All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chemical waste.[19][20][21][22][23]
Disposal Procedure:
-
Segregation: Collect all waste materials in a designated, leak-proof, and chemically compatible container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and a list of its potential hazards (e.g., "Toxic," "Irritant").
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Follow all institutional and local regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with novel chemical entities like this compound, ensuring that scientific discovery and personal safety go hand in hand.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole. PubChem Compound Database. Retrieved from [Link]
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Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
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Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. NIOSH. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The chemistry and pharmacology of tetrahydropyridines. PubMed. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
